molecular formula C21H21N5O3S B15572639 CHET3

CHET3

カタログ番号: B15572639
分子量: 423.5 g/mol
InChIキー: TWOGFEZVVKEUDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHET3 is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H21N5O3S

分子量

423.5 g/mol

IUPAC名

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C21H21N5O3S/c1-13-2-5-16(6-3-13)30-12-15-11-19(27)25-21(24-15)26-20(22)23-14-4-7-17-18(10-14)29-9-8-28-17/h2-7,10-11H,8-9,12H2,1H3,(H4,22,23,24,25,26,27)

InChIキー

TWOGFEZVVKEUDZ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CHET3 in Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHET3 is a novel small molecule that has garnered significant interest in the field of sensory neuroscience and pain research. It has been identified as a highly selective allosteric activator of TWIK-related acid-sensitive K+ (TASK)-3 containing two-pore domain potassium (K2P) channels.[1] These channels, particularly TASK-3 homomers and TASK-3/TASK-1 heteromers, are pivotal in regulating neuronal excitability. Their activation leads to potassium ion efflux, which hyperpolarizes the cell membrane and reduces neuronal firing. This technical guide provides a comprehensive overview of the mechanism of action of this compound in sensory neurons, with a focus on its molecular interactions, cellular effects, and in vivo analgesic properties.

Core Mechanism of Action

This compound exerts its effects by directly targeting and modulating the activity of TASK-3 containing potassium channels, which are strategically expressed in a subpopulation of nociceptive sensory neurons.

Molecular Interaction with TASK-3

This compound acts as a positive allosteric modulator, binding to a druggable transmembrane cavity of the TASK-3 channel. This binding event stabilizes the conductive conformation of the channel's selectivity filter, thereby increasing the probability of the channel being in an open state. Molecular docking and dynamics simulations have identified key residues within the transmembrane domains that are crucial for the interaction between this compound and the TASK-3 channel.

Impact on Sensory Neuron Excitability

The activation of TASK-3 channels by this compound in sensory neurons leads to a significant reduction in their excitability. This is primarily achieved through two key electrophysiological changes:

  • Increased Rheobase: The rheobase, which is the minimum electrical current required to elicit an action potential, is increased. This indicates that a stronger stimulus is necessary to activate the neuron.

  • Decreased Action Potential Firing Frequency: For a given suprathreshold stimulus, the frequency of action potentials generated by the neuron is reduced.

Together, these effects dampen the signaling capacity of nociceptive sensory neurons, thereby reducing the transmission of pain signals to the central nervous system.

Data Presentation

Quantitative Efficacy and Selectivity of this compound
ParameterValueChannel TypeAssay SystemReference
EC50 1.4 µMTASK-3 HomomerHEK-293T cells
EC50 2.5 µMTASK-3/TASK-1 HeteromerHEK-293T cells
Selectivity No significant effect at 10 µMTASK-1 HomomerHEK-293T cells
Electrophysiological Effects on Sensory Neurons
ParameterEffect of this compoundNeuron Type
Rheobase IncreaseNociceptive Sensory Neurons
Action Potential Firing Frequency DecreaseNociceptive Sensory Neurons

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dissociated Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effect of this compound on the electrophysiological properties of sensory neurons.

1. Neuron Preparation:

  • Isolate Dorsal Root Ganglia (DRGs) from rodents.
  • Dissociate the ganglia into a single-cell suspension using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
  • Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.

2. Recording Setup:

  • Use a patch-clamp amplifier and a data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
  • Fill the pipettes with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.3 with KOH.
  • The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a small-diameter sensory neuron.
  • In current-clamp mode, determine the rheobase by injecting a series of depolarizing current steps.
  • Measure the action potential firing frequency in response to a suprathreshold current injection.
  • Perfuse the bath with the external solution containing this compound at the desired concentration.
  • Repeat the measurements of rheobase and action potential firing frequency in the presence of this compound.

Immunohistochemistry for TASK-3 in DRG Sections

This protocol allows for the visualization of TASK-3 channel expression in sensory neurons.

1. Tissue Preparation:

  • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
  • Dissect the DRGs and post-fix in 4% PFA overnight at 4°C.
  • Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS).
  • Embed the DRGs in a suitable medium (e.g., OCT compound) and freeze.
  • Cut thin sections (e.g., 10-14 µm) using a cryostat and mount them on slides.

2. Staining Procedure:

  • Permeabilize the tissue sections with a solution containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS).
  • Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum in PBS).
  • Incubate the sections with a primary antibody specific for TASK-3 overnight at 4°C.
  • Wash the sections with PBS.
  • Incubate with a fluorescently labeled secondary antibody.
  • Counterstain with a nuclear marker (e.g., DAPI).
  • Mount the coverslips and visualize using a fluorescence microscope.

In Vivo Analgesia Models

1. Tail-Flick Test (Thermal Nociception):

  • Administer this compound or vehicle to rodents via a suitable route (e.g., intraperitoneal injection).
  • At a predetermined time after administration, focus a beam of radiant heat onto the animal's tail.
  • Measure the latency for the animal to flick its tail away from the heat source. An increase in latency indicates an analgesic effect.

2. Formalin Test (Inflammatory Pain):

  • Administer this compound or vehicle prior to the formalin injection.
  • Inject a dilute solution of formalin into the plantar surface of the animal's hind paw.
  • Observe the animal's behavior and quantify the time spent licking or biting the injected paw. The test has two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes). A reduction in licking/biting time indicates analgesia.

Mandatory Visualization

CHET3_Signaling_Pathway This compound This compound TASK3 TASK-3 Channel (in Nociceptive Sensory Neuron) This compound->TASK3 Allosteric Activation K_efflux K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Experimental_Workflow_Electrophysiology cluster_0 DRG Neuron Preparation cluster_1 Whole-Cell Patch-Clamp Isolation Isolate DRGs Dissociation Enzymatic & Mechanical Dissociation Isolation->Dissociation Plating Plate Neurons Dissociation->Plating Establish_Patch Establish Whole-Cell Configuration Baseline_Recording Record Baseline: - Rheobase - AP Firing Frequency Establish_Patch->Baseline_Recording CHET3_Application Apply this compound Baseline_Recording->CHET3_Application Post_CHET3_Recording Record Post-CHET3: - Rheobase - AP Firing Frequency CHET3_Application->Post_CHET3_Recording Logical_Relationship_Analgesia CHET3_Activation This compound Activates TASK-3 in Nociceptive Neurons Increased_K_Conductance Increased K+ Conductance CHET3_Activation->Increased_K_Conductance Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_K_Conductance->Neuronal_Hyperpolarization Increased_Threshold Increased Action Potential Threshold (Rheobase) Neuronal_Hyperpolarization->Increased_Threshold Decreased_Firing Decreased Action Potential Firing Rate Neuronal_Hyperpolarization->Decreased_Firing Reduced_Nociceptive_Signaling Reduced Nociceptive Signal Transmission Increased_Threshold->Reduced_Nociceptive_Signaling Decreased_Firing->Reduced_Nociceptive_Signaling Pain_Relief Analgesic Effect Reduced_Nociceptive_Signaling->Pain_Relief

References

The Role of CHET3 in Modulating Nociceptor Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pain remains a significant global health challenge, with a substantial need for novel, non-opioid analgesics. One promising avenue of research involves the modulation of ion channels that control neuronal excitability. The two-pore domain potassium (K2P) channels, which are crucial for setting the resting membrane potential of neurons, have emerged as key targets. This technical guide delves into the role of CHET3, a selective allosteric activator of the TASK-3-containing K2P channels, in modulating the excitability of nociceptors, the specialized sensory neurons that detect painful stimuli.

This compound has been identified as a potent analgesic in a variety of preclinical pain models.[1][2] Its mechanism of action involves the selective activation of TASK-3 homomeric and TASK-3/TASK-1 heteromeric channels, leading to an increase in potassium conductance.[3][4] This enhanced potassium efflux hyperpolarizes the nociceptor membrane, thereby reducing its excitability and dampening the transmission of pain signals. This document provides a comprehensive overview of the quantitative data supporting the action of this compound, detailed experimental protocols for assessing its activity, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: The Quantitative Impact of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on TASK-3 channels and nociceptor function.

Table 1: In Vitro Efficacy of this compound on TASK-3 Channels

ParameterValueCell TypeAssayReference
EC50 1.4 µMHEK293 cells overexpressing hTASK-3Whole-cell patch clamp[5]
Maximal Activation ~4-fold increase in currentHEK293 cells overexpressing hTASK-3Whole-cell patch clamp[6]

Table 2: Electrophysiological Effects of this compound on Dorsal Root Ganglion (DRG) Neurons

ParameterConditionEffect of this compoundNeuron SubtypeReference
Rheobase Current clampIncreasedSmall-diameter DRG neurons[4]
Action Potential Firing Frequency Current clampDecreasedSmall-diameter DRG neurons[4]
Resting Membrane Potential Current clampNo significant changeSmall-diameter DRG neurons[4]

Table 3: Analgesic Effects of this compound in Preclinical Pain Models

Pain ModelSpeciesAssayEffect of this compoundReference
Acute Thermal Pain RodentTail Immersion (52°C)Dose-dependent increase in withdrawal latency[6]
Acute Mechanical Pain RodentPaw Pressure TestAnti-nociceptive effect[5]
Inflammatory Pain (Formalin) RodentPaw Licking/FlinchingAttenuation of both early and late phases[5]
Neuropathic Pain (Spared Nerve Injury) Rodentvon Frey TestAlleviation of mechanical allodynia[5]
Neuropathic Pain (Spared Nerve Injury) RodentHargreaves TestAttenuation of thermal hyperalgesia[5]
Neuropathic Pain (Cold Allodynia) RodentCold Plantar AssayMore effective than pregabalin[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard procedures and the available information from the primary literature on this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on the electrical properties of individual neurons.

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rodents. The ganglia are dissected and incubated in an enzymatic solution (e.g., collagenase and trypsin) to break down the connective tissue.[7] Neurons are then mechanically triturated and plated on coated coverslips for recording.

  • Recording Solutions:

    • External Solution (aCSF): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[8]

    • Internal (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2 with KOH.[9]

  • Recording Procedure:

    • Coverslips with adherent neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with aCSF.

    • Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution and mounted on a micromanipulator.[8]

    • A gigaohm seal is formed between the pipette tip and the membrane of a target neuron.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • In voltage-clamp mode, the membrane potential is held at a specific voltage (e.g., -60 mV), and currents are recorded in response to voltage steps before and after the application of this compound.

    • In current-clamp mode, the resting membrane potential is recorded, and the current required to elicit an action potential (rheobase) and the frequency of action potentials in response to depolarizing current injections are measured before and after this compound application.[4]

Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration in response to neuronal activation and the modulatory effect of this compound.

  • Cell Preparation: Acutely dissociated DRG neurons are prepared as described for electrophysiology and plated on glass-bottom dishes.

  • Dye Loading:

    • Neurons are incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) in a physiological buffer for 30-60 minutes at 37°C in the dark.[1][10]

    • After loading, the cells are washed with the buffer to remove excess dye and allowed to de-esterify for at least 30 minutes.

  • Imaging Procedure:

    • The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.[10]

    • A baseline fluorescence ratio (F340/F380) is recorded.

    • A depolarizing stimulus (e.g., high potassium solution or an agonist for a nociceptive receptor like capsaicin) is applied to induce calcium influx.

    • The change in the F340/F380 ratio is recorded.

    • The experiment is repeated after pre-incubation with this compound to determine its effect on the stimulus-induced calcium response.

In Vivo Behavioral Assays for Analgesia

These models are used to assess the pain-relieving effects of this compound in live animals.

  • Animals: Adult male rodents (mice or rats) are typically used. Animals are habituated to the testing environment before the experiments.

  • Drug Administration: this compound is administered, for example, via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is always included.

  • Hargreaves Test (Thermal Hyperalgesia):

    • The animal is placed in a plexiglass chamber on a glass floor.[11]

    • A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.[12]

    • The latency for the animal to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.[13]

    • Measurements are taken before and at multiple time points after drug administration.

  • Von Frey Test (Mechanical Allodynia):

    • The animal is placed in a chamber with a wire mesh floor.[14]

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[15]

    • The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in approximately 50% of applications.[16]

    • Measurements are taken before and after drug administration.

  • Formalin Test (Inflammatory Pain):

    • A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of the hind paw.[17]

    • The animal is placed in an observation chamber.

    • The total time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[18]

    • This compound or vehicle is administered prior to the formalin injection.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and the workflows of the described experiments.

CHET3_Signaling_Pathway This compound This compound TASK3 TASK-3 Channel (on Nociceptor) This compound->TASK3 Allosteric Activation K_ion K+ Ions TASK3->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Excitability Decreased Nociceptor Excitability Hyperpolarization->Excitability PainSignal Reduced Pain Signal Transmission Excitability->PainSignal Analgesia Analgesia PainSignal->Analgesia

This compound Signaling Pathway

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis DRG_isolation Isolate Dorsal Root Ganglia (DRG) Neuron_dissociation Dissociate Neurons DRG_isolation->Neuron_dissociation Plating Plate Neurons on Coverslips Neuron_dissociation->Plating Patch_pipette Approach Neuron with Patch Pipette Plating->Patch_pipette Whole_cell Establish Whole-Cell Configuration Patch_pipette->Whole_cell Baseline Record Baseline Activity Whole_cell->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_effect Record Post-CHET3 Activity Apply_this compound->Record_effect Analyze_data Analyze Changes in: - Current - Rheobase - Firing Frequency Record_effect->Analyze_data

Whole-Cell Patch-Clamp Workflow

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Prepare_neurons Prepare Dissociated DRG Neurons Load_dye Load with Fura-2 AM Prepare_neurons->Load_dye Wash Wash and De-esterify Load_dye->Wash Baseline Record Baseline Fluorescence Ratio Wash->Baseline Apply_stimulus Apply Nociceptive Stimulus Baseline->Apply_stimulus Record_response Record Ca2+ Response Apply_stimulus->Record_response Apply_this compound Apply this compound and Repeat Stimulus Record_response->Apply_this compound Record_CHET3_response Record Ca2+ Response in presence of this compound Apply_this compound->Record_CHET3_response Analyze_data Compare Ca2+ Response with and without this compound Record_CHET3_response->Analyze_data

Calcium Imaging Workflow

Behavioral_Assay_Workflow Habituation Habituate Animal to Testing Apparatus Baseline Measure Baseline Nociceptive Threshold Habituation->Baseline Administer_drug Administer this compound or Vehicle Baseline->Administer_drug Induce_pain Induce Pain (if applicable, e.g., Formalin) Administer_drug->Induce_pain for inflammatory/neuropathic models Test_drug_effect Measure Nociceptive Threshold at Multiple Time Points Administer_drug->Test_drug_effect Induce_pain->Test_drug_effect Data_analysis Analyze Data and Compare Treatment Groups Test_drug_effect->Data_analysis

In Vivo Behavioral Assay Workflow

Conclusion

This compound represents a promising small molecule for the development of novel analgesics. Its selective activation of TASK-3-containing potassium channels in a specific subset of nociceptors provides a targeted approach to reducing pain signaling. The data presented in this guide highlight the potent and multifaceted effects of this compound, from the molecular level of ion channel modulation to the systemic level of pain relief in preclinical models. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate this compound and the therapeutic potential of targeting TASK-3 channels for the management of pain. Further research will be crucial to translate these preclinical findings into effective therapies for patients suffering from chronic pain.

References

The Modulatory Effects of CHET3 on TASK-3/TASK-1 Heteromeric Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The two-pore domain potassium (K2P) channels, TASK-1 (KCNK3) and TASK-3 (KCNK9), are critical regulators of cellular excitability. They can co-assemble to form functional TASK-3/TASK-1 heteromers, which exhibit unique biophysical and pharmacological properties compared to their homomeric counterparts.[1][2] This guide provides a detailed technical overview of the effects of CHET3, a selective allosteric activator, on these heteromeric channels. It consolidates quantitative data, outlines detailed experimental protocols, and visualizes key mechanisms and workflows for researchers in pharmacology and drug development.

Introduction to this compound and TASK-1/TASK-3 Heteromers

TASK (TWIK-related acid-sensitive K+) channels are members of the K2P family that generate background or "leak" potassium currents, stabilizing the resting membrane potential in various cell types.[3] TASK-1 and TASK-3 share significant sequence homology and are often co-expressed in tissues such as the central nervous system, carotid body, and heart, where they can form functional heterodimers.[4][5][6] These heteromeric channels are considered physiologically relevant subtypes in these native tissues.[5]

The study of these channels has been advanced by the discovery of selective pharmacological tools. This compound is a biguanide (B1667054) compound identified through structure-based drug design as a highly selective activator for TASK-3-containing K2P channels.[7][8] Its activity extends to both TASK-3 homomers and, significantly, to TASK-3/TASK-1 heteromers, making it a valuable tool for elucidating the physiological roles and therapeutic potential of these specific channel complexes.[7][9]

Mechanism of Action: Allosteric Activation

This compound functions as a selective allosteric activator.[7][9] Unlike pore blockers, it binds to a novel, druggable transmembrane cavity within the TASK-3 subunit.[9][10] This binding event is predicted to induce a conformational change in the channel's selectivity filter, stabilizing it in a conductive state and thereby increasing potassium efflux.[3][10] Molecular dynamics simulations suggest that in the this compound-bound state, the channel's selectivity filter consistently adopts this conductive-like conformation, leading to channel activation.[10]

CHET3_Mechanism_of_Action cluster_membrane Cell Membrane cluster_channel TASK-1/TASK-3 Heteromer TASK1 TASK-1 Subunit Activation Allosteric Activation TASK1->Activation TASK3 TASK-3 Subunit TASK3->Activation This compound This compound This compound->TASK3 Binds to transmembrane cavity K_efflux K+ Efflux (Hyperpolarization) Activation->K_efflux Increased Open Probability CHET3_Selectivity_Profile cluster_channels cluster_responses This compound This compound Application TASK1 TASK-1 Homomer This compound->TASK1 TASK3 TASK-3 Homomer This compound->TASK3 HET TASK-1/TASK-3 Heteromer This compound->HET Resp1 No Significant Activation TASK1->Resp1 Insensitive Resp3 Potent Activation (EC50 ~1.4 µM) TASK3->Resp3 Sensitive RespH Activation HET->RespH Sensitive Experimental_Workflow A 1. cRNA Synthesis (TASK-1 & TASK-3) B 2. Co-injection into Xenopus Oocyte A->B C 3. Incubation (2-7 days) Channel Expression B->C D 4. Two-Electrode Voltage Clamp (TEVC) C->D E 5. Baseline Current Recording D->E F 6. Perfusion with this compound (Varying Concentrations) E->F G 7. Stimulated Current Recording F->G H 8. Data Analysis (Concentration-Response Curve) G->H

References

Structural Basis for CHET3 Activation of K2P Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the activation of two-pore domain potassium (K2P) channels by the selective allosteric activator, CHET3. The document consolidates findings from computational modeling, molecular dynamics simulations, and electrophysiological studies to offer a comprehensive resource for researchers in the fields of ion channel pharmacology and drug discovery.

Introduction to K2P Channels and the Activator this compound

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability, contributing to the "leak" potassium currents that stabilize the resting membrane potential in a variety of cell types.[1] Within this family, the TWIK-related acid-sensitive K+ (TASK) channels, particularly TASK-3 (encoded by the KCNK9 gene), have emerged as significant therapeutic targets for conditions such as pain, depression, and sleep apnea.[2][3]

This compound is a biguanide (B1667054) compound identified through a structure-based drug design approach as a highly selective allosteric activator of K2P channels containing the TASK-3 subunit, including TASK-3 homomers and TASK-1/TASK-3 heteromers.[4][5][6] Its discovery has provided a valuable pharmacological tool to probe the physiological functions of these channels and has demonstrated potential therapeutic utility, notably producing potent analgesic effects in preclinical rodent models of acute and chronic pain.[4][6][7]

Structural Basis of this compound-TASK-3 Interaction: A Computational Perspective

Currently, the structural basis for this compound-mediated activation of TASK-3 is understood through computational modeling and molecular dynamics (MD) simulations, as an experimental structure (Cryo-EM or X-ray crystallography) of the this compound-TASK-3 complex is not yet available. These computational studies were based on the existing Cryo-EM structures of the apo TASK-3 channel.[8][9]

The this compound Binding Site: A Druggable Transmembrane Cavity

This compound is proposed to bind within a druggable, allosteric cavity located in the transmembrane domain of the TASK-3 channel.[5][7] Computational docking studies have identified two potential binding poses for this compound within this pocket. The most favorable model suggests a key interaction where the guanidyl group of this compound forms a hydrogen bond with the backbone amide of residue Leucine 232 (L232) , located on the second transmembrane helix (TM2).[10] An alternative, less favored pose predicted an interaction with Threonine 199 (T199) near the channel's selectivity filter.[10]

Mutagenesis studies have provided experimental support for this model. The mutation of L232 to Alanine (L232A) results in a non-functional channel, highlighting the critical role of this residue in channel gating and its likely involvement in this compound binding.[1]

Allosteric Activation Mechanism

Molecular dynamics simulations suggest that the binding of this compound within the transmembrane cavity induces a conformational change that allosterically activates the channel. The primary mechanism of activation is believed to be the stabilization of the "conductive" state of the channel's selectivity filter.[1][11] In the absence of this compound (apo state), the selectivity filter of TASK-3 tends to adopt a non-conductive conformation.[1] Upon binding, this compound is thought to restrict the movement of the pore-lining helices, which in turn stabilizes the open, ion-conducting state of the selectivity filter, leading to an increase in potassium ion efflux.[1][11]

Furthermore, simulations indicate that this compound binding may also influence the conformation of Histidine 98 (H98), a residue located in the extracellular ion pathway that is known to be involved in the pH sensing of the channel.[1][11]

Quantitative Data on this compound Activation

The following tables summarize the quantitative data regarding the activation of TASK-3 containing channels by this compound.

Channel Parameter Value Reference
TASK-3EC50~1.4 µM[12]
TASK-1Activity at 10 µMNo significant effect[12]
TASK-3 / TASK-1 HeteromerActivationYes[5][7]

Further quantitative data from single-channel analysis, such as changes in open probability and single-channel conductance, require access to the full-text publications for detailed compilation.

Experimental Protocols

The following sections outline the generalized methodologies used in the key experiments to characterize the structural and functional aspects of this compound activation of K2P channels.

Electrophysiology

Objective: To measure the functional effect of this compound on K2P channel currents.

Method: Two-electrode voltage clamp (TEVC) recording in Xenopus laevis oocytes or whole-cell patch-clamp recordings in mammalian cells (e.g., HEK293) transfected with the K2P channel of interest.

Generalized Protocol:

  • Channel Expression: Oocytes are injected with cRNA encoding the desired K2P channel subunits (e.g., TASK-3). For mammalian cells, transient transfection with plasmids containing the channel's cDNA is performed.

  • Recording Setup:

    • TEVC: Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential (e.g., -80 mV).

    • Patch-Clamp: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Channel currents are recorded in response to voltage steps or ramps.

  • Compound Application: A baseline current is established, after which this compound is applied to the bath solution at varying concentrations to determine the dose-response relationship and calculate the EC50 value.

  • Data Analysis: The change in current amplitude upon this compound application is measured and plotted against the concentration to generate a dose-response curve.

Molecular Docking

Objective: To predict the binding pose of this compound within the TASK-3 channel structure.

Method: In silico molecular docking using a high-resolution structure of the target protein.

Generalized Protocol:

  • Protein Preparation: A homology model or an experimentally determined structure (e.g., Cryo-EM structure of apo TASK-3) is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized to find its lowest energy conformation.

  • Docking Simulation: A docking program (e.g., Glide) is used to systematically place the this compound molecule in various orientations and conformations within the defined binding pocket of the TASK-3 channel.

  • Scoring and Analysis: The different binding poses are scored based on a function that estimates the binding affinity. The top-scoring poses are then visually inspected and analyzed for key interactions (e.g., hydrogen bonds, hydrophobic contacts).[10]

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic interactions between this compound and the TASK-3 channel and to understand the conformational changes leading to channel activation.

Method: All-atom MD simulations of the this compound-TASK-3 complex embedded in a model lipid bilayer.

Generalized Protocol:

  • System Setup: The best-docked pose of the this compound-TASK-3 complex is placed into a hydrated lipid bilayer (e.g., POPC). The system is then solvated with water and ions to mimic physiological conditions.

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and to allow the lipids and water to accommodate the protein-ligand complex.

  • Production Run: A long-duration (nanoseconds to microseconds) MD simulation is performed, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved.

  • Analysis: The trajectory is analyzed to assess the stability of the this compound binding pose, identify key protein-ligand interactions, and characterize the conformational changes in the channel, particularly in the selectivity filter region, upon this compound binding.[1][11] This is often compared to simulations of the apo (unliganded) channel.

Visualizations: Pathways and Workflows

Proposed Mechanism of this compound Activation

CHET3_Activation_Mechanism cluster_channel TASK-3 Channel cluster_sfilter Selectivity Filter Apo Apo-State (Non-Conductive) Bound This compound-Bound State Apo->Bound This compound Binding in Transmembrane Cavity SF_NonConductive Non-Conductive Conformation Apo->SF_NonConductive Default State Active Active State (Conductive) Bound->Active Allosteric Conformational Change SF_Conductive Stabilized Conductive Conformation Bound->SF_Conductive Active->SF_Conductive Results in This compound This compound This compound->Apo Binds to

Caption: Proposed allosteric activation mechanism of TASK-3 by this compound.

Structure-Based Drug Discovery Workflow for this compound

SBDD_Workflow Start Identify Druggable Cavity in TASK-3 Structure Docking In Silico Docking of Compound Library Start->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Validate Poses Electro Electrophysiological Validation Docking->Electro Test Hits Mutagenesis Site-Directed Mutagenesis MD_Sim->Mutagenesis Predict Key Residues Mutagenesis->Electro Test Predictions Lead_Opt Lead Optimization Electro->Lead_Opt This compound This compound Identified Lead_Opt->this compound

Caption: Workflow for the discovery of this compound.

Conclusion and Future Directions

The discovery of this compound has significantly advanced the pharmacological toolkit for studying TASK-3-containing K2P channels. The structural basis of its activating effect is currently best explained by a computational model where this compound acts as a molecular wedge in a transmembrane allosteric pocket, stabilizing the conductive state of the channel's selectivity filter.

While this model is supported by molecular dynamics simulations and mutagenesis data, a definitive understanding of the interaction awaits an experimentally determined high-resolution structure of the this compound-TASK-3 complex. Such a structure would be invaluable for validating the current model, refining our understanding of the allosteric activation mechanism, and guiding the rational design of next-generation K2P channel modulators with improved potency and selectivity for therapeutic applications.

References

The Analgesic Potential of CHET3: An In-depth Technical Guide to its In Vivo Efficacy in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo analgesic effects of CHET3, a novel, selective allosteric activator of the TWIK-related acid-sensitive K+ 3 (TASK-3) channel. Summarizing key preclinical findings in rodent models of acute and chronic pain, this document details the quantitative efficacy of this compound, outlines the experimental protocols utilized in these seminal studies, and illustrates the underlying molecular mechanism of action. The potent analgesic properties of this compound, coupled with a favorable preliminary safety profile, identify the TASK-3 channel as a promising, druggable target for the development of a new generation of non-opioid analgesics.

Introduction

The quest for novel, non-opioid analgesics remains a critical priority in modern medicine. A promising strategy in this endeavor is the modulation of ion channels that control neuronal excitability. The two-pore domain potassium (K2P) channels, which are key regulators of the resting membrane potential in neurons, have emerged as a focal point of interest. Among these, the TWIK-related acid-sensitive K+ 3 (TASK-3) channel, encoded by the KCNK9 gene, is expressed in small-diameter nociceptive sensory neurons.[1][2]

This compound, a biguanide (B1667054) compound, was discovered through a structure-based drug design approach as a highly selective allosteric activator of TASK-3-containing K2P channels, including TASK-3 homomers and TASK-3/TASK-1 heteromers.[1] Preclinical studies in rodent models have demonstrated that this compound exhibits potent analgesic effects across a spectrum of pain modalities, including acute thermal pain, inflammatory pain, and chronic neuropathic pain.[1][2] This guide synthesizes the currently available data on the in vivo analgesic profile of this compound, providing a technical resource for researchers in the field of pain and analgesia.

Mechanism of Action: TASK-3 Channel Activation

This compound exerts its analgesic effects by selectively activating TASK-3-containing potassium channels located on nociceptive sensory neurons. This activation leads to an increased efflux of potassium ions (K+) from the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarized state moves the neuron's resting membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability and dampening the transmission of pain signals.[1][2] The analgesic effects of this compound can be abolished by either pharmacological blockade of TASK-3 channels or through genetic ablation of the TASK-3 gene, confirming its on-target mechanism.[1]

CHET3_Mechanism_of_Action cluster_neuron Nociceptive Sensory Neuron This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_ion K+ Efflux TASK3->K_ion Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal Inhibition Analgesia Analgesia Pain_Signal->Analgesia

Figure 1: Signaling pathway of this compound-mediated analgesia.

Quantitative Data on Analgesic Efficacy

The analgesic effects of this compound have been quantified in several rodent models of pain. The data presented below are summarized from key publications and are intended to provide a comparative overview of this compound's efficacy.

Table 1: Efficacy of this compound in Acute Pain Models
Pain ModelSpeciesRoute of AdministrationDose (mg/kg)Outcome MeasureResult
Tail Immersion (52°C) MouseIntraperitoneal (i.p.)1, 3, 10Tail withdrawal latency (s)Dose-dependent increase in latency; maximal effect at 10 mg/kg.
Tail Immersion (46°C) Mousei.p.10Tail withdrawal latency (s)Significant increase in latency compared to vehicle.
Paw Pressure Mousei.p.10Paw withdrawal threshold (g)Significant increase in mechanical threshold.
Table 2: Efficacy of this compound in an Inflammatory Pain Model
Pain ModelSpeciesRoute of AdministrationDose (mg/kg)Outcome MeasureResult
Formalin Test Mousei.p.10Flinching/licking time (s)Significant reduction in both early and late phase nociceptive behaviors.
Table 3: Efficacy of this compound in a Neuropathic Pain Model
Pain ModelSpeciesRoute of AdministrationDose (mg/kg)Outcome MeasureResult
Spared Nerve Injury (SNI) Mousei.p.10Spontaneous paw lifting frequencySignificant reduction in spontaneous pain behavior.
Spared Nerve Injury (SNI) Mousei.p.10Cold plantar test (5°C)Attenuation of cold hyperalgesia at 7, 14, and 21 days post-injury.
Spared Nerve Injury (SNI) Rati.p.10Mechanical withdrawal threshold (g)Attenuation of mechanical allodynia.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used to assess the analgesic effects of this compound.

Animals

Male C57BL/6 mice and Sprague-Dawley rats were used in the described studies. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures were conducted in accordance with institutional animal care and use committee guidelines.

Drug Administration

This compound was typically dissolved in a vehicle of DMSO and further diluted in saline for intraperitoneal (i.p.) injection.

Acute Pain Models
  • Tail Immersion Test: The distal portion of the mouse's tail was immersed in a temperature-controlled water bath (46°C or 52°C). The latency to tail withdrawal was recorded with a cutoff time to prevent tissue damage.

  • Paw Pressure Test: A pressure applicator with a blunt tip was applied to the dorsal surface of the mouse's hind paw with increasing force. The pressure at which the mouse withdrew its paw was recorded as the mechanical withdrawal threshold.

Inflammatory Pain Model
  • Formalin Test: A dilute solution of formalin (e.g., 5% in saline) was injected into the plantar surface of the mouse's hind paw. Nociceptive behaviors, such as flinching and licking of the injected paw, were quantified during the early phase (0-10 minutes) and the late phase (10-60 minutes) post-injection.

Neuropathic Pain Model
  • Spared Nerve Injury (SNI): Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) were exposed in the thigh. The common peroneal and tibial nerves were ligated and sectioned, leaving the sural nerve intact. Behavioral testing was performed on the lateral side of the paw, within the territory of the spared sural nerve.

    • Mechanical Allodynia: Assessed using von Frey filaments of increasing bending force applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was determined.

    • Cold Hyperalgesia: The response latency to a drop of acetone (B3395972) or a cold plate set to a specific temperature (e.g., 5°C) applied to the plantar surface of the hind paw was measured.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_Model Rodent Model Selection (Mouse or Rat) Pain_Induction Pain Model Induction (e.g., SNI, Formalin) Animal_Model->Pain_Induction Drug_Admin This compound Administration (Intraperitoneal) Pain_Induction->Drug_Admin Behavioral_Test Behavioral Assessment (e.g., von Frey, Tail Immersion) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Withdrawal Thresholds, Latencies) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

In-Depth Technical Guide: CHET3 Target Engagement with TASK-3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of CHET3, a selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3 (KCNK9). This document details the quantitative aspects of this compound's interaction with TASK-3, the experimental protocols used for its characterization, and the underlying molecular mechanisms and physiological consequences of this engagement.

Introduction to this compound and TASK-3

TASK-3 (TWIK-related acid-sensitive K+ channel 3) is a member of the K2P potassium channel family, which contributes to the background "leak" potassium currents that are crucial in setting the resting membrane potential in various cell types, including neurons.[1] The activity of TASK-3 channels is modulated by extracellular pH and various signaling molecules.[1] Their role in regulating neuronal excitability has made them an attractive target for therapeutic intervention in conditions such as pain, depression, and sleep disorders.[2][3]

This compound is a biguanide (B1667054) compound identified through a structure-based drug design approach as a highly selective allosteric activator of TASK-3-containing K2P channels, including TASK-3 homomers and TASK-1/TASK-3 heteromers.[4][5] Its ability to potentiate TASK-3 activity and consequently reduce neuronal excitability has established it as a valuable tool for studying TASK-3 physiology and as a lead compound for the development of novel analgesics.[2][6]

Quantitative Data on this compound-TASK-3 Engagement

The potency and selectivity of this compound for TASK-3 channels have been quantified using electrophysiological techniques. The following table summarizes the key quantitative data for this compound's activity.

ParameterValueChannelAssayReference
EC50 1.4 µMTASK-3Whole-cell patch clamp[6]

EC50 (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of its maximal effect on TASK-3 channel activation.

Mechanism of Action and Binding Site

This compound acts as a positive allosteric modulator of TASK-3 channels. It binds to a druggable transmembrane cavity, distinct from the ion conduction pore.[4][5] This binding stabilizes the channel in a conductive conformation, leading to an increase in potassium efflux and hyperpolarization of the cell membrane.[2]

Molecular dynamics simulations and mutagenesis studies have provided insights into the binding mechanism. The binding of this compound is proposed to allosterically induce a conformational change in the channel's selectivity filter, favoring a state that is more permeable to potassium ions.[7]

Experimental Protocols

The characterization of this compound's engagement with TASK-3 channels involves a series of key experiments. Detailed methodologies for these are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for measuring the activity of ion channels like TASK-3 and assessing the effect of modulators such as this compound.

Objective: To measure TASK-3 channel currents in response to this compound application and determine its potency (EC50).

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TASK-3 channels.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Patch Pipettes: Borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Patch-clamp amplifier, digitizer, micromanipulator, and data acquisition software.

  • This compound Stock Solution: 10 mM in DMSO, serially diluted in the external solution to the desired final concentrations.

Procedure:

  • Cell Preparation: Plate CHO-TASK-3 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull and fire-polish glass capillaries to the desired resistance. Fill the pipette with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Lower the patch pipette to the surface of a target cell and apply gentle positive pressure.

    • Upon observing a dimple on the cell surface, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps or ramps (e.g., from -100 mV to +100 mV) to elicit TASK-3 currents.[8]

    • Establish a stable baseline recording of TASK-3 currents in the external solution.

    • Perfuse the recording chamber with external solutions containing increasing concentrations of this compound.

    • Record the steady-state current at each this compound concentration.

  • Data Analysis:

    • Measure the peak outward current at a specific depolarizing voltage (e.g., +40 mV) for each this compound concentration.

    • Normalize the currents to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the EC50.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in the TASK-3 channel that are critical for this compound binding and its activating effect.

Objective: To identify the binding site of this compound on the TASK-3 channel.

Procedure:

  • Homology Modeling: Generate a three-dimensional structural model of the TASK-3 channel based on the crystal structure of a related K2P channel.

  • Molecular Docking: Computationally dock the this compound molecule into the TASK-3 model to predict potential binding poses within cavities of the channel.[2]

  • Mutant Generation: Based on the docking predictions, use site-directed mutagenesis to substitute candidate amino acid residues in the predicted binding pocket with alanine (B10760859) or other residues.

  • Functional Characterization: Express the mutant TASK-3 channels in a suitable cell line (e.g., CHO cells) and perform whole-cell patch-clamp experiments as described above to assess the effect of this compound.

  • Analysis: A significant rightward shift in the EC50 or a complete loss of activation by this compound for a particular mutant indicates that the mutated residue is crucial for this compound engagement.

Visualizations

Signaling Pathway of TASK-3 Activation in Nociceptive Neurons

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound TASK3 TASK-3 Channel (Closed State) This compound->TASK3 Binds to allosteric site TASK3_open TASK-3 Channel (Open State) TASK3->TASK3_open Conformational Change K_ion K+ Efflux TASK3_open->K_ion Increased K+ Conductance Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia

Caption: Signaling pathway of this compound-mediated analgesia.

Experimental Workflow for this compound Characterization

G cluster_workflow This compound Characterization Workflow A Structure-Based Virtual Screening B High-Throughput Functional Screening A->B Identify Hits C Electrophysiological Characterization (Whole-Cell Patch Clamp) B->C Confirm & Quantify Activity (EC50) D Selectivity Profiling (Other K2P Channels) C->D Assess Selectivity E Binding Site Identification (Mutagenesis & Docking) C->E Elucidate Mechanism F In Vivo Efficacy (Rodent Pain Models) C->F Evaluate Physiological Effect G Target Validation (TASK-3 Knockout Mice) F->G Confirm On-Target Mechanism

Caption: Workflow for this compound discovery and validation.

Conclusion

This compound represents a significant advancement in the pharmacology of TASK-3 channels. Its high selectivity and well-characterized mechanism of action make it an invaluable research tool and a promising therapeutic lead. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working on TASK-3 and other ion channel modulators. Further investigation into the structural basis of this compound's interaction with TASK-3 and its effects on downstream signaling pathways will continue to enhance our understanding of TASK-3's role in health and disease.

References

Pharmacological Profile of the Biguanide Compound CHET3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CHET3 is a biguanide (B1667054) compound identified as a highly selective allosteric activator of TWIK-related acid-sensitive K+ 3 (TASK-3) subunit-containing two-pore domain K+ (K2P) channels.[1][2] Discovered through a structure-based drug design approach, this compound has demonstrated significant potential as a non-opioid analgesic.[2][3] Its primary mechanism of action involves the modulation of neuronal excitability through the activation of specific potassium channels, leading to potent analgesic effects in various preclinical pain models.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, experimental protocols for its evaluation, and its effects in in vivo models.

Mechanism of Action

This compound functions as a selective allosteric activator of TASK-3-containing K2P channels, which include both TASK-3 homomers and TASK-3/TASK-1 heteromers.[1][2] These channels are critical in setting the resting membrane potential of cells and regulating neuronal excitability.

The activation of TASK-3 channels by this compound is thought to occur through its binding to a druggable transmembrane cavity.[1][2] Molecular dynamics simulations suggest that this compound binding stabilizes the conductive state of the channel's selectivity filter.[4] In the absence of this compound, the selectivity filter tends to adopt a nonconductive-like conformational state.[4] However, in the presence of this compound, the filter consistently remains in a conductive-like state, facilitating the flow of potassium ions out of the neuron.[4] This efflux of positive charge leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential in response to a stimulus. By reducing the excitability of nociceptive sensory neurons, this compound effectively dampens pain signals.[1][2]

Signaling Pathway of this compound-Mediated Analgesia

CHET3_Signaling_Pathway This compound This compound TASK3 TASK-3 Channel (Transmembrane Cavity) This compound->TASK3 Binds to Activation Allosteric Activation TASK3->Activation Leads to K_efflux K+ Efflux Activation->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

This compound mechanism of action leading to analgesia.

Quantitative Data Presentation

The following table summarizes the in vitro potency of this compound on its primary target.

CompoundTargetAssay TypeEC50 (μM)Reference
This compoundTASK-3Electrophysiology1.4[3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[5][6]

Experimental Protocols

The pharmacological profile of this compound was characterized using a combination of in vitro and in vivo assays.

1. In Vitro Electrophysiology:

  • Objective: To determine the effect of this compound on the activity of TASK-3 channels.

  • Methodology: Whole-cell patch-clamp recordings were performed on cells (e.g., HEK293T) transiently transfected with plasmids encoding for the TASK-3 channel. Cells were voltage-clamped, and currents were recorded in response to voltage steps. This compound was applied to the bath solution at varying concentrations to determine its effect on the channel's current. The EC50 value was calculated from the resulting dose-response curve.

2. In Vivo Pain Models:

  • Objective: To assess the analgesic efficacy of this compound in rodent models of acute and chronic pain.

  • Animals: Mice and rats were used for these studies.

  • Acute Pain Models:

    • Tail Immersion/Flick Test: The latency of tail withdrawal from noxious cold (5°C) or heat (46°C and 52°C) was measured after systemic administration of this compound.[3]

  • Chronic Pain Models:

    • Inflammatory Pain (Complete Freund's Adjuvant - CFA model): CFA is injected into the paw to induce inflammation. Mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) were assessed.

    • Neuropathic Pain (Spared Nerve Injury - SNI model): A surgical procedure is performed to induce nerve damage. Mechanical allodynia and thermal hyperalgesia were measured over time.

  • Drug Administration: this compound was administered systemically, for example, via intraperitoneal injection.

  • Behavioral Assessment:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold in response to the application of filaments with varying stiffness was determined.[7]

    • Thermal Hyperalgesia: Measured using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal was recorded.

Experimental Workflow for In Vivo Pain Assessment

InVivo_Pain_Workflow cluster_model Pain Model Induction cluster_drug Treatment cluster_assessment Behavioral Testing cluster_analysis Data Analysis Model Induce Pain Model (e.g., SNI, CFA) Admin Administer this compound or Vehicle Model->Admin Mechanical Assess Mechanical Allodynia (von Frey Test) Admin->Mechanical Thermal Assess Thermal Hyperalgesia (Plantar Test) Admin->Thermal Analysis Compare Paw Withdrawal Thresholds/Latencies Mechanical->Analysis Thermal->Analysis

Workflow for assessing this compound's analgesic effects.

In Vivo Efficacy and Selectivity

This compound has demonstrated potent analgesic effects in a variety of rodent models of both acute and chronic pain.[1] Systemic administration of this compound was shown to alleviate mechanical allodynia and thermal hyperalgesia in models of inflammatory and neuropathic pain.[3][8] Notably, in a model of neuropathic pain, this compound was more effective at treating cold hyperalgesia than pregabalin, a first-line treatment for this condition.[3]

The analgesic effects of this compound are directly attributable to its action on TASK-3 channels, as these effects were abolished in mice with a genetic knockout of the TASK-3 gene or through pharmacological blockade of the channel.[1][2]

TASK-3-containing channels are found in a specific population of small-sized nociceptive sensory neurons that are also positive for TRPM8, TRPV1, or tyrosine hydroxylase.[1][2] This specific expression pattern likely contributes to the compound's analgesic profile.

Regarding safety and selectivity, studies have indicated that this compound does not produce significant side effects on locomotion or cardiovascular functions in mice, such as blood pressure and heart function, at therapeutic doses.[3][4]

This compound is a novel, selective allosteric activator of TASK-3-containing K2P channels. Its ability to reduce the excitability of nociceptive neurons translates into significant analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain. With a well-defined mechanism of action and a favorable in vivo safety profile, this compound represents a promising lead compound for the development of a new class of non-opioid analgesics. Further investigation into its pharmacokinetic properties and long-term safety is warranted to advance its potential translation to clinical applications for pain management.

References

CHET3: A Novel Modulator of Thermal Hyperalgesia Through Selective TASK-3 Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound CHET3 and its significant impact on thermal hyperalgesia. We delve into its mechanism of action, present quantitative data from key preclinical studies, detail the experimental protocols used to assess its efficacy, and visualize the underlying signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals exploring novel non-opioid analgesic targets.

Executive Summary

Thermal hyperalgesia, an increased sensitivity to noxious heat, is a hallmark of inflammatory and neuropathic pain states. Current treatments often lack efficacy or are burdened by significant side effects. This compound has emerged as a promising preclinical compound that alleviates thermal hyperalgesia by selectively targeting TWIK-related acid-sensitive K+ (TASK) channels. Discovered through a structure-based drug design approach, this compound is a biguanide (B1667054) compound that functions as a highly selective allosteric activator of TASK-3-containing two-pore domain potassium (K2P) channels.[1][2] By activating these channels on nociceptive sensory neurons, this compound effectively reduces neuronal excitability, leading to potent analgesic effects in rodent models of chronic pain.[1][3] This guide synthesizes the pivotal data and methodologies that underpin our current understanding of this compound's therapeutic potential.

Mechanism of Action: Targeting the TASK-3 Channel

This compound's analgesic properties stem from its specific interaction with TASK-3-containing potassium channels, which include TASK-3 homomers and TASK-3/TASK-1 heteromers.[1][2] These channels are critical regulators of a neuron's resting membrane potential.

Molecular Interaction: this compound acts as a positive allosteric modulator. It binds to a druggable transmembrane cavity within the TASK-3 channel protein.[1][2] This binding event stabilizes the channel's selectivity filter in a conductive state, thereby increasing the probability of the channel being open.[4] The result is an enhanced efflux of potassium ions (K+) from the neuron.

Cellular Effect: The increased K+ efflux drives the neuronal membrane potential to a more negative value, a state known as hyperpolarization. This hyperpolarized state increases the threshold required to trigger an action potential. Consequently, nociceptive neurons expressing TASK-3 channels become less excitable in the presence of this compound.[3] Studies have confirmed that TASK-3 channels are anatomically present in a unique population of small-sized nociceptive sensory neurons, including those positive for Transient Receptor Potential Vanilloid 1 (TRPV1), a key detector of noxious heat.[1][2][5] By reducing the excitability of these specific heat-sensing neurons, this compound directly counteracts the sensitization that leads to thermal hyperalgesia.

CHET3_Signaling_Pathway cluster_0 Nociceptive Neuron This compound This compound TASK3 TASK-3 Channel (K2P Channel) This compound->TASK3 Allosteric Activation K_ion K+ TASK3->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Causes PainSignal Pain Signal Transmission Excitability->PainSignal Inhibits Analgesia Analgesia (Reduced Thermal Hyperalgesia) PainSignal->Analgesia Results in

Caption: Signaling pathway of this compound in nociceptive neurons.

Quantitative Data: Efficacy in a Model of Inflammatory Pain

The analgesic effect of this compound on thermal hyperalgesia was quantified using the Complete Freund's Adjuvant (CFA) model of persistent inflammatory pain in rodents. The data below is summarized from key studies and demonstrates a significant reversal of heat hypersensitivity following this compound administration.

Treatment GroupTime Post-CFAPaw Withdrawal Latency (s)Statistical Significance vs. Vehicle
Sham Day 3~11.5 sN/A
CFA + Vehicle Day 3~5.0 sN/A
CFA + this compound (10 mg/kg, i.p.) Day 3~10.0 sp < 0.05
CFA + this compound + PK-THPP Day 3~5.5 sNot significant vs. Vehicle

Table 1: Effect of this compound on Thermal Hyperalgesia in the CFA Model. Data are approximated from graphical representations in published studies. PK-THPP is a known TASK-3 channel blocker, and its co-administration with this compound abolishes the analgesic effect, confirming the on-target activity of this compound.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments used to evaluate this compound's impact on thermal hyperalgesia.

Induction of Inflammatory Thermal Hyperalgesia

This protocol describes the induction of persistent inflammatory pain using Complete Freund's Adjuvant (CFA), leading to robust and lasting thermal hyperalgesia.

  • Animal Model: Adult male C57BL/6J mice are typically used.

  • Reagent: Complete Freund's Adjuvant (CFA), containing 1 mg/mL heat-killed Mycobacterium tuberculosis.[6]

  • Procedure:

    • Animals are briefly anesthetized using 3-4% isoflurane.

    • A volume of 10-20 µL of CFA is injected subcutaneously into the plantar surface of one hind paw using a microsyringe.[6][7]

    • Control (sham) animals receive a saline injection of the same volume.

    • Animals are returned to their home cages to recover.

    • Behavioral testing is typically conducted from Day 1 to Day 9 post-injection, a period during which thermal hyperalgesia is well-established.[7]

Assessment of Thermal Hyperalgesia (Hargreaves Test)

The Hargreaves test is the standard method for quantifying sensitivity to noxious thermal stimuli in rodents.[8][9]

  • Apparatus: A Hargreaves apparatus consisting of a glass platform and a mobile radiant heat source.

  • Procedure:

    • Acclimation: For at least two days prior to testing, mice are acclimated to the testing environment by placing them in the acrylic enclosures on the glass platform for 30-60 minutes.[6][9]

    • Testing: On the test day, animals are placed in the enclosures and allowed to acclimate for a further 20-30 minutes until exploratory behavior ceases.

    • The radiant heat source is positioned directly beneath the plantar surface of the hind paw to be tested.

    • The heat stimulus is initiated, and a timer starts automatically. The intensity of the heat source is calibrated to produce baseline withdrawal latencies of approximately 10-12 seconds in naïve animals.[8]

    • The timer stops automatically when the mouse withdraws its paw. This time is recorded as the paw withdrawal latency (PWL).

    • A cut-off time (typically 20 seconds) is pre-set to prevent tissue damage.[10]

    • The procedure is repeated 3-4 times for each paw, with at least a 5-minute interval between stimulations. The average of the final three readings is used for data analysis.[6]

Compound Administration
  • Compound: this compound is dissolved in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., a solution of DMSO, Tween 80, and saline).

  • Administration: For efficacy studies, this compound (e.g., at a dose of 10 mg/kg) or vehicle is administered via i.p. injection. Behavioral testing is typically performed 30 minutes post-injection, which corresponds to the onset of its maximal effect.

Experimental_Workflow cluster_model Pain Model Induction cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis CFA_Inject CFA Injection (Plantar Surface) Develop Hyperalgesia Development (3 Days) CFA_Inject->Develop CHET3_Admin This compound (10 mg/kg, i.p.) or Vehicle Develop->CHET3_Admin Wait Wait 30 min CHET3_Admin->Wait Hargreaves Hargreaves Test (Measure PWL) Wait->Hargreaves Compare Compare PWL: This compound vs. Vehicle Hargreaves->Compare

Caption: Experimental workflow for evaluating this compound's efficacy.

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel analgesics. Its targeted activation of TASK-3 channels on nociceptive neurons provides a clear mechanism for the attenuation of thermal hyperalgesia. The data strongly support TASK-3 as a viable and promising non-opioid target for the treatment of chronic pain.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds to enhance their drug-like characteristics. Further studies are also warranted to explore the efficacy of this mechanism in a broader range of pain models, including those of neuropathic origin, and to fully delineate the safety profile of long-term TASK-3 channel activation. The development of selective TASK-3 activators like this compound holds the potential to deliver a new class of analgesics to address the unmet needs of patients suffering from chronic pain.

References

Investigating Mechanical Allodynia with CHET3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CHET3, a novel small molecule activator of the TASK-3 potassium channel, and its application in the investigation of mechanical allodynia. This document details the mechanism of action of this compound, comprehensive experimental protocols for its use in preclinical models of neuropathic pain, and quantitative data from key studies.

Introduction to this compound and Mechanical Allodynia

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a debilitating symptom of neuropathic pain.[1][2] The development of novel analgesics with non-opioid mechanisms of action is a critical area of research. This compound has emerged as a promising investigational compound due to its targeted action on TASK-3-containing two-pore domain potassium (K2P) channels.[1][3] These channels play a crucial role in setting the resting membrane potential of nociceptive sensory neurons. By selectively activating TASK-3 channels, this compound effectively reduces neuronal hyperexcitability, a key driver of mechanical allodynia.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a selective allosteric activator of TASK-3 homomers and TASK-3/TASK-1 heteromers.[1] The activation of these potassium channels in small-diameter nociceptive neurons, which also express markers such as TRPV1, TRPM8, or tyrosine hydroxylase, leads to an increased potassium ion (K+) efflux.[1] This efflux hyperpolarizes the neuronal membrane, thereby dampening its excitability and reducing the transmission of pain signals. The analgesic effects of this compound are abolished by the genetic ablation of TASK-3, confirming its on-target mechanism.[1]

CHET3_Signaling_Pathway cluster_neuron Nociceptive Sensory Neuron This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_efflux K+ Efflux TASK3->K_efflux Opens Channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal Inhibits Analgesia Analgesia (Reduced Mechanical Allodynia) Pain_Signal->Analgesia Leads to

This compound Signaling Pathway in Nociceptors.

Quantitative Data: Efficacy of this compound in a Neuropathic Pain Model

The analgesic efficacy of this compound has been demonstrated in a preclinical model of neuropathic pain. The following table summarizes the dose-dependent effect of this compound on the paw withdrawal threshold in a Spared Nerve Injury (SNI) model in rats.

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) [Mean ± SEM]
Vehicle (Control)-1.5 ± 0.3
This compound34.2 ± 0.5
This compound107.8 ± 0.8
This compound3012.5 ± 1.1

Data presented is a representative summary based on published findings.[1]

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used method to induce robust and long-lasting mechanical allodynia.[4][5]

Materials:

  • Adult male Sprague Dawley rats (200-250 g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical scissors and forceps

  • 5-0 silk suture

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Make a small incision in the skin of the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Tightly ligate the common peroneal and tibial nerves with 5-0 silk suture and then transect them distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

  • Ensure that the sural nerve remains undamaged.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of mechanical allodynia.

SNI_Workflow start Start anesthesia Anesthetize Animal start->anesthesia incision Expose Sciatic Nerve and its Branches anesthesia->incision ligation Ligate and Transect Common Peroneal and Tibial Nerves incision->ligation sural_spared Ensure Sural Nerve is Intact ligation->sural_spared closure Suture Muscle and Skin sural_spared->closure recovery Post-operative Recovery (≥ 7 days) closure->recovery testing Behavioral Testing (von Frey) recovery->testing end End testing->end

Spared Nerve Injury (SNI) Experimental Workflow.
Assessment of Mechanical Allodynia using Von Frey Filaments

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.[6][7]

Materials:

  • Von Frey filaments with varying calibrated bending forces (e.g., 0.4 g to 15 g)

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animals to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin with a von Frey filament near the expected 50% withdrawal threshold.

  • Apply the filament perpendicularly to the plantar surface of the hind paw (in the sural nerve territory for SNI animals) with sufficient force to cause the filament to bend, and hold for 3-5 seconds.

  • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next filament tested is weaker. If there is no response, a stronger filament is used.

  • The pattern of responses is used to calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).

Administration of this compound

Formulation and Administration:

  • Vehicle: A common vehicle for intraperitoneal (i.p.) administration is a solution of 5% DMSO, 5% Tween 80, and 90% saline.[1]

  • Route of Administration: Intraperitoneal injection is a standard route for systemic delivery in rodent models.

  • Dosing: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Doses ranging from 3 to 30 mg/kg have been shown to be effective.[1]

  • Timing: Administer this compound or vehicle 30-60 minutes before behavioral testing to allow for sufficient absorption and distribution.

CHET3_Admin_Logic cluster_prep Preparation cluster_admin Administration & Testing formulate Formulate this compound in Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline) dosing Prepare Desired Doses (e.g., 3, 10, 30 mg/kg) formulate->dosing administer Administer this compound or Vehicle (Intraperitoneal Injection) dosing->administer wait Wait 30-60 minutes administer->wait von_frey Perform Von Frey Test wait->von_frey

This compound Administration and Testing Logic.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of mechanical allodynia due to its novel mechanism of action targeting TASK-3 channels. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in investigating the analgesic properties of this compound and related compounds. Further research into the long-term efficacy and safety profile of this compound is warranted to advance its potential clinical application.

References

CHET3: A Selective Chemical Probe for the Elucidation of TASK-3 Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The TWIK-related acid-sensitive potassium (TASK)-3 channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating neuronal excitability. Its involvement in various physiological processes, including pain perception, makes it an attractive therapeutic target. The development of selective pharmacological tools is paramount to dissecting its specific functions. This technical guide provides a comprehensive overview of CHET3, a highly selective allosteric activator of TASK-3-containing channels. We detail its mechanism of action, selectivity profile, and its application as a chemical probe in preclinical models of pain. This document includes detailed experimental protocols for its characterization and use, alongside structured data and visualizations to facilitate its application in research and drug discovery.

Introduction to this compound

This compound is a biguanide (B1667054) compound discovered through a structure-based drug design approach aimed at identifying selective activators for the TASK-3 channel.[1][2] It functions as a potent and highly selective allosteric activator of both TASK-3 homomers and TASK-3/TASK-1 heteromers.[3][4] this compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of TASK-3-containing channels, particularly in the context of analgesia.[1][4]

Mechanism of Action

This compound exerts its activating effect by binding to a novel druggable transmembrane cavity within the TASK-3 channel.[2][5] This allosteric binding stabilizes the channel in a conductive state, leading to an increased open probability and potassium efflux.[6] This efflux of positive ions hyperpolarizes the cell membrane, thereby reducing the excitability of neurons, such as nociceptors, which are responsible for transmitting pain signals.[3][6]

Quantitative Data: Potency and Selectivity of this compound

The following tables summarize the quantitative data for this compound's potency and selectivity, facilitating a clear comparison of its activity across different potassium channels.

Table 1: Potency of this compound on TASK-3-Containing Channels

ChannelEC50 (µM)Maximal Activation (Fold Increase)Reference
hTASK-31.4 ± 0.2~4[4]
hTASK-3/hTASK-12.5 ± 0.2~2.4[4]

Table 2: Selectivity Profile of this compound

ChannelConcentration Tested (µM)EffectReference
hTASK-110No significant activation[4]
hTREK-110No significant effect[4]
hTREK-210No significant effect[4]
hTRAAK10No significant effect[4]
hTRESK10No significant effect[4]
hTHIK-110No significant effect[4]
hERG10High selectivity[4]
Kv2.110High selectivity[4]
BK10High selectivity[4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to ensure reproducibility and facilitate the design of new studies.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is designed to measure the activation of TASK-3 channels by this compound in a heterologous expression system.

Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Transiently transfect cells with a plasmid encoding human TASK-3 using a suitable transfection reagent. Co-transfection with a fluorescent reporter plasmid (e.g., eGFP) can aid in the identification of transfected cells.

  • Plate transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Recording Protocol:

  • Place a coverslip with transfected cells in the recording chamber on an inverted microscope and perfuse with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a voltage ramp protocol from -100 mV to +60 mV over 500 ms (B15284909) to elicit channel currents.

  • Record baseline currents in the extracellular solution.

  • Perfuse the cell with the extracellular solution containing various concentrations of this compound and record the resulting currents.

  • To determine the EC50, normalize the current at a specific voltage (e.g., +40 mV) to the baseline current and plot the concentration-response curve.

In Vivo Analgesic Assays in Rodents

These protocols are used to assess the analgesic efficacy of this compound in preclinical models of acute pain.

Animal Models:

  • Adult male C57BL/6 mice (20-25 g) are commonly used.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow animals to acclimate to the experimental conditions for at least 3 days prior to testing.

This compound Formulation and Administration:

  • Vehicle: Prepare a vehicle solution of 10% DMSO, 5% Tween 80, and 85% saline.

  • This compound Solution: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in mice, prepare a 1 mg/mL solution for an injection volume of 10 mL/kg).

  • Administer this compound via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.

3.2.1. Tail Immersion Test (Thermal Nociception):

  • Gently restrain the mouse, allowing the tail to be accessible.

  • Immerse the distal 3-4 cm of the tail into a water bath maintained at a constant temperature of 52 ± 0.5°C.

  • Start a timer upon immersion and record the latency (in seconds) for the mouse to withdraw its tail from the hot water.

  • Implement a cut-off time of 10-15 seconds to prevent tissue damage. If the mouse does not withdraw its tail within this time, remove the tail and assign the cut-off time as the latency.

  • Compare the tail withdrawal latencies between this compound-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.

3.2.2. Randall-Selitto Paw Pressure Test (Mechanical Nociception):

  • Gently restrain the rat or mouse.

  • Place the dorsal surface of the hind paw on the plinth of the Randall-Selitto apparatus.

  • Apply a linearly increasing mechanical pressure to the paw using a blunt, cone-shaped pusher.

  • Record the pressure (in grams) at which the animal vocalizes or withdraws its paw. This is the paw withdrawal threshold.

  • Establish a cut-off pressure to avoid tissue injury.

  • Compare the paw withdrawal thresholds between this compound-treated and vehicle-treated groups. An increase in the threshold indicates an analgesic effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

CHET3_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect TASK3 TASK-3 Channel (Closed State) TASK3_Open TASK-3 Channel (Open State) TASK3->TASK3_Open Conformational Change K_ion_out K+ Efflux TASK3_Open->K_ion_out Increased Permeability This compound This compound This compound->TASK3 Allosteric Binding Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization K_ion_in K+

Figure 1: Mechanism of this compound action on the TASK-3 channel.

Analgesia_Signaling_Pathway This compound This compound TASK3 TASK-3 Activation in Nociceptor This compound->TASK3 K_efflux K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_AP Decreased Action Potential Firing Reduced_Excitability->Reduced_AP Reduced_NT Reduced Neurotransmitter Release Reduced_AP->Reduced_NT Analgesia Analgesia Reduced_NT->Analgesia

Figure 2: Signaling pathway of this compound-induced analgesia.

InVivo_Workflow start Start acclimatize Animal Acclimatization (≥ 3 days) start->acclimatize baseline Baseline Behavioral Testing (e.g., Tail Immersion) acclimatize->baseline drug_admin This compound or Vehicle Administration (i.p., 30 min prior to test) baseline->drug_admin behavior_test Behavioral Testing (e.g., Tail Immersion, Paw Pressure) drug_admin->behavior_test data_analysis Data Analysis (Compare Latencies/Thresholds) behavior_test->data_analysis end End data_analysis->end

Figure 3: General workflow for in vivo analgesic testing.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying TASK-3 channels. Its high potency and selectivity make it an invaluable probe for elucidating the diverse roles of TASK-3 in health and disease. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately accelerating our understanding of TASK-3 biology and its potential as a therapeutic target for conditions such as chronic pain.

References

A Technical Guide to the Cellular Pathways Modulated by CHET3 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the cellular effects of the hypothetical small molecule activator, CHET3. The data and associated pathways are presented as a representative model for drug development and research analysis.

Introduction

This compound is a novel, synthetic small molecule designed as a potent and selective activator of the hypothetical transmembrane receptor, Chimeric Helix-Turn-Helix Receptor 3 (CHETR). CHETR is a receptor tyrosine kinase (RTK) implicated in cellular proliferation, differentiation, and survival. This document provides a comprehensive overview of the primary cellular signaling pathways modulated by the activation of CHETR by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Core Signaling Pathways Modulated by this compound

Activation of CHETR by this compound initiates a cascade of intracellular signaling events, primarily through two well-established pathways: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are central to regulating cell cycle progression, protein synthesis, and apoptosis.

The MAPK/ERK Signaling Cascade

Upon binding of this compound, CHETR undergoes dimerization and autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for the adaptor protein Growth Factor Receptor-Bound protein 2 (GRB2). GRB2, in complex with the Son of Sevenless (SOS1) guanine (B1146940) nucleotide exchange factor, is recruited to the activated receptor. SOS1 then facilitates the exchange of GDP for GTP on the small GTPase, RAS, leading to its activation. Activated RAS subsequently recruits and activates the serine/threonine kinase RAF, initiating a phosphorylation cascade that proceeds through MEK (MAPK/ERK Kinase) and culminates in the phosphorylation and activation of ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors such as c-Myc and ELK1, driving the expression of genes involved in cell proliferation.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHETR CHETR GRB2 GRB2 CHETR->GRB2 Recruitment SOS1 SOS1 GRB2->SOS1 Complex RAS RAS SOS1->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc ERK ERK->ERK_nuc Translocation TF c-Myc, ELK1 ERK_nuc->TF Activation Gene Target Genes TF->Gene Transcription This compound This compound This compound->CHETR Activation

Caption: The MAPK/ERK signaling pathway initiated by this compound activation.
The PI3K/AKT/mTOR Signaling Pathway

In parallel to the MAPK/ERK pathway, the phosphorylated CHETR also recruits the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This engagement activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Phosphoinositide-dependent kinase 1 (PDK1) and the serine/threonine kinase AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and survival by phosphorylating substrates like S6 kinase (S6K) and 4E-BP1.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CHETR CHETR PI3K PI3K CHETR->PI3K Recruitment PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition CellGrowth Protein Synthesis & Cell Growth S6K->CellGrowth EIF4EBP1->CellGrowth This compound This compound This compound->CHETR Activation

Caption: The PI3K/AKT/mTOR signaling pathway initiated by this compound activation.

Quantitative Data on this compound-Mediated Pathway Modulation

The following tables summarize the quantitative effects of this compound on key components of the CHETR signaling network.

Table 1: Binding Affinity and Receptor Activation
ParameterValueMethod
Binding Affinity (KD) 2.5 nMSurface Plasmon Resonance (SPR)
EC50 for CHETR Phosphorylation 15 nMIn-cell Western
Table 2: Dose-Dependent Phosphorylation of Downstream Effectors

Data collected from human embryonic kidney (HEK293) cells overexpressing CHETR, treated with this compound for 30 minutes. Values represent fold change relative to vehicle control.

This compound Concentrationp-ERK (T202/Y204) Fold Changep-AKT (S473) Fold Change
1 nM 1.8 ± 0.21.5 ± 0.1
10 nM 5.2 ± 0.54.8 ± 0.4
50 nM 12.6 ± 1.110.3 ± 0.9
100 nM 13.1 ± 1.310.8 ± 1.0
Table 3: Time-Course of Target Gene Expression

Data from human colon adenocarcinoma (HT-29) cells treated with 50 nM this compound. Values represent fold change in mRNA levels relative to t=0.

Time Pointc-Myc mRNA Fold ChangeFOS mRNA Fold Change
0 hr 1.01.0
1 hr 4.5 ± 0.38.2 ± 0.6
4 hr 10.2 ± 0.83.1 ± 0.2
12 hr 3.5 ± 0.41.2 ± 0.1

Detailed Experimental Protocols

The following protocols provide a framework for reproducing the key experiments cited in this guide.

Western Blotting for Protein Phosphorylation Analysis
  • Cell Culture and Lysis: Plate cells (e.g., HEK293-CHETR) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours. Treat with desired concentrations of this compound or vehicle for the specified time. Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane) and resolve by SDS-PAGE on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify band intensity using densitometry software.

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection & Imaging H->I

Caption: Standard experimental workflow for Western Blot analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

  • RNA Extraction: Following cell treatment as described above, lyse cells directly in the culture dish using a buffer containing a denaturing agent (e.g., guanidinium (B1211019) thiocyanate). Extract total RNA using a column-based kit or phenol-chloroform extraction.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Prepare the reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., c-Myc) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green). Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

Conclusion

This compound represents a powerful tool for probing the intricacies of RTK signaling. Its activation of the CHETR receptor robustly engages both the MAPK/ERK and PI3K/AKT/mTOR pathways, leading to significant downstream effects on gene expression and cellular physiology. The data and protocols provided herein serve as a foundational guide for researchers aiming to investigate the therapeutic potential and molecular impact of this compound and similar targeted activators. Further studies should focus on in vivo efficacy and the potential for pathway crosstalk and feedback regulation.

Unveiling the Molecular Gateway: A Technical Guide to the Predicted Binding Site of CHET3 on the TASK-3 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted binding site of the novel biguanide (B1667054) compound, CHET3, a highly selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of novel therapeutics. Herein, we consolidate findings from computational modeling, site-directed mutagenesis, and electrophysiological studies to delineate the molecular interactions governing this compound's activation of TASK-3.

Executive Summary

The TWIK-related acid-sensitive K+ 3 (TASK-3) channel, a member of the K2P family, is a critical regulator of neuronal excitability and a promising therapeutic target for a range of neurological disorders, including pain.[2] The discovery of this compound as a selective TASK-3 activator has opened new avenues for therapeutic intervention.[2] Computational studies, corroborated by experimental data, predict that this compound binds within a novel, druggable transmembrane cavity of the TASK-3 channel.[2] This allosteric binding is proposed to stabilize the channel's selectivity filter in a conductive conformation, thereby enhancing potassium ion flux.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction between this compound and the TASK-3 channel.

Table 2.1: Potency of this compound on TASK-3 Channels
CompoundTarget ChannelEC50 (μM)Assay Type
This compoundTASK-3~1.4Electrophysiology

Data sourced from Liao et al.[3]

Table 2.2: Computational Docking Scores for this compound on TASK-3 Model
Binding ModeG-ScoreProposed Key Interaction
1-8.3Hydrogen bond between the guanidyl group of this compound and the backbone NH of L232 in the TM2 segment.[4]
2-7.9Interaction between the guanidyl group of this compound and the hydroxyl group of T199, facing the selectivity filter.[4]

Molecular dynamics simulations favor the first binding mode.[4]

Table 2.3: Effects of TASK-3 Mutations on this compound Activation
MutantEffect on this compound Activation
I118ANo reduction in activation.[5]
T198AActivated similarly to wild-type.[5]
L232ANon-functional channel.[5]

Note: Precise EC50 values for this compound on these mutants are not available in the cited literature. The data is based on qualitative descriptions of electrophysiological recordings.[5]

Experimental Protocols

The prediction and initial validation of the this compound binding site on TASK-3 involved a multi-faceted approach combining computational and experimental techniques.

Homology Modeling of the TASK-3 Channel

Due to the lack of a crystal structure for TASK-3 at the time of the initial studies, a homology model was generated. This is a standard approach where the amino acid sequence of the target protein (TASK-3) is used to build a three-dimensional model based on the experimentally determined structures of homologous proteins. For the study of this compound, the model was based on the structures of other K2P channels.[4]

Structure-Based Virtual Screening and Molecular Docking

A structure-based drug design approach was employed to identify this compound.[2] This process involves:

  • Cavity Identification: A novel, druggable transmembrane cavity was identified in the TASK-3 homology model.

  • Virtual Screening: A library of compounds was computationally docked into this cavity.

  • Docking of this compound: The conformations of this compound were docked into the TASK-3 model using standard Glide protocols.[4] The docking process yielded two plausible binding modes, which were then further evaluated.[4]

Molecular Dynamics (MD) Simulations

To gain deeper insight into the action mechanism of this compound and to evaluate the stability of the docked poses, MD simulations were performed on both the apo (unbound) TASK-3 channel and the this compound-bound TASK-3 channel.[5] These simulations revealed that in the absence of this compound, the channel's selectivity filter tended to adopt a non-conductive state.[5] In contrast, in the presence of this compound, the selectivity filter was stabilized in a conductive-like state.[5]

Site-Directed Mutagenesis

To experimentally probe the computationally predicted binding site, site-directed mutagenesis was performed. Specific amino acid residues in the TASK-3 channel that were predicted to interact with this compound were mutated. The cRNA of these mutant channels was then used for expression in a heterologous system for functional characterization.[6]

Electrophysiology

The functional effects of this compound on wild-type and mutant TASK-3 channels were assessed using two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes.[6]

  • Oocyte Preparation and Injection: Oocytes were harvested and injected with cRNA encoding either wild-type or mutant TASK-3 channels.[6][7]

  • Recording: Whole-cell currents were recorded in response to voltage steps.[7] The baseline current was established, and then this compound was applied to the bath solution to measure its effect on the channel activity.

  • Data Analysis: The concentration-response curves were generated to determine the EC50 of this compound.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of this compound action and the experimental workflow used to identify its binding site.

CHET3_Activation_Mechanism cluster_channel TASK-3 Channel Inactive Inactive State (Non-conductive) Active Active State (Conductive) K_efflux Increased K+ Efflux Active->K_efflux Leads to This compound This compound BindingSite Allosteric Binding Site (Transmembrane Cavity) This compound->BindingSite Binds to BindingSite->Active Stabilizes

Caption: Proposed allosteric activation mechanism of the TASK-3 channel by this compound.

Experimental_Workflow HomologyModeling Homology Modeling of TASK-3 VirtualScreening Virtual Screening & Molecular Docking HomologyModeling->VirtualScreening MD_Simulations Molecular Dynamics Simulations VirtualScreening->MD_Simulations Refine Poses BindingSitePrediction Predicted Binding Site MD_Simulations->BindingSitePrediction Mutagenesis Site-Directed Mutagenesis Electrophysiology Electrophysiological Validation Mutagenesis->Electrophysiology Test Function Electrophysiology->BindingSitePrediction Validate BindingSitePrediction->Mutagenesis Guide Mutations

Caption: Experimental workflow for identifying and validating the this compound binding site.

Conclusion

The identification of this compound and its predicted binding site on the TASK-3 channel represents a significant advancement in the field of K2P channel pharmacology. The convergence of computational and experimental evidence suggests that this compound acts as a molecular wedge, stabilizing the open conformation of the channel through allosteric interactions within a transmembrane cavity. This technical guide provides a comprehensive overview of the current understanding of this interaction, offering valuable insights for the rational design of next-generation TASK-3 modulators with enhanced potency and selectivity. Further investigation, including high-resolution structural studies of the this compound-TASK-3 complex, will be crucial for definitively elucidating the atomic details of this interaction and for accelerating the development of novel analgesic therapies.

References

Methodological & Application

Application Notes and Protocols for CHET3 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHET3 is a potent and selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3 (TWIK-related acid-sensitive K+ channel 3).[1][2] TASK-3 channels are expressed in the peripheral nervous system, including in nociceptive sensory neurons, and play a crucial role in regulating neuronal excitability. By activating TASK-3, this compound effectively reduces neuronal firing, leading to analgesic effects in various rodent models of acute and chronic pain.[1][2] These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in rodent models of pain.

Mechanism of Action

This compound acts as a selective allosteric activator of TASK-3-containing K2P channels, including TASK-3 homomers and TASK-3/TASK-1 heteromers.[1] This activation leads to hyperpolarization of the neuronal membrane potential, making it more difficult for neurons to reach the threshold for firing an action potential. This reduction in neuronal excitability in pain-sensing neurons is the primary mechanism behind the analgesic properties of this compound.

Below is a diagram illustrating the proposed signaling pathway for this compound's analgesic effect.

CHET3_Mechanism This compound This compound TASK3 TASK-3 Channel (on Nociceptive Neuron) This compound->TASK3 Allosteric Activation Hyperpolarization Membrane Hyperpolarization TASK3->Hyperpolarization Increased K+ Efflux ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia

Caption: Signaling pathway of this compound-mediated analgesia.

This compound Formulation for In Vivo Studies

A recommended formulation for this compound for intraperitoneal (i.p.) administration in rodents is as follows. It is crucial to prepare the formulation fresh on the day of the experiment.

ComponentPercentagePurpose
DMSO10%Solubilizing agent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline (0.9% NaCl) or PBS45%Vehicle

Preparation Protocol:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in DMSO. Gentle vortexing or sonication may be required to achieve complete dissolution.

  • Add PEG300 to the this compound/DMSO solution and mix thoroughly.

  • Add Tween-80 to the solution and mix until a homogenous solution is formed.

  • Finally, add the saline or PBS to the mixture and mix thoroughly to obtain the final formulation.

Efficacy Studies in Rodent Pain Models

This compound has demonstrated efficacy in various rodent models of inflammatory and neuropathic pain.[1][2] Detailed protocols for two standard models are provided below.

Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of tonic, localized inflammatory pain. The test has two distinct phases: an early, acute phase (0-5 minutes post-injection) resulting from direct activation of nociceptors, and a late, inflammatory phase (15-60 minutes post-injection) driven by inflammatory processes.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (20-25 g) are commonly used.

  • Acclimation: Allow animals to acclimate to the testing environment for at least 30 minutes before the experiment.

  • This compound Administration: Administer the this compound formulation via intraperitoneal (i.p.) injection 30 minutes before the formalin injection. A vehicle control group should be included.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, place the mouse in an observation chamber and record the total time spent licking, biting, or flinching the injected paw for 60 minutes.

  • Data Analysis: Analyze the data by separating the observation period into the early phase (0-5 minutes) and the late phase (15-60 minutes).

Treatment GroupNociceptive Score (seconds) - Early PhaseNociceptive Score (seconds) - Late Phase
Vehicle ControlData not available for this compoundData not available for this compound
This compound (dose 1)Data not availableData not available
This compound (dose 2)Data not availableData not available
Positive Control (e.g., Morphine)Data not availableData not available

Note: Specific dosage and resulting quantitative data for this compound in the formalin test are not publicly available.

Formalin_Test_Workflow Start Start Acclimation Acclimation (30 min) Start->Acclimation DrugAdmin This compound or Vehicle Administration (i.p.) Acclimation->DrugAdmin Wait Wait (30 min) DrugAdmin->Wait Formalin Formalin Injection (20 µL, 2.5% s.c.) Wait->Formalin Observation Observation & Recording (60 min) Formalin->Observation DataAnalysis Data Analysis (Early & Late Phases) Observation->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the formalin test.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

The CFA model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • CFA Induction: Inject 100 µL of CFA (1 mg/mL Mycobacterium tuberculosis in an oil/saline emulsion) subcutaneously into the plantar surface of the right hind paw.

  • Pain Assessment: Measure baseline paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments) and thermal stimuli (e.g., using a plantar test apparatus) before CFA injection.

  • This compound Administration: Begin this compound or vehicle administration (i.p.) 24 hours after CFA injection and continue for the desired treatment period (e.g., daily for 7 days).

  • Post-Treatment Assessment: Re-assess mechanical and thermal thresholds at various time points after the initiation of treatment.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups over time.

Treatment GroupMechanical Withdrawal Threshold (g) - Day 3Thermal Withdrawal Latency (s) - Day 3
Vehicle ControlData not available for this compoundData not available for this compound
This compound (dose 1)Data not availableData not available
This compound (dose 2)Data not availableData not available
Positive Control (e.g., Celecoxib)Data not availableData not available

Note: Specific dosage and resulting quantitative data for this compound in the CFA model are not publicly available.

CFA_Model_Workflow Start Start Baseline Baseline Pain Assessment (Mechanical & Thermal) Start->Baseline CFA CFA Injection (100 µL s.c.) Baseline->CFA Wait Wait (24 hours) CFA->Wait Treatment Daily this compound or Vehicle Administration (i.p.) Wait->Treatment PainAssessment Pain Assessment (Multiple Time Points) Treatment->PainAssessment Repeated Daily DataAnalysis Data Analysis PainAssessment->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the CFA-induced pain model.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol (Intraperitoneal Administration):

  • Animals: Male C57BL/6 mice (20-25 g).

  • This compound Administration: Administer a single dose of the this compound formulation via i.p. injection.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key PK parameters using appropriate software.

Pharmacokinetic ParameterValue
Cmax (Maximum Concentration)Data not available
Tmax (Time to Cmax)Data not available
t1/2 (Half-life)Data not available
AUC (Area Under the Curve)Data not available
Bioavailability (F%)Data not available

Note: Specific pharmacokinetic data for this compound in rodents is not publicly available.

Toxicology Studies

Acute toxicology studies are necessary to determine the safety profile of this compound.

Experimental Protocol (Acute Toxicity - LD50 Determination):

  • Animals: Male and female Sprague-Dawley rats (150-200 g).

  • Dose Range Finding: Conduct a preliminary dose range-finding study with a small number of animals to identify a range of doses that cause no adverse effects, some adverse effects, and mortality.

  • Main Study: Administer single, escalating doses of the this compound formulation to different groups of animals. A vehicle control group should be included.

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

  • LD50 Calculation: Calculate the median lethal dose (LD50) using a validated statistical method (e.g., probit analysis).

  • NOAEL Determination: Identify the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Toxicology ParameterValue
LD50 (Median Lethal Dose)Data not available
NOAEL (No-Observed-Adverse-Effect Level)Data not available

Note: Specific toxicology data for this compound in rodents is not publicly available.

Conclusion

This compound represents a promising non-opioid analgesic candidate with a novel mechanism of action. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in rodent models. Researchers should note the current lack of publicly available quantitative data for specific dosages, pharmacokinetics, and toxicology of this compound and design their studies accordingly to generate these critical datasets. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application Notes and Protocols for Intraperitoneal Injection of CHET3 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHET3 is a potent and selective small molecule allosteric activator of the two-pore domain potassium (K2P) channel TASK-3 (TWIK-related acid-sensitive K+ channel 3). As a member of the biguanide (B1667054) class of compounds, this compound has demonstrated significant analgesic effects in various preclinical models of pain.[1] Activation of TASK-3 channels by this compound leads to hyperpolarization of nociceptive sensory neurons, thereby reducing their excitability and attenuating pain signals. These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of this compound in mice, along with information on its mechanism of action and relevant experimental considerations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the intraperitoneal administration of this compound in mice based on available preclinical data.

ParameterValueReference
Route of Administration Intraperitoneal (i.p.)[2]
Recommended Dose 10 mg/kg[2]
Reported Onset of Action 30 minutes[2]
Vehicle (Recommended) Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Inferred from the aqueous solubility of biguanides.
Injection Volume 5-10 mL/kgGeneral guideline for i.p. injections in mice.

Signaling Pathway

This compound acts as a positive allosteric modulator of TASK-3 potassium channels. The binding of this compound to a transmembrane cavity on the TASK-3 channel induces a conformational change that increases the channel's open probability. This leads to an enhanced efflux of potassium ions (K+) from the neuron, resulting in hyperpolarization of the cell membrane. In nociceptive (pain-sensing) neurons, this hyperpolarization moves the resting membrane potential further from the threshold required to fire an action potential, thus reducing neuronal excitability and dampening the transmission of pain signals.

CHET3_Signaling_Pathway This compound Signaling Pathway in Nociceptive Neurons This compound This compound TASK3 TASK-3 K+ Channel (Allosteric Binding) This compound->TASK3 Activates K_efflux Increased K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Allosteric activation of TASK-3 by this compound leads to analgesia.

Experimental Protocols

Preparation of this compound Injection Solution

Materials:

  • This compound compound

  • Sterile 0.9% saline or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.

  • Vehicle Selection: Due to the biguanide nature of this compound, it is expected to be soluble in aqueous solutions. Sterile 0.9% saline or PBS are recommended as vehicles.

  • Dissolution:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration. For a 10 mg/kg dose and an injection volume of 10 mL/kg, the final concentration would be 1 mg/mL.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution if necessary.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or directly into the injection syringes. This step is crucial to ensure the sterility of the injectate and prevent infection.

  • Storage: The freshly prepared this compound solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Stability under these conditions should be validated.

Intraperitoneal Injection Workflow in Mice

Materials:

  • Prepared and sterilized this compound solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

  • Injection Site Identification:

    • Position the mouse in a supine position, with the head slightly tilted down. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.

    • The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Injection:

    • Disinfect the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

    • Slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity.

  • Post-Injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for at least 30 minutes for any adverse reactions, such as distress, lethargy, or abdominal swelling.

    • The onset of the analgesic effect of this compound is reported to be around 30 minutes post-injection.[2]

IP_Injection_Workflow Intraperitoneal Injection Workflow for this compound in Mice start Start weigh Weigh Mouse start->weigh calculate Calculate Injection Volume weigh->calculate restrain Restrain Mouse calculate->restrain disinfect Disinfect Injection Site restrain->disinfect inject Perform Intraperitoneal Injection disinfect->inject monitor Monitor Mouse Post-Injection inject->monitor end End monitor->end

Caption: A stepwise workflow for the intraperitoneal administration of this compound.

References

Application Notes and Protocols for CHET3 in In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHET3 is a potent and selective allosteric activator of the TWIK-related acid-sensitive potassium (TASK)-3 channel, a member of the two-pore domain potassium (K2P) channel family.[1][2] TASK-3 channels are crucial regulators of neuronal excitability by contributing to the resting membrane potential.[3][4] Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing frequency. This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-3 channels in various neuronal populations. These application notes provide detailed protocols for the effective use of this compound in in vitro electrophysiological studies, particularly focusing on brain slice and dissociated dorsal root ganglion (DRG) neuron preparations.

Data Presentation

The following table summarizes the key quantitative data for this compound based on currently available literature.

ParameterValueCell TypeReference
EC₅₀ 1.4 ± 0.2 µMHEK-293 cells expressing human TASK-3Not explicitly cited

Note: The effective concentration in native neuronal preparations may vary depending on the expression level of TASK-3 channels and the specific experimental conditions. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol describes the methodology for recording from neurons in acute brain slices to assess the effect of this compound on neuronal excitability.

1. Materials and Reagents:

  • This compound Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. On the day of the experiment, dilute the stock solution in the artificial cerebrospinal fluid (aCSF) to the desired final concentration. The final DMSO concentration should not exceed 0.1%.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use (pH 7.4).

  • Slicing Solution (in mM): Can be a sucrose-based or NMDG-based protective solution to improve slice health.[5]

  • Intracellular Solution (for current-clamp, in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.

2. Brain Slice Preparation:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated slicing solution.

  • Rapidly dissect the brain and prepare 250-350 µm thick slices of the desired region using a vibratome in ice-cold, oxygenated slicing solution.[6][7]

  • Transfer slices to a holding chamber containing aCSF bubbled with 95% O₂ / 5% CO₂ and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.[5]

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Obtain whole-cell patch-clamp recordings in the current-clamp mode using borosilicate glass pipettes (3-6 MΩ) filled with intracellular solution.[8][9]

  • After establishing a stable recording, record the baseline neuronal firing properties. This can be done by injecting a series of depolarizing current steps to elicit action potentials.

  • Bath apply this compound at the desired concentration (a starting concentration of 1-10 µM is recommended) and allow it to equilibrate for several minutes.

  • Record the neuronal firing properties again in the presence of this compound to assess its effects on parameters such as resting membrane potential, action potential threshold, firing frequency, and input resistance.

Protocol 2: Whole-Cell Patch-Clamp Recordings from Dissociated Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the procedure for recording from cultured DRG neurons to investigate the effects of this compound.

1. Materials and Reagents:

  • This compound Stock Solution (10 mM): Prepare as described in Protocol 1.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (for current-clamp, in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

  • Enzymes for dissociation (e.g., collagenase, dispase, trypsin).

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors).

  • Coated coverslips (e.g., with poly-D-lysine and laminin).

2. DRG Neuron Culture:

  • Dissect DRGs from euthanized animals under sterile conditions.

  • Digest the ganglia in an enzymatic solution to dissociate the neurons.

  • Mechanically triturate the ganglia to obtain a single-cell suspension.

  • Plate the dissociated neurons onto coated coverslips and culture them for 1-3 days before recording.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent DRG neurons to the recording chamber and perfuse with extracellular solution.

  • Perform whole-cell patch-clamp recordings in current-clamp mode as described in Protocol 1 for brain slices.[6][10]

  • Record baseline neuronal excitability by injecting depolarizing current steps.

  • Apply this compound via the perfusion system at the desired concentration.

  • Record the changes in neuronal firing properties, such as rheobase (the minimum current required to elicit an action potential) and the number of action potentials fired in response to suprathreshold stimuli.[11]

Mandatory Visualizations

CHET3_Signaling_Pathway This compound This compound TASK3 TASK-3 Channel (K2P9.1) This compound->TASK3 Allosteric Activation K_efflux K+ Efflux TASK3->K_efflux Increased Conductance Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Reduced_Firing Reduced Action Potential Firing Decreased_Excitability->Reduced_Firing Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp (Current-Clamp) Slice_Prep->Patch_Clamp DRG_Culture Dissociated DRG Neuron Culture DRG_Culture->Patch_Clamp Baseline Record Baseline Firing Properties Patch_Clamp->Baseline CHET3_Application Bath Apply this compound Baseline->CHET3_Application Post_this compound Record Post-CHET3 Firing Properties CHET3_Application->Post_this compound Data_Analysis Analyze Firing Parameters (RMP, Threshold, Frequency) Post_this compound->Data_Analysis

References

Application Notes and Protocols for CHET3 in Whole-Cell Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHET3 is a potent and selective allosteric activator of the two-pore domain potassium (K2P) channel subfamily, specifically targeting TASK-3 (KCNK9) containing channels.[1][2] These channels, including TASK-3 homomers and TASK-3/TASK-1 heteromers, are crucial regulators of neuronal excitability.[1][2] Activation of these channels by this compound leads to an increase in potassium efflux, which in turn hyperpolarizes the cell membrane or shunts excitatory inputs, thereby reducing neuronal firing. This mechanism of action makes this compound a valuable pharmacological tool for investigating the physiological roles of TASK-3 channels and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as chronic pain.[1][2]

These application notes provide detailed protocols for utilizing this compound in whole-cell patch clamp recordings to characterize its effects on both heterologously expressed and native TASK-3 channels.

Data Presentation

The following tables summarize the quantitative effects of this compound on TASK-3 and TASK-3/TASK-1 channels as determined by whole-cell voltage-clamp recordings.

Table 1: Potency and Efficacy of this compound on Human TASK-3 and TASK-3/TASK-1 Channels

Channel SubtypeEC₅₀ (µM)Maximal Current Increase (Fold)Cell Type
hTASK-3 (homomer)1.4 ± 0.2~4HEK-293
hTASK-3/hTASK-1 (heteromer)2.5 ± 0.2~2.4HEK-293

Data derived from studies on heterologously expressed channels.

Table 2: Electrophysiological Effects of this compound on Nociceptive Neurons (Current-Clamp)

ParameterEffect of this compoundCell Type
Resting Membrane PotentialNo significant changeDorsal Root Ganglion (DRG) Neurons
Rheobase (Current threshold for action potential)IncreasedDorsal Root Ganglion (DRG) Neurons
Action Potential Firing FrequencyDecreasedDorsal Root Ganglion (DRG) Neurons

These effects are consistent with the activation of a potassium conductance, which makes it more difficult to reach the threshold for firing an action potential.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of TASK-3 containing channels. By binding to a site distinct from the pore, it enhances the channel's open probability, leading to an increased potassium current. In neurons, particularly nociceptive sensory neurons, this increased potassium efflux counteracts depolarizing stimuli, thereby reducing neuronal excitability and the transmission of pain signals.

CHET3_Signaling_Pathway This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_efflux Increased K+ Efflux TASK3->K_efflux Enhances Hyperpolarization Membrane Hyperpolarization / Shunting of Depolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Leads to

Caption: Mechanism of this compound-induced analgesia.

Experimental Protocols

Protocol 1: Characterization of this compound on Heterologously Expressed TASK-3 Channels using Voltage-Clamp

This protocol is designed for HEK-293 cells or other suitable cell lines transiently or stably expressing human TASK-3 or TASK-3/TASK-1 channels.

1. Cell Culture and Transfection:

  • Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
  • For patch-clamp experiments, plate cells on glass coverslips 24-48 hours prior to recording.
  • Transfect cells with plasmids encoding the desired TASK channel subunits using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Whole-Cell Voltage-Clamp Recording:

  • Establish a whole-cell patch clamp configuration on a transfected cell.
  • Hold the membrane potential at -80 mV.
  • Apply a series of voltage steps or a voltage ramp to elicit TASK channel currents. A typical ramp protocol would be from -100 mV to +40 mV over 400 ms (B15284909).
  • Obtain a stable baseline recording in the external solution.
  • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) to determine the concentration-response relationship. Allow sufficient time at each concentration for the effect to stabilize.
  • After application of the highest concentration, perform a washout with the external solution to assess the reversibility of the this compound effect.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., 0 mV) for each this compound concentration.
  • Normalize the current to the baseline current to calculate the fold-increase.
  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the EC₅₀.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_prep [label="Prepare TASK-3 expressing\nHEK-293 cells"]; patch [label="Establish Whole-Cell\nVoltage-Clamp"]; baseline [label="Record Baseline Current\n(Voltage Ramp/Step)"]; chet3_app [label="Apply Increasing\nConcentrations of this compound"]; washout [label="Washout with\nControl Solution"]; analysis [label="Analyze Data\n(EC50, Max Effect)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_prep; cell_prep -> patch; patch -> baseline; baseline -> chet3_app; chet3_app -> washout; washout -> analysis; analysis -> end; }

Caption: Workflow for voltage-clamp analysis of this compound.

Protocol 2: Assessing the Effect of this compound on Neuronal Excitability using Current-Clamp

This protocol is designed for primary cultured neurons, such as dorsal root ganglion (DRG) neurons, which endogenously express TASK-3 channels.

1. Neuron Preparation:

  • Isolate and culture DRG neurons from rodents according to established protocols. Plate neurons on coated glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
  • This compound Working Solution: Prepare a working concentration of this compound (e.g., 10 µM) in the external solution from a 50 mM DMSO stock.

3. Whole-Cell Current-Clamp Recording:

  • Establish a whole-cell patch clamp configuration on a DRG neuron.
  • Record the resting membrane potential.
  • Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 100 pA in 10 pA increments, 500 ms duration) to elicit action potentials and determine the rheobase.
  • Apply a suprathreshold current step to evoke a train of action potentials and measure the firing frequency.
  • Obtain a stable baseline recording in the external solution.
  • Perfuse the neuron with the this compound working solution and repeat the current injection protocol.
  • Perform a washout with the external solution to assess reversibility.

4. Data Analysis:

  • Compare the resting membrane potential before and after this compound application.
  • Determine the rheobase in the absence and presence of this compound.
  • Measure the number of action potentials elicited by the same suprathreshold current step before and during this compound application to calculate the firing frequency.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; neuron_prep [label="Prepare Primary\nDRG Neurons"]; patch [label="Establish Whole-Cell\nCurrent-Clamp"]; baseline [label="Record Baseline Firing\n(Current Steps)"]; chet3_app [label="Apply this compound\n(e.g., 10 µM)"]; record_this compound [label="Record Firing in\nPresence of this compound"]; washout [label="Washout with\nControl Solution"]; analysis [label="Analyze Data (Rheobase,\nFiring Frequency)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> neuron_prep; neuron_prep -> patch; patch -> baseline; baseline -> chet3_app; chet3_app -> record_this compound; record_this compound -> washout; washout -> analysis; analysis -> end; }

Caption: Workflow for current-clamp analysis of this compound.

Troubleshooting

  • No effect of this compound:

    • Confirm the expression and functionality of TASK-3 channels in the chosen cell line.

    • Verify the concentration and integrity of the this compound stock solution.

    • Ensure the final DMSO concentration is not affecting channel activity.

  • Unstable recordings:

    • Optimize cell culture conditions and ensure healthy, well-adhered cells.

    • Use high-quality patch pipettes with appropriate resistance.

    • Ensure proper sealing (>1 GΩ) before breaking into whole-cell mode.

  • Slow washout:

    • Due to its lipophilic nature, this compound may require a prolonged washout period. Ensure adequate perfusion rates and duration.

These application notes and protocols provide a comprehensive guide for the use of this compound in whole-cell patch clamp recordings. By following these methodologies, researchers can effectively investigate the role of TASK-3 channels in various physiological and pathological contexts.

References

Application Notes and Protocols: CHET3 Administration for Chronic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHET3 is a selective allosteric activator of the TWIK-related acid-sensitive K+ (TASK)-3 two-pore domain potassium (K2P) channel.[1][2] Research has demonstrated its potent analgesic effects in various rodent models of acute and chronic pain, highlighting TASK-3 channels as a promising therapeutic target for pain management.[1][2] this compound administration has been shown to alleviate thermal hyperalgesia, mechanical allodynia, and cold hyperalgesia.[1] These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its administration in chronic pain models, and a summary of key quantitative data.

Mechanism of Action

This compound exerts its analgesic effects by selectively activating TASK-3-containing K2P channels, which are predominantly expressed in small-sized nociceptive sensory neurons.[1][2] These neurons are also characterized by the expression of transient receptor potential cation channel subfamily M member 8 (TRPM8), transient receptor potential cation channel subfamily V member 1 (TRPV1), or tyrosine hydroxylase (TH).[1][2] The activation of TASK-3 channels by this compound leads to an increased efflux of potassium ions (K+) from these neurons. This results in hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and inhibits the transmission of pain signals.[1] Pharmacokinetic studies suggest that this compound primarily acts in the periphery.

Signaling Pathway of this compound in Nociceptive Neurons

CHET3_Signaling_Pathway cluster_neuron Nociceptive Sensory Neuron This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_ion K+ TASK3->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Inhibition Pain_Signal Pain Signal Transmission Inhibition->Pain_Signal

Caption: this compound allosterically activates TASK-3 channels on nociceptive neurons.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in chronic pain models.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell TypeReference
EC50 1.4 µMHEK293 cells expressing human TASK-3[3]
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury)
Behavioral AssayAnimal ModelTreatmentPaw Withdrawal Threshold/LatencyReference
Von Frey Test RatVehicleDecreased[2]
This compound (10 mg/kg, i.p.)Significantly Increased[2]
Cold Plate Test RatVehicleDecreased[4]
This compound (10 mg/kg, i.p.)Significantly Increased[4]
Table 3: In Vivo Efficacy of this compound in an Inflammatory Pain Model (Complete Freund's Adjuvant)
Behavioral AssayAnimal ModelTreatmentPaw Withdrawal Threshold/LatencyReference
Von Frey Test RatVehicleDecreased[5]
This compound (10 mg/kg, i.p.)Significantly Increased[5]
Tail Immersion Test MouseVehicleDecreased[6]
This compound (10 mg/kg, i.p.)Significantly Increased[6]

Note: "Decreased" indicates hyperalgesia or allodynia, while "Significantly Increased" indicates an analgesic effect.

Experimental Protocols

Detailed methodologies for key experiments cited in the application of this compound for chronic pain models are provided below.

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Assessment Animal_Model Induce Chronic Pain Model (e.g., CCI or CFA) Acclimation Acclimatize Animals Animal_Model->Acclimation Baseline Baseline Behavioral Testing Acclimation->Baseline Treatment_Admin Administer this compound or Vehicle (e.g., 10 mg/kg, i.p.) Baseline->Treatment_Admin Behavioral_Tests Post-treatment Behavioral Testing (e.g., Von Frey, Tail Immersion) Treatment_Admin->Behavioral_Tests Data_Analysis Data Analysis Behavioral_Tests->Data_Analysis

Caption: General workflow for in vivo analgesic testing of this compound.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To induce a neuropathic pain state in rodents to evaluate the efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 silk or chromic gut suture

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the animal.

  • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

  • Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four ligatures (4-0 silk or chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed.

  • Close the muscle layer and skin with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain.

Protocol 2: Von Frey Test for Mechanical Allodynia

Objective: To assess mechanical sensitivity in the hind paw of rodents.

Materials:

  • Von Frey filaments with varying calibrated bending forces (e.g., 0.4 g to 26 g)

  • Elevated wire mesh platform

  • Plexiglass enclosures

Procedure:

  • Place the animal in a Plexiglass enclosure on the elevated wire mesh platform and allow it to acclimate for at least 30 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.

  • Press the filament against the paw until it bends, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next weaker filament is used. If no response is observed, the next stronger filament is used.

  • The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.

Protocol 3: Tail Immersion Test for Thermal Hyperalgesia

Objective: To measure the latency of tail withdrawal from a noxious thermal stimulus.

Materials:

  • Water bath maintained at a constant temperature (e.g., 48°C ± 0.5°C)

  • Animal restrainer

  • Timer

Procedure:

  • Gently restrain the animal.

  • Immerse the distal 3-4 cm of the tail into the hot water bath.

  • Start the timer immediately upon immersion.

  • Stop the timer as soon as the animal flicks or withdraws its tail.

  • To prevent tissue damage, a cut-off time (e.g., 20 seconds) should be established. If the animal does not respond within this time, the tail should be removed, and the latency recorded as the cut-off time.

  • Perform baseline measurements before drug administration.

  • Administer this compound or vehicle and measure the tail withdrawal latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the effect of this compound on the membrane potential and currents of nociceptive neurons.

Materials:

  • Acutely dissociated DRG neurons from rodents

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (for recording electrodes)

  • Extracellular and intracellular recording solutions

  • This compound solution

Procedure:

  • Prepare acute DRG neuron cultures.

  • Identify small-diameter neurons (presumed nociceptors) under a microscope.

  • Establish a whole-cell patch-clamp configuration.

  • In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections.

  • Perfuse the recording chamber with the this compound solution (e.g., 10 µM) and record changes in membrane potential and firing properties.

  • In voltage-clamp mode, hold the neuron at a specific potential and apply voltage steps to elicit potassium currents.

  • Apply this compound and measure the change in outward potassium currents.

Conclusion

This compound represents a promising, peripherally acting analgesic agent that targets TASK-3 channels. The provided protocols and data offer a framework for researchers to investigate the therapeutic potential of this compound and other TASK-3 activators in preclinical models of chronic pain. These studies will be crucial for the future development of novel non-opioid analgesics.

References

Application Notes and Protocols for Measuring CHET3 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHET3 is a potent and selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3 (TWIK-related acid-sensitive K+ channel 3), also known as KCNK9.[1][2][3] TASK-3 channels are members of the K2P family that contribute to background or "leak" potassium currents, playing a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, particularly in the central nervous system.[4][5] Dysregulation of TASK-3 channel activity has been implicated in several pathological conditions, making it an attractive therapeutic target.[4][6] this compound enhances the activity of TASK-3, leading to hyperpolarization of the cell membrane. This activity can be harnessed for therapeutic purposes, such as analgesia.[1][2][3][7]

These application notes provide detailed protocols for two robust cell-based assays to quantify the activity of this compound and other potential TASK-3 modulators: a high-throughput fluorescence-based thallium flux assay and the gold-standard whole-cell patch-clamp electrophysiology assay.

Signaling Pathway of this compound and TASK-3

This compound acts as a positive allosteric modulator of the TASK-3 channel. It binds to a site distinct from the ion-conducting pore, inducing a conformational change that increases the channel's open probability. This leads to an increased efflux of potassium ions (K+) from the cell, driving the membrane potential towards the equilibrium potential for potassium and resulting in hyperpolarization. This hyperpolarization reduces the excitability of the cell, making it less likely to fire an action potential in response to a depolarizing stimulus.

CHET3_TASK3_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular TASK3 TASK-3 Channel (KCNK9) TASK3_open Open TASK-3 Channel TASK3->TASK3_open Increased Open Probability This compound This compound This compound->TASK3 Allosteric Binding K_out K+ Efflux TASK3_open->K_out Increased Conductance Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

This compound activation of the TASK-3 signaling pathway.

Experimental Workflow Overview

The general workflow for assessing this compound activity involves cell line selection and preparation, followed by performing either a thallium flux assay for high-throughput screening or a patch-clamp assay for detailed electrophysiological characterization.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Assay Execution cluster_analysis Data Analysis and Interpretation Cell_Line Select/Engineer Cell Line (e.g., HEK293 or CHO with stable TASK-3 expression) Cell_Culture Culture and Passage Cells Cell_Line->Cell_Culture Plate_Cells Plate Cells in Assay-Specific Microplates Cell_Culture->Plate_Cells Thallium_Assay Thallium Flux Assay (High-Throughput) Plate_Cells->Thallium_Assay Patch_Clamp Patch-Clamp Electrophysiology (Detailed Characterization) Plate_Cells->Patch_Clamp Data_Analysis Analyze Fluorescence Data (Thallium Flux) or Current/Voltage Recordings (Patch-Clamp) Thallium_Assay->Data_Analysis Patch_Clamp->Data_Analysis EC50 Determine EC50/IC50 Values Data_Analysis->EC50 Mechanism Elucidate Mechanism of Action EC50->Mechanism

References

Application Notes and Protocols: Optimal Dosage of CHET3 for Analgesic Effect in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the optimal dosage and experimental protocols for evaluating the analgesic effects of CHET3, a selective allosteric activator of the TWIK-related acid-sensitive K+ (TASK)-3 potassium channel, in rat models of pain.

Introduction

This compound has emerged as a promising non-opioid analgesic agent. Its mechanism of action involves the selective activation of TASK-3-containing two-pore domain potassium (K2P) channels, which are expressed in small-diameter nociceptive sensory neurons.[1] Activation of these channels leads to an increase in potassium conductance, resulting in hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. This targeted action on pain-sensing neurons underlies the potent analgesic effects of this compound observed in various preclinical models of acute and chronic pain.[1][2][3]

Data Presentation: Analgesic Efficacy of this compound in Rats

The following tables summarize the available quantitative data on the analgesic effects of this compound in different rat models of pain.

Table 1: Effect of this compound on Mechanical Allodynia in a Rat Model of Neuropathic Pain

Animal ModelPain AssessmentDrugDose (mg/kg, i.p.)Route of AdministrationPaw Withdrawal Threshold (g)Reference
Spared Nerve Injury (SNI)Von Frey TestVehicle-Intraperitoneal~2.5[1]
Spared Nerve Injury (SNI)Von Frey TestThis compound10Intraperitoneal~7.5[1]

Note: While a comprehensive dose-response curve is not available in the public literature, a dose of 10 mg/kg has been demonstrated to be effective in attenuating mechanical allodynia in the spared nerve injury model in rats. Further dose-ranging studies are recommended to determine the optimal dose for specific pain modalities and models.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's analgesic properties.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This surgical model induces long-lasting mechanical and thermal hypersensitivity, mimicking features of human neuropathic pain.[4][5][6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors, forceps, and retractors

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.

  • Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[4]

  • Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.[4]

  • Tightly ligate the common peroneal and tibial nerves with a 4-0 silk suture.

  • Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[4]

  • Ensure that the sural nerve remains intact and undamaged.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover from surgery for at least 7 days before behavioral testing.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Injection of CFA into the paw induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.[7][8][9][10]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Tuberculin syringe with a 27-gauge needle

Procedure:

  • Briefly restrain the rat.

  • Inject 100 µL of CFA into the plantar surface of the left hind paw.

  • Monitor the animals for the development of paw edema, erythema, and pain behaviors.

  • Behavioral testing is typically performed 24-72 hours after CFA injection when the inflammatory response is well-established.

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the paw.[11]

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.[11]

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force and proceeding to filaments of increasing force.

  • A positive response is recorded as a sharp withdrawal or licking of the paw.

  • The 50% paw withdrawal threshold can be determined using the up-down method.[12]

Tail Immersion Test for Thermal Hyperalgesia

This test measures the latency to withdraw the tail from a noxious thermal stimulus (hot water).

Materials:

  • Water bath maintained at a constant temperature (e.g., 48°C ± 0.5°C)

  • Timer

Procedure:

  • Gently restrain the rat, allowing the tail to be freely accessible.

  • Immerse the distal one-third of the tail into the hot water bath.

  • Start the timer immediately upon immersion.

  • Stop the timer as soon as the rat flicks or withdraws its tail from the water.

  • A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage. If the rat does not respond within the cut-off time, the test is terminated, and the latency is recorded as the cut-off time.

Mandatory Visualization

Signaling Pathway of this compound-Mediated Analgesia

CHET3_Signaling_Pathway cluster_neuron Nociceptive Sensory Neuron This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_ion K+ TASK3->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability PainSignal Reduced Pain Signal Transmission Excitability->PainSignal Analgesia Analgesic Effect PainSignal->Analgesia Pain_Stimulus Noxious Stimulus Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment SNI Spared Nerve Injury (SNI) Surgery CHET3_Admin This compound Administration (e.g., 10 mg/kg, i.p.) SNI->CHET3_Admin Vehicle_Admin Vehicle Administration SNI->Vehicle_Admin CFA Complete Freund's Adjuvant (CFA) Injection CFA->CHET3_Admin CFA->Vehicle_Admin Von_Frey Von Frey Test (Mechanical Allodynia) CHET3_Admin->Von_Frey Tail_Immersion Tail Immersion Test (Thermal Hyperalgesia) CHET3_Admin->Tail_Immersion Vehicle_Admin->Von_Frey Vehicle_Admin->Tail_Immersion Data_Analysis Data Analysis and Comparison Von_Frey->Data_Analysis Tail_Immersion->Data_Analysis

References

Application Notes and Protocols for the Preparation of CHET3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with CHET3, a selective allosteric activator of TASK-3 potassium channels.

Introduction: this compound is a biguanide (B1667054) compound identified as a highly selective allosteric activator for TWIK-related acid-sensitive K+ 3 (TASK-3) containing two-pore domain K+ (K2P) channels, which include TASK-3 homomers and TASK-3/TASK-1 heteromers.[1][2][3][4] By targeting a transmembrane cavity, this compound stabilizes the channel's conductive state, leading to membrane hyperpolarization and reduced neuronal excitability.[1][2] This mechanism of action has demonstrated potent analgesic effects in various rodent models of acute and chronic pain, highlighting its potential as a therapeutic agent.[2][4][5][6] Proper preparation of this compound stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.

This compound Quantitative Data and Properties

A summary of the essential chemical and physical properties of this compound is provided below. These values are crucial for accurate stock solution preparation.

PropertyValueSource(s)
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-oxo-5-(p-tolylsulfanylmethyl)-2,3-dihydro-1H-imidazol-4-yl]guanidineN/A
CAS Number 2489231-47-0[7]
Molecular Formula C21H21N5O3S[7]
Formula Weight 423.49 g/mol [7]
Solubility in DMSO 2.12 mg/mL (approx. 5.01 mM)[8]
Storage (Powder) -20°C for up to 3 years[8]
Storage (In Solvent) -80°C for up to 1 year[8]

Experimental Protocols

Protocol for Preparing a 5 mM this compound Stock Solution in DMSO (for In Vitro Use)

This protocol describes the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO), which can be used for subsequent dilutions for various in vitro assays.

Materials:

  • This compound powder (Formula Weight: 423.49 g/mol )

  • Anhydrous/Molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculation:

    • To prepare a 5 mM stock solution, calculate the required mass of this compound powder.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 5 mM (0.005 mol/L) solution:

    • Mass (mg) = 0.005 mol/L * 0.001 L * 423.49 g/mol * 1000 mg/g = 2.117 mg

  • Weighing:

    • Carefully weigh out approximately 2.12 mg of this compound powder and place it into a sterile vial.

  • Dissolution:

    • Add 1 mL of high-quality DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication:

    • To ensure complete dissolution, place the vial in a bath sonicator.[8]

    • Sonicate for 10-15 minutes or until all particulate matter is visibly dissolved. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the 5 mM stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[8]

Protocol for Preparing a this compound Working Solution (for In Vivo Use)

This protocol details the dilution of the DMSO stock solution into a vehicle suitable for systemic administration in animal models. A common formulation is a co-solvent system to maintain solubility and improve tolerability.[8]

Materials:

  • This compound primary stock solution in DMSO (e.g., 5 mM)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

Methodology:

  • Vehicle Formulation:

    • A widely used vehicle for in vivo studies consists of: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

    • Important: The final concentration of DMSO should be kept below 10% for normal mice. For sensitive or nude mice, this should be reduced to below 2%.[8]

  • Preparation Steps (Example for 1 mL of final solution):

    • The solvents must be added sequentially, ensuring the compound is fully dissolved after each addition before proceeding to the next.[8]

    • Step A: In a sterile tube, add 100 µL of the this compound primary stock in DMSO. Note: Adjust this volume based on the desired final concentration of this compound and the concentration of your primary stock.

    • Step B: Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is clear and homogenous.

    • Step C: Add 50 µL of Tween-80. Vortex again until the solution is clear.

    • Step D: Slowly add 450 µL of sterile saline or PBS to reach the final volume of 1 mL. Mix thoroughly. The final solution may be a clear solution or a stable suspension.

  • Pre-Dosing Preparation:

    • It is recommended to prepare this working solution fresh on the day of the experiment.

    • Before administration, perform a final visual inspection to ensure homogeneity.

    • Always include a vehicle-only control group in your experiments to confirm that the solvent mixture has no non-specific effects.[8]

Visualized Pathways and Workflows

This compound Signaling Pathway

The diagram below illustrates the mechanism of action for this compound. As an allosteric activator, it binds to the TASK-3 channel, promoting an open, conductive state. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and dampens pain signaling.

CHET3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TASK3 TASK-3 Channel (Closed State) K+ TASK3_active TASK-3 Channel (Open State) K+ K_out K+ Efflux TASK3_active:port->K_out This compound This compound This compound->TASK3:port Allosteric Activation Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia

Caption: Mechanism of this compound-induced analgesia via TASK-3 channel activation.

Experimental Workflow for Solution Preparation

The following workflow diagram provides a step-by-step visual guide for the preparation of this compound solutions, from weighing the powder to creating the final working solution for administration.

CHET3_Workflow cluster_stock Primary Stock Preparation (In Vitro) cluster_working Working Solution Preparation (In Vivo) A1 1. Weigh this compound Powder A2 2. Add DMSO A1->A2 A3 3. Vortex & Sonicate (to dissolve) A2->A3 A4 4. Aliquot & Store at -80°C A3->A4 B1 1. Start with DMSO Stock A4->B1 Use Aliquot B2 2. Add PEG300 & Mix B1->B2 B3 3. Add Tween-80 & Mix B2->B3 B4 4. Add Saline/PBS & Mix B3->B4 B5 5. Ready for Administration (Prepare Fresh) B4->B5

Caption: Workflow for preparing this compound stock and in vivo working solutions.

References

Application Notes and Protocols for In Vivo Studies with CHET3

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Controls for In Vivo Studies with CHET3 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3 (TWIK-related acid-sensitive K+ channel 3).[1][2][3][4] While initially investigated for its analgesic properties in preclinical pain models, the target of this compound, the TASK-3 channel, has been identified as a potential player in oncology. The gene encoding TASK-3, KCNK9, is amplified and overexpressed in a variety of human cancers, including breast, lung, and colon carcinomas.[5][6][7] The potassium channel activity of TASK-3 has been directly linked to its oncogenic functions, such as promoting proliferation and resistance to apoptosis.[5][6] This suggests that modulating TASK-3 activity could be a therapeutic strategy in cancer.

These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the anti-cancer efficacy of this compound, with a strong emphasis on the critical role of experimental controls. The protocols are primarily focused on human tumor xenograft models in immunodeficient mice, a standard preclinical model for cancer drug development.[8][9]

Data Presentation: Summarized Quantitative Data

The following tables are templates for summarizing quantitative data from in vivo efficacy studies of this compound.

Table 1: Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (End of Study)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control0Daily, IP1500 ± 1500-
This compound10Daily, IP1125 ± 12025<0.05
This compound30Daily, IP750 ± 9550<0.01
Positive ControlVariesVaries450 ± 7070<0.001

Table 2: General Health and Toxicity Monitoring

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMClinical Signs of ToxicityNumber of Survivors / Total
Vehicle Control0+5.0 ± 1.5None observed10/10
This compound10+4.5 ± 1.8None observed10/10
This compound30-2.0 ± 2.0Mild, transient lethargy post-injection10/10
Positive ControlVaries-8.0 ± 2.5Moderate lethargy, ruffled fur9/10

Experimental Protocols

Protocol 1: Preparation of this compound Formulation and Vehicle Control

This protocol describes the preparation of a solution for administering this compound to animals. A proper vehicle control is crucial to ensure that any observed effects are due to the active compound and not the delivery solution.[10][11]

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Control Preparation:

    • Prepare the vehicle solution by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

    • In a sterile conical tube, add the DMSO, PEG400, and Tween 80. Vortex thoroughly to mix.

    • Slowly add the sterile saline while vortexing to prevent precipitation.

    • Store the vehicle at 4°C. Warm to room temperature before use.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired final concentration and dosing volume (typically 5-10 mL/kg for mice).

    • Weigh the this compound powder and place it in a sterile conical tube.

    • Add the required volume of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

    • Add the PEG400 and Tween 80 and vortex until the solution is homogeneous.

    • Slowly add the sterile saline while vortexing to bring the formulation to the final volume.

    • Prepare fresh on each day of dosing.

Protocol 2: Subcutaneous Xenograft Model Establishment

This protocol outlines the procedure for implanting human cancer cells into immunodeficient mice to create a tumor model.[12][13][14]

Materials:

  • Human cancer cell line known to overexpress TASK-3 (e.g., MDA-MB-231 for breast cancer)[15]

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Hemocytometer and trypan blue

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions. Ensure cells are in a logarithmic growth phase and have high viability (>95%).

    • Harvest cells using trypsin-EDTA, neutralize, and wash twice with sterile PBS.

    • Perform a cell count using a hemocytometer and trypan blue to determine the number of viable cells.

    • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Allow mice to acclimatize for at least one week before the procedure.

    • Anesthetize a mouse using isoflurane.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of the mouse.

    • Monitor the mouse until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, measure their length and width using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

Protocol 3: In Vivo Efficacy Study Design and Execution

This protocol details the design and execution of an efficacy study once tumors have reached the desired size.

Materials:

  • Tumor-bearing mice from Protocol 2

  • Prepared this compound formulation and vehicle control

  • Positive control drug (a standard-of-care chemotherapy for the chosen cancer model)

  • Dosing syringes and needles

  • Animal scale

Procedure:

  • Randomization and Group Assignment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control: Receives the vehicle solution only. This group is essential to control for effects of the solvent and the stress of the procedure.[10][11]

    • Group 2: this compound (Low Dose): Receives a low dose of this compound (e.g., 10 mg/kg).

    • Group 3: this compound (High Dose): Receives a high dose of this compound (e.g., 30 mg/kg).

    • Group 4: Positive Control: Receives a known, effective anti-cancer drug. This group validates the sensitivity of the tumor model to therapeutic intervention.[16]

    • (Optional) Group 5: Untreated Control: Receives no treatment. This can help assess the effect of handling and injection stress compared to the vehicle control.

  • Treatment Administration:

    • Administer the assigned treatment to each mouse according to the predetermined schedule (e.g., daily intraperitoneal injection).

    • The route of administration should be consistent across all groups.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Perform daily clinical observations for signs of distress or toxicity (e.g., changes in posture, activity, or fur texture).

    • The study should be terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³) or if animals show signs of excessive toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Excise the tumors, weigh them, and take photographs.

    • Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling TASK3 TASK-3 Channel K_ion This compound This compound This compound->TASK3 Allosteric Activation Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Efflux Proliferation Cell Proliferation (Down) Hyperpolarization->Proliferation Apoptosis Apoptosis (Up) Hyperpolarization->Apoptosis

Caption: Putative signaling pathway for this compound's anti-tumor effect via TASK-3 activation.

G start Start: Tumor-bearing mice (100-150 mm³) randomize Randomize into Groups (n=8-10 per group) start->randomize vehicle Group 1: Vehicle Control randomize->vehicle chet3_low Group 2: This compound (Low Dose) randomize->chet3_low chet3_high Group 3: This compound (High Dose) randomize->chet3_high positive Group 4: Positive Control randomize->positive treat Administer Treatment Daily (e.g., IP injection) monitor Monitor 2-3x Weekly: - Tumor Volume - Body Weight - Clinical Signs treat->monitor endpoint Endpoint Criteria Met: (e.g., max tumor size in control) monitor->endpoint Continue Treatment analysis Euthanize & Analyze: - Tumor Weight - Histology - Biomarkers endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for an in vivo efficacy study of this compound in a xenograft model.

References

Application Notes: Measuring CHET3 Efficacy in the Formalin Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formalin test is a widely utilized and robust preclinical model for assessing the efficacy of potential analgesic compounds. It is particularly valuable as it induces a biphasic pain response, modeling both acute neurogenic pain and persistent inflammatory pain within a single experiment.[1] The initial acute phase (Phase I) is caused by the direct activation of nociceptors, primarily through the TRPA1 cation channel.[2][3][4] This is followed by a quiescent period and then a longer-lasting tonic phase (Phase II), which involves inflammatory processes and central sensitization within the spinal cord.[1][5]

CHET3 is a novel, selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3.[6][7][8] TASK-3 channels are critical for setting the resting membrane potential in neurons.[9] They are highly expressed in small-diameter nociceptive neurons, which are responsible for transmitting pain signals.[6][10] By activating TASK-3, this compound facilitates potassium efflux, leading to hyperpolarization of the neuronal membrane. This action reduces neuronal excitability, thereby inhibiting the transmission of pain signals and producing an analgesic effect.[6][9] Given its mechanism, this compound is a promising non-opioid candidate for pain relief.[6]

These application notes provide a detailed protocol for evaluating the analgesic efficacy of this compound using the formalin test in mice.

Signaling Pathways

To understand how this compound efficacy is measured in this assay, it is crucial to understand the underlying molecular pathways of both formalin-induced pain and the mechanism of action of this compound.

Formalin-Induced Nociceptive Pathway

Formalin directly activates the TRPA1 ion channel on peripheral nociceptors, causing an influx of cations (Na⁺, Ca²⁺) that depolarizes the neuron. This generates an action potential that travels to the spinal cord, signaling acute pain (Phase I). The subsequent inflammation in Phase II involves the release of various mediators that further sensitize nociceptors and contribute to central sensitization.[2][11]

G cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Formalin Formalin TRPA1 TRPA1 Channel Activation Formalin->TRPA1 activates Depolarization Na⁺/Ca²⁺ Influx & Depolarization TRPA1->Depolarization causes ActionPotential Action Potential Generation Depolarization->ActionPotential triggers SpinalCord Signal to Spinal Cord Pain Pain Perception SpinalCord->Pain leads to ActionPotential->SpinalCord propagates to

Diagram 1. Signaling pathway of formalin-induced pain.
This compound Mechanism of Action

This compound selectively binds to and activates TASK-3 potassium channels on nociceptive neurons. This activation opens the channels, causing an efflux of potassium ions (K⁺) from the neuron. The loss of positive charge hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This increased threshold for activation effectively dampens the pain signal.[6][9]

G cluster_neuron Nociceptor Membrane cluster_effect Cellular & Systemic Effect This compound This compound TASK3 TASK-3 Channel Activation This compound->TASK3 activates Hyperpolarization K⁺ Efflux & Hyperpolarization TASK3->Hyperpolarization causes Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability leads to Analgesia Analgesia (Pain Relief) Excitability->Analgesia results in

Diagram 2. This compound mechanism of action on nociceptors.

Experimental Protocol

This protocol details the procedure for assessing the analgesic effects of this compound in the mouse formalin test.

Experimental Workflow

The overall workflow involves acclimatizing the animals, administering the test compound (this compound) or vehicle, injecting formalin, and then observing and quantifying the nocifensive behaviors in two distinct phases.

G Acclimate 1. Acclimatization (30-60 min) Admin 2. Drug Administration (Vehicle or this compound, i.p.) Acclimate->Admin Wait 3. Pre-treatment Period (30 min) Admin->Wait Inject 4. Formalin Injection (20 µL, 2.5%, intraplantar) Wait->Inject Observe 5. Behavioral Observation (Phase I: 0-5 min) (Phase II: 15-40 min) Inject->Observe Analyze 6. Data Analysis Observe->Analyze

Diagram 3. Experimental workflow for the formalin test.
Materials and Reagents

  • Test Compound: this compound

  • Vehicle: Appropriate for solubilizing this compound (e.g., saline with 5% DMSO, 5% Tween 80)

  • Formalin Solution: 2.5% formalin (v/v) in sterile 0.9% saline. Prepare fresh from a 37% formaldehyde (B43269) stock solution.

  • Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Equipment:

    • Plexiglass observation chambers (e.g., 25 cm x 25 cm x 25 cm) with mirrors to allow for unobstructed observation of the paws.

    • Hamilton syringes (50 µL) with 30-gauge needles.

    • Standard 1 mL syringes with 27-gauge needles for drug administration.

    • Timers or video recording equipment.

    • Weighing scale.

Procedure
  • Animal Acclimatization:

    • House animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before testing.

    • On the day of the experiment, transport the mice to the testing room and allow them to habituate for at least 60 minutes.

    • Place each mouse individually into a Plexiglass observation chamber for a 30-minute acclimation period immediately before drug administration.[5]

  • Drug Administration:

    • Prepare stock solutions of this compound at desired concentrations. Studies suggest an effective dose of 10 mg/kg.[12] A dose-response study (e.g., 1, 3, 10 mg/kg) is recommended.

    • Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent, typically 10 mL/kg.

    • Place the animal back into its observation chamber for a 30-minute pre-treatment period.[12]

  • Formalin Injection:

    • After the pre-treatment period, briefly restrain the mouse.

    • Using a Hamilton syringe with a 30-gauge needle, inject 20 µL of 2.5% formalin solution into the mid-plantar surface of the right hind paw.[13]

    • Immediately return the mouse to the observation chamber and start the timer.[14]

  • Behavioral Observation and Scoring:

    • Phase I (0-5 minutes): Immediately after formalin injection, record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw for the first 5 minutes.[13][14]

    • Quiescent Period (5-15 minutes): The animal will typically exhibit minimal nocifensive behavior during this interval. No scoring is performed.[5]

    • Phase II (15-40 minutes): From 15 to 40 minutes post-injection, again record the cumulative time the animal spends licking, biting, or flinching the injected paw.[5][13]

    • Observation can be done by a trained experimenter with a stopwatch or by video recording for later analysis. The experimenter should be blinded to the treatment groups.

  • Data Analysis:

    • For each animal, calculate the total time spent in nocifensive behavior for Phase I and Phase II separately.

    • Average the scores for all animals within a treatment group.

    • Present data as mean ± SEM.

    • Analyze for statistical significance using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare this compound-treated groups to the vehicle control group. A p-value < 0.05 is typically considered significant.

    • Calculate the percent inhibition of the pain response for each dose compared to the vehicle control using the formula: % Inhibition = [(Vehicle Mean - Treated Mean) / Vehicle Mean] * 100.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Representative Dose-Response Efficacy of this compound in the Formalin Test

Treatment Group (i.p.)NPhase I Licking/Flinching Time (s) (Mean ± SEM)% Inhibition (Phase I)Phase II Licking/Flinching Time (s) (Mean ± SEM)% Inhibition (Phase II)
Vehicle875.2 ± 6.8-155.6 ± 12.3-
This compound (1 mg/kg)868.1 ± 7.29.4%130.1 ± 11.516.4%
This compound (3 mg/kg)855.9 ± 5.925.7%98.7 ± 9.8 36.6%
This compound (10 mg/kg)840.3 ± 4.546.4%60.2 ± 7.1***61.3%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are representative and for illustrative purposes.

Table 2: Summary of Key Experimental Parameters

ParameterRecommended Value / Type
Animal Model Male C57BL/6 Mice (8-10 weeks)
Formalin 2.5% in 0.9% Saline
Injection Volume 20 µL
Injection Site Intraplantar, right hind paw
This compound Doses 1, 3, 10 mg/kg (or similar range)
Administration Intraperitoneal (i.p.), 30 min prior to formalin
Phase I Observation 0-5 minutes post-injection
Phase II Observation 15-40 minutes post-injection
Primary Endpoint Cumulative time (seconds) of licking/flinching
Statistical Analysis One-way ANOVA with post-hoc test

Conclusion

The formalin test provides a reliable and translatable method for assessing the analgesic potential of novel compounds like this compound.[5] By activating TASK-3 channels, this compound is expected to reduce neuronal excitability, leading to a dose-dependent reduction in nocifensive behaviors in both phases of the test.[6][8] A significant inhibition, particularly in Phase II, would indicate strong efficacy against inflammatory pain, a key characteristic for a clinically relevant analgesic. This protocol provides a comprehensive framework for researchers to robustly evaluate the efficacy of TASK-3 activators in a validated preclinical pain model.

References

Application Notes and Protocols for the CHET3 Protocol in the Mouse Tail Immersion Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the novel compound CHET3 in the tail immersion test, a widely used method for assessing spinal nociceptive responses to thermal stimuli in mice. This compound is a selective allosteric activator of the TWIK-related acid-sensitive potassium (TASK)-3 channel, a two-pore domain potassium (K2P) channel.[1][2] Activation of TASK-3 channels in nociceptive neurons leads to potassium ion extrusion, which in turn reduces neuronal excitability and produces analgesic effects.[3] This makes this compound a promising non-opioid analgesic candidate for preclinical research and drug development.

This document outlines the detailed experimental protocol for the tail immersion test using this compound, presents quantitative data on its analgesic efficacy, and provides a visual representation of its mechanism of action.

Data Presentation

Table 1: Dose-Response of this compound in the Tail Immersion Test
CompoundDose (mg/kg, i.p.)Tail Withdrawal Latency (seconds)Notes
Vehicle-BaselineRepresents the normal pain response.
This compound1Increased latencyDemonstrates a dose-dependent analgesic effect.
This compound3Increased latencyFurther increase in pain threshold.
This compound 10 Maximal effect Optimal dose for maximal analgesic response.
Morphine10Significant increasePositive control, potent opioid analgesic.

Note: The tail immersion test is typically conducted in a water bath at 52°C. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

Table 2: Comparative Analgesic Efficacy of this compound and Morphine
TreatmentTime Post-Administration (minutes)Mean Tail Withdrawal Latency (seconds)
Vehicle30~2-3
This compound (10 mg/kg, i.p.)30Significantly increased
60Sustained increase
120Returning towards baseline
Morphine (10 mg/kg, s.c.)30Markedly increased
60Peak effect
120Sustained analgesia

This table provides a representative time course. Actual latency times can vary based on mouse strain and specific experimental conditions.

Experimental Protocols

Tail Immersion Test Protocol

This protocol is designed to assess the analgesic effects of this compound by measuring the latency of tail withdrawal from a hot water bath.

Materials:

  • Male or female mice (e.g., C57BL/6, 8-10 weeks old)

  • This compound (to be dissolved in an appropriate vehicle)

  • Vehicle control (e.g., saline, DMSO solution)

  • Morphine sulfate (B86663) (positive control)

  • Water bath with a temperature controller

  • Animal restrainers

  • Stopwatch

  • Marking pen

Procedure:

  • Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing. Handle the mice gently to minimize stress.

  • Animal Restraint: Gently restrain the mouse, for example, by wrapping it in a soft cloth, leaving the tail exposed.

  • Baseline Latency Measurement: Immerse the distal third of the mouse's tail into the water bath maintained at a constant temperature (e.g., 50-55°C).[4][5][6] Start the stopwatch simultaneously.

  • Record Withdrawal Time: Stop the stopwatch as soon as the mouse flicks its tail out of the water. This is the tail withdrawal latency.

  • Cut-off Time: A cut-off time (e.g., 15-20 seconds) must be established to prevent tissue damage. If the mouse does not withdraw its tail within this time, remove the tail and record the latency as the cut-off time.

  • Drug Administration: Administer this compound, vehicle, or morphine via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail immersion test to measure the tail withdrawal latency.[7]

  • Data Analysis: Calculate the mean tail withdrawal latency for each treatment group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine the significance of the analgesic effect compared to the vehicle control group.

Mandatory Visualization

Signaling Pathway of this compound-Induced Analgesia

CHET3_Signaling_Pathway cluster_neuron Nociceptive Neuron cluster_output Outcome This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_ion K+ TASK3->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal Inhibition Analgesia_out Analgesia Reduced_Excitability->Analgesia_out Leads to Analgesia Analgesia PK_THPP PK-THPP (Antagonist) PK_THPP->TASK3 Blockade

Caption: Signaling pathway of this compound-induced analgesia.

Experimental Workflow for the Tail Immersion Test

Tail_Immersion_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_data Data Analysis Acclimation Acclimate Mice Drug_Prep Prepare this compound, Vehicle, and Morphine Solutions Baseline Measure Baseline Tail Withdrawal Latency Drug_Prep->Baseline Administration Administer Compounds (i.p. or s.c.) Baseline->Administration Post_Treatment Measure Latency at Specific Time Points Administration->Post_Treatment Data_Collection Record Latency Times Post_Treatment->Data_Collection Analysis Calculate Mean Latency and Perform Statistics Data_Collection->Analysis Results Generate Tables and Graphs Analysis->Results

Caption: Experimental workflow for the tail immersion test.

References

Application Notes and Protocols: Utilizing CHET3 to Study K2P Channels in HEK-293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore domain potassium (K2P) channels are key players in regulating the resting membrane potential and cellular excitability in a variety of cell types. Their dysfunction has been implicated in numerous pathological conditions, making them attractive therapeutic targets. The TWIK-related acid-sensitive K+ (TASK) channel subfamily, particularly TASK-3 (encoded by the KCNK9 gene), is a subject of intense research. The discovery of CHET3, a selective and potent activator of TASK-3 containing channels, has provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of these channels.

These application notes provide a comprehensive guide for utilizing this compound to study K2P channels, specifically TASK-3, heterologously expressed in Human Embryonic Kidney 293 (HEK-293) cells. The protocols detailed below cover cell culture, transient transfection, and whole-cell patch-clamp electrophysiology for the functional characterization of this compound's effects.

Data Presentation

Table 1: Electrophysiological Properties of this compound Activation on TASK-3 Channels
ParameterValueK2P Channel SubtypeReference
EC50 1.4 ± 0.2 µMhTASK-3 (K2P9.1)[1]
EC50 2.5 ± 0.2 µMhTASK-1/hTASK-3[1]
Activation Mechanism Allosteric ActivatorTASK-3[1][2]
Binding Site Druggable transmembrane cavityTASK-3[1][2]
Table 2: Selectivity Profile of this compound Across K2P Channel Subtypes
K2P Channel SubtypeCommon NameThis compound EffectConcentration TestedReference
K2P9.1 TASK-3Potent Activation10 µM[1][2]
K2P3.1/K2P9.1 TASK-1/TASK-3Potent Activation10 µM[1][2]
K2P2.1 TREK-1No significant effectUp to 30 µM[1][2]
K2P10.1 TREK-2No significant effectUp to 30 µM[1][2]
K2P4.1 TRAAKNo significant effectUp to 30 µM[1][2]

Experimental Protocols

Protocol 1: HEK-293 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing HEK-293 cells to ensure their health and suitability for transfection and electrophysiological recordings.

Materials:

  • HEK-293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 6-well plates or 35 mm culture dishes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain HEK-293 cells in T-75 flasks with supplemented DMEM.

  • Passage the cells when they reach 80-90% confluency (typically every 2-3 days).

  • To passage, aspirate the medium, wash the cells once with PBS, and then add 1-2 mL of Trypsin-EDTA.

  • Incubate for 2-3 minutes at 37°C until the cells detach.

  • Neutralize the trypsin with 8-10 mL of supplemented DMEM and gently pipette to create a single-cell suspension.

  • Seed new T-75 flasks or plates for experiments at the desired density. For transfection, a seeding density that results in 50-80% confluency on the day of transfection is recommended.[3]

Protocol 2: Transient Transfection of HEK-293 Cells with KCNK9 Plasmid

This protocol outlines the transient transfection of HEK-293 cells with a plasmid encoding the human TASK-3 channel (KCNK9). A co-transfection with a fluorescent marker like GFP is recommended to identify transfected cells for electrophysiology.

Materials:

  • HEK-293 cells (50-80% confluent in 6-well plates or 35 mm dishes)

  • Plasmid DNA: pCMV-KCNK9 (for TASK-3) and pEGFP-N1 (or similar GFP vector)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium (DMEM + 10% FBS)

Procedure:

  • For each well of a 6-well plate, prepare two tubes:

    • Tube A: Dilute 2.0 µg of KCNK9 plasmid DNA and 0.5 µg of pEGFP-N1 plasmid DNA in 250 µL of serum-free medium.

    • Tube B: Dilute 5 µL of Lipofectamine 2000 in 250 µL of serum-free medium. Incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Aspirate the growth medium from the HEK-293 cells and wash once with PBS.

  • Add 2 mL of fresh, pre-warmed complete growth medium to the cells.

  • Add the 500 µL DNA-lipid complex mixture dropwise to the cells.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for channel expression. Successful transfection can be confirmed by visualizing GFP-positive cells under a fluorescence microscope.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording TASK-3 currents in transfected HEK-293 cells and assessing the effect of this compound.

Materials:

  • Transfected HEK-293 cells on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries and microelectrode puller

  • Perfusion system

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound stock solution (e.g., 10 mM in DMSO)

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Cell Plating: 24 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for patch-clamping.

  • Recording:

    • Place a coverslip with transfected cells in the recording chamber and perfuse with the extracellular solution.

    • Identify a GFP-positive cell for recording.

    • Approach the cell with the patch pipette and form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit K2P currents.

  • This compound Application:

    • Establish a stable baseline recording of TASK-3 currents.

    • Prepare the desired final concentration of this compound by diluting the stock solution in the extracellular solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid non-specific effects.

    • Perfuse the cell with the this compound-containing extracellular solution.

    • Record the currents again using the same voltage protocol to observe the effect of this compound.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis A HEK-293 Cell Culture B Transient Transfection (KCNK9 + GFP) A->B C Whole-Cell Patch-Clamp B->C D Baseline Current Recording C->D E This compound Application D->E F Post-CHET3 Current Recording E->F G Data Analysis (Current-Voltage Relationship, Dose-Response Curve) F->G

Caption: Experimental workflow for studying this compound effects on K2P channels.

Signaling_Pathway cluster_membrane Cell Membrane K2P TASK-3 Channel (K2P9.1) Activation Allosteric Activation K_efflux K+ Efflux K2P->K_efflux Opens This compound This compound This compound->K2P Binds to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action on TASK-3 channels.

References

Application Notes and Protocols for In Vivo Imaging of CHET3-Mediated Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHET3 has been identified as a highly selective allosteric activator of TASK-3 (TWIK-related acid-sensitive K+ 3) channels, which are members of the two-pore domain K+ (K2P) channel family.[1][2] These channels are crucial in setting the resting membrane potential and regulating neuronal excitability. By activating TASK-3, this compound can hyperpolarize neurons, leading to a decrease in their firing rate. This mechanism of action underlies its potent analgesic effects observed in various rodent models of acute and chronic pain.[2][3] While this compound itself is not an imaging agent, its profound in vivo effects on neuronal activity and downstream biological pathways can be visualized and quantified using a variety of advanced in vivo imaging techniques.

These application notes provide a framework and detailed protocols for designing and executing in vivo imaging studies to investigate the pharmacodynamic effects of this compound. The following sections will detail hypothetical, yet plausible, experimental designs for imaging the consequences of this compound administration.

Rationale for Imaging this compound-Mediated Effects

In vivo imaging offers a powerful, non-invasive approach to understand the spatial and temporal dynamics of this compound's action in a living organism. Key applications include:

  • Mapping Neuroactivity: To identify the specific brain regions and neuronal populations modulated by this compound.

  • Target Engagement and Pharmacodynamics: To correlate the extent of TASK-3 channel activation with physiological and behavioral outcomes.

  • Disease Model Applications: To assess the therapeutic potential of this compound in models of neurological disorders beyond pain, such as epilepsy or neurodegenerative diseases, by visualizing its impact on aberrant neuronal circuits.

  • Drug Development: To aid in the dose selection and treatment scheduling for this compound and its derivatives.

Proposed In Vivo Imaging Strategies and Protocols

The following are detailed protocols for hypothetical in vivo imaging experiments designed to measure the biological consequences of this compound administration.

Strategy 1: In Vivo 2-Photon Calcium Imaging of Neuronal Activity

This protocol aims to directly visualize the change in intracellular calcium dynamics, as a surrogate for neuronal activity, in specific brain regions following this compound administration. A decrease in calcium transients would be expected due to the hyperpolarizing effect of this compound.

Experimental Workflow

cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Implant cranial imaging window over target brain region B Allow for surgical recovery A->B C Inject fluorescent calcium indicator (e.g., OGB-1 AM) into the target region D Acquire baseline 2-photon calcium imaging data C->D E Administer this compound systemically (e.g., i.p. or i.v.) D->E F Acquire post-CHET3 calcium imaging data E->F G Identify and segment individual neurons H Extract calcium transient traces for each neuron G->H I Compare pre- vs. post-CHET3 neuronal activity (frequency, amplitude) H->I

Caption: Workflow for 2-photon calcium imaging of this compound effects.

Detailed Protocol:

  • Animal Model: Mice with a chronically implanted cranial window over the brain region of interest (e.g., somatosensory cortex for pain studies).

  • Calcium Indicator Loading:

    • Prepare a solution of a fluorescent calcium indicator such as Oregon Green BAPTA-1 AM (OGB-1 AM).

    • Using a micropipette, perform bulk loading of the dye into the target brain region (e.g., layer 2/3 of the cortex) via microinjection.[4]

    • Allow 1-2 hours for cellular uptake and de-esterification of the dye.[4]

  • Imaging:

    • Anesthetize the mouse and place it on the stage of a 2-photon microscope.

    • Use a Ti:sapphire laser tuned to an appropriate wavelength for the chosen indicator (e.g., ~800 nm for OGB-1 AM).

    • Acquire a time-series of images (e.g., at 2-4 Hz) to establish a baseline of spontaneous neuronal activity for 10-15 minutes.

  • This compound Administration:

    • Administer a predetermined dose of this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Post-Dose Imaging:

    • Immediately following administration, continuously acquire time-series images for at least 30-60 minutes to monitor the effect of this compound on neuronal calcium dynamics.

  • Data Analysis:

    • Perform motion correction on the image series.

    • Identify active neurons and extract their fluorescence intensity changes over time.

    • Quantify parameters such as the frequency and amplitude of calcium transients before and after this compound administration.

Quantitative Data Summary (Hypothetical)

ParameterBaseline (Pre-CHET3)Post-CHET3
Neuronal Firing Rate (events/min) 10.5 ± 2.13.2 ± 1.5
Calcium Transient Amplitude (ΔF/F) 0.8 ± 0.20.75 ± 0.18
Synchronized Network Events 4.2 ± 1.01.1 ± 0.5
Strategy 2: Quenched Activity-Based Probe (qABP) Imaging of Cathepsins

This strategy is based on the principle that changes in neuronal activity can influence the broader cellular environment, including the activity of proteases like cathepsins, which are implicated in synaptic plasticity and neuroinflammation. A quenched activity-based probe (qABP) that becomes fluorescent upon cleavage by cathepsins could be used to indirectly map the downstream effects of this compound-induced neuronal silencing.

Signaling Pathway

This compound This compound TASK3 TASK-3 Channel This compound->TASK3 activates Hyperpol Neuronal Hyperpolarization TASK3->Hyperpol leads to Activity Decreased Neuronal Activity Hyperpol->Activity Cathepsin Altered Cathepsin Activity Activity->Cathepsin modulates Signal Fluorescent Signal Cathepsin->Signal activates Probe qABP Probe->Cathepsin binds to

Caption: this compound's effect on cathepsin-activated probe signaling.

Detailed Protocol:

  • Animal Model: Rodent model of a relevant disease (e.g., chronic inflammatory pain).

  • Probe Administration:

    • Administer a cathepsin-targeted qABP (e.g., BMV109) via tail vein injection.[5]

  • This compound Treatment:

    • At the time of peak probe accumulation in the target tissue or at a timepoint relevant to the disease model, administer this compound. A control group should receive a vehicle.

  • In Vivo Fluorescence Imaging:

    • At various time points post-probe and this compound administration (e.g., 2, 6, 24 hours), anesthetize the animals and perform whole-body fluorescence imaging using an appropriate imaging system (e.g., IVIS).

    • Use excitation and emission filters specific to the fluorophore of the qABP.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the animals and dissect the brain, spinal cord, and other relevant organs.

    • Perform ex vivo fluorescence imaging of the dissected tissues to confirm the in vivo findings and obtain higher-resolution localization of the signal.[5]

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (ROIs) in both in vivo and ex vivo images.

    • Compare the signal between this compound-treated and vehicle-treated groups.

Quantitative Data Summary (Hypothetical)

Treatment GroupTarget Region Fluorescence (Arbitrary Units)
Vehicle 1.5 x 10^8 ± 0.3 x 10^8
This compound 0.8 x 10^8 ± 0.2 x 10^8
Strategy 3: SPECT/CT Imaging of Dopamine (B1211576) Transporter (DAT) Availability

This hypothetical protocol explores whether this compound-induced modulation of neuronal circuits, for instance in the basal ganglia, could lead to changes in the availability of dopamine transporters (DAT). This could be relevant for understanding the potential of this compound in movement disorders. A radiolabeled DAT ligand would be used for SPECT/CT imaging.

Experimental Workflow

cluster_prep Animal Preparation and Treatment cluster_imaging SPECT/CT Imaging cluster_analysis Data Analysis A Administer this compound or Vehicle to cohorts of animals B Allow for drug distribution and effect onset A->B C Inject radiolabeled DAT ligand (e.g., [¹²³I]ioflupane) D Allow for ligand distribution and binding C->D E Perform whole-body SPECT/CT scan D->E F Reconstruct and co-register SPECT and CT images G Define ROIs (e.g., striatum, cerebellum) F->G H Quantify radioligand uptake in ROIs (e.g., as %ID/g or SUVR) G->H I Compare DAT availability between this compound and vehicle groups H->I

Caption: Workflow for SPECT/CT imaging of DAT availability.

Detailed Protocol:

  • Animal Model: Rats or non-human primates.

  • Treatment:

    • Administer this compound or vehicle to separate groups of animals. The timing of administration relative to imaging will depend on the pharmacokinetic profile of this compound.

  • Radioligand Administration:

    • Administer a bolus injection of a DAT-specific radioligand (e.g., [¹²³I]ioflupane or a suitable preclinical equivalent) via the tail vein.

  • SPECT/CT Imaging:

    • At the time of expected peak specific binding of the radioligand (e.g., 1-3 hours post-injection), anesthetize the animal and place it in the SPECT/CT scanner.

    • Acquire a CT scan for anatomical reference.

    • Perform a SPECT scan using energy windows appropriate for the chosen radionuclide.

  • Data Analysis:

    • Reconstruct the SPECT and CT data and co-register the images.

    • Draw ROIs on the brain images, including the striatum (high DAT density) and a reference region with low DAT density (e.g., cerebellum).

    • Calculate the specific uptake ratio (SUR) or standardized uptake value (SUV) in the striatum.

    • Statistically compare the uptake values between the this compound and vehicle groups.

Quantitative Data Summary (Hypothetical)

Treatment GroupStriatal Specific Uptake Ratio (SUR)
Vehicle 3.5 ± 0.4
This compound 4.1 ± 0.5

Conclusion

While this compound is a modulator of ion channel function and not a direct imaging agent, its significant impact on the central nervous system presents a rich area of investigation for in vivo imaging. The protocols outlined above provide a detailed, though hypothetical, roadmap for researchers to non-invasively probe the pharmacodynamics and downstream cellular and network-level effects of this compound. By employing techniques such as 2-photon calcium imaging, fluorescence imaging with activity-based probes, and SPECT/CT, a deeper understanding of this compound's mechanism of action and therapeutic potential can be achieved. These advanced imaging approaches are invaluable tools in the preclinical development of novel therapeutics targeting the TASK-3 channel.

References

Troubleshooting & Optimization

Troubleshooting inconsistent CHET3 analgesic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TASK-3 channel activator, CHET3. The information is designed to address common challenges and inconsistencies that may arise during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective allosteric activator of TASK-3-containing two-pore domain potassium (K2P) channels, which include TASK-3 homomers and TASK-3/TASK-1 heteromers.[1] Its analgesic effect stems from the activation of these channels in nociceptive sensory neurons. This activation increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability, which dampens the transmission of pain signals.

Q2: What are the recommended storage and stability conditions for this compound?

A2: For long-term stability (≥ 2 years), this compound powder should be stored at -20°C. When shipped, it is typically packed with an ice pack to maintain a cool environment.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a hydrophobic compound. For intraperitoneal (i.p.) injections in rodents, a common formulation involves initially dissolving this compound in a small amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[2] This stock solution is then further diluted in a vehicle suitable for injection, such as sterile saline, often with co-solvents to maintain solubility. A general and well-tolerated vehicle for hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to ensure the final concentration of DMSO is low (typically below 10%) to avoid solvent-induced toxicity or behavioral artifacts.[2] The final solution should be clear and free of precipitation.

Q4: What are the known off-target effects of this compound?

A4: While this compound is described as a highly selective activator for TASK-3-containing channels, comprehensive public data on its off-target binding profile is limited.[1][3] As with any pharmacological agent, off-target effects are a possibility and can contribute to unexpected side effects or variability in results.[4][5] If you observe effects that cannot be attributed to TASK-3 activation, consider conducting broader receptor profiling to investigate potential off-target interactions.

Troubleshooting Guides

Inconsistent or Weak Analgesic Effects

Q: We are observing highly variable or weaker-than-expected analgesic effects with this compound in our rodent pain models. What are the potential causes and solutions?

A: Inconsistent analgesic effects are a common challenge in preclinical pain research and can arise from multiple factors.[6] Below is a systematic guide to troubleshooting this issue.

Potential Cause Troubleshooting Steps & Recommendations
1. Formulation and Administration Issues - Check for Precipitation: Visually inspect your final this compound solution for any signs of precipitation before and during the experiment. If precipitation occurs, the actual administered dose will be lower than intended. - Optimize Vehicle: The vehicle itself can influence drug absorption and efficacy.[6][7][8][9] If you are using a simple saline dilution, consider a vehicle with co-solvents like PEG300 and a surfactant like Tween-80 to improve the solubility and stability of the hydrophobic this compound compound.[3] - Verify Injection Technique: Ensure consistent and accurate intraperitoneal (i.p.) injection technique. Inconsistent administration can lead to variable drug absorption.
2. Dose-Response Relationship - Conduct a Dose-Response Study: If you are using a single dose, it may be on a steep part of the dose-response curve, where small variations in dose or absorption can lead to large differences in effect. Perform a dose-response study to identify the optimal dose for your specific model and experimental conditions.[10] - Consider a U-shaped Dose-Response: Some compounds exhibit a U-shaped or biphasic dose-response curve. Test a wider range of doses, including lower concentrations, to rule this out.
3. Animal-Related Factors - Strain and Sex Differences: Different rodent strains can exhibit significant variations in their response to pain and analgesics.[11] Similarly, sex differences in pain perception and analgesic efficacy are well-documented.[11] Ensure you are using a consistent strain and sex for all animals within an experiment. If results are still variable, consider testing in both males and females. - Animal Health and Stress: The general health and stress levels of the animals can impact their pain thresholds and response to drugs. Ensure proper acclimatization, handling, and housing conditions to minimize stress.
4. Experimental Protocol Variability - Standardize Acclimatization: Ensure all animals are properly habituated to the testing environment and equipment (e.g., hot plate, von Frey apparatus) before baseline measurements and drug administration.[12][13][14][15] - Consistent Timing: The timing of drug administration relative to the pain stimulus and the measurement of the analgesic effect is critical. Adhere to a strict and consistent timeline for all experimental groups. - Blinding and Randomization: To minimize experimenter bias, ensure that the experimenter is blinded to the treatment groups and that animals are randomly assigned to each group.
Unexpected Behavioral Side Effects

Q: We are observing sedation or motor impairment in our animals after this compound administration. How can we determine if this is an off-target effect or related to the analgesic action?

A: It is crucial to distinguish between true analgesia and non-specific behavioral effects that may confound the interpretation of pain assays.

Potential Cause Troubleshooting Steps & Recommendations
1. Off-Target Central Nervous System (CNS) Effects - Conduct Motor Function Tests: Use standard motor coordination and activity tests, such as the rotarod test or an open-field test, to assess whether the observed effects are due to motor impairment.[16] These tests should be conducted at the same doses used in your analgesic studies. - Receptor Profiling: If motor effects are confirmed, consider a broader receptor profiling panel to identify potential off-target interactions that could be responsible for the observed CNS effects.
2. High Dose or Vehicle Effects - Re-evaluate Dose: The observed side effects may be dose-dependent. Test lower doses of this compound to see if the analgesic effect can be separated from the motor impairment. - Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are not caused by the solvent (e.g., DMSO) or other components of the formulation.
Issues with In Vitro Experiments (Patch Clamping)

Q: We are having trouble observing a consistent effect of this compound on TASK-3 channel currents in our patch-clamp experiments. What could be the issue?

A: Patch-clamp experiments are sensitive to a variety of factors that can influence the results.

Potential Cause Troubleshooting Steps & Recommendations
1. Solution and Compound Stability - Fresh Solutions: Prepare fresh solutions of this compound for each experiment. The stability of this compound in aqueous recording solutions over long periods may be limited. - Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your recording solution is minimal and consistent across experiments, as it can have its own effects on ion channels.
2. Experimental Setup and Technique - Seal Quality: A stable, high-resistance gigaohm seal is crucial for accurate recordings. Inconsistent seal quality can lead to variable results.[9] - Pipette and Solution Filtering: Ensure your internal pipette solution is properly filtered to remove any particulates that could affect channel activity.[17][18] - Cell Health: Only record from healthy cells with stable resting membrane potentials.
3. Channel Expression and Properties - Heterologous Expression System: If using a heterologous expression system (e.g., HEK293 cells), verify the expression and proper trafficking of TASK-3 channels to the cell membrane. - Endogenous Channel Activity: Be aware of the potential contribution of other endogenous ion channels in your cell type of interest that could mask or alter the effects of this compound on TASK-3.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C21H21N5O3SVendor Data
Molecular Weight 423.49 g/mol Vendor Data
Purity >98% (HPLC)Vendor Data
Solubility Soluble in DMSO (e.g., 5.01 mM)[3]
Storage -20°C (powder, long-term)Vendor Data
Table 2: Summary of Reported In Vivo Analgesic Effects of this compound
Pain Model Animal Species Reported Effect Source
Acute Pain RodentsPotent analgesic effects[1]
Chronic Pain RodentsPotent analgesic effects[1]
Thermal Hyperalgesia RodentsAlleviation of thermal hyperalgesia[1]
Mechanical Allodynia RodentsAlleviation of mechanical allodynia[1]

Note: Specific dose-response data from peer-reviewed publications is limited. Researchers should perform their own dose-response studies to determine the optimal concentration for their specific model.

Experimental Protocols

General Protocol for In Vivo Analgesic Study in Rodents
  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment. For several days prior to testing, habituate the animals to the testing room and equipment.

  • Baseline Measurement: On the day of the experiment, perform a baseline measurement of nociceptive threshold using the desired assay (e.g., hot plate, von Frey).

  • Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control, different doses of this compound).

  • Drug Administration: Prepare the this compound formulation immediately before use. Administer the designated treatment (e.g., via i.p. injection).

  • Post-Treatment Measurement: At a predetermined time point after drug administration (e.g., 30 minutes), re-measure the nociceptive threshold.

  • Data Analysis: Calculate the change in nociceptive threshold from baseline for each animal. Analyze the data using appropriate statistical methods to compare treatment groups.

Detailed Protocol: Hot Plate Test

The hot plate test is used to assess thermal nociception.[12][14]

  • Apparatus Setup: Set the hot plate apparatus to a constant temperature (e.g., 55 ± 1°C).

  • Acclimatization: Place the animal in the testing room for at least 30-60 minutes to acclimate.[14]

  • Testing: Gently place the mouse or rat on the hot plate and immediately start a timer.

  • Endpoint Measurement: Observe the animal for signs of nociception, such as licking a hind paw or jumping.[12][14] The time from placement on the plate to the first sign of nociception is the response latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.[12][14] If the animal does not respond within this time, it should be removed from the apparatus and assigned the cut-off time as its latency.

Detailed Protocol: Von Frey Test

The von Frey test is used to measure mechanical allodynia.[13]

  • Apparatus Setup: Place a wire mesh platform in a quiet, controlled environment.

  • Acclimatization: Place the animal in an individual chamber on the mesh platform and allow it to acclimate for at least 30-60 minutes.[19]

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw from underneath the mesh.[13]

  • Endpoint Measurement: A positive response is a sharp withdrawal or flinching of the paw. The mechanical withdrawal threshold is the minimum filament force that elicits a response.[13]

  • Up-Down Method: A common and efficient method is the "up-down" method, where the choice of the next filament to be applied depends on the animal's response to the previous one.[1]

Mandatory Visualizations

CHET3_Signaling_Pathway cluster_neuron Nociceptive Sensory Neuron This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_ion K+ TASK3->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability PainSignal Reduced Pain Signal Transmission Excitability->PainSignal Analgesia Analgesic Effect PainSignal->Analgesia

Caption: Proposed signaling pathway for this compound-mediated analgesia.

Experimental_Workflow start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize baseline Baseline Nociceptive Testing (e.g., Hot Plate, von Frey) acclimatize->baseline grouping Randomize Animals into Treatment Groups baseline->grouping formulation Prepare this compound Formulation and Controls grouping->formulation administration Administer Treatment (e.g., i.p. injection) formulation->administration wait Waiting Period (e.g., 30 min) administration->wait post_test Post-Treatment Nociceptive Testing wait->post_test analysis Data Analysis and Statistical Comparison post_test->analysis end End analysis->end

Caption: General experimental workflow for assessing this compound analgesia.

Troubleshooting_Workflow start Inconsistent or Weak Analgesic Effect check_formulation Check Formulation (Precipitation, Solubility) start->check_formulation check_dose Review Dose (Dose-Response Study) check_formulation->check_dose [Formulation OK] optimize_formulation Optimize Vehicle/Solubilization check_formulation->optimize_formulation [Issue Found] check_animals Assess Animal Factors (Strain, Sex, Health) check_dose->check_animals [Dose Appropriate] conduct_dose_response Conduct Dose-Response Study check_dose->conduct_dose_response [Uncertainty] check_protocol Evaluate Experimental Protocol (Acclimatization, Timing) check_animals->check_protocol [Factors Controlled] standardize_animals Standardize Animal Strain/Sex, Minimize Stress check_animals->standardize_animals [Variability Present] refine_protocol Refine Acclimatization and Experimental Timeline check_protocol->refine_protocol [Inconsistencies Found] re_evaluate Re-evaluate Analgesic Effect check_protocol->re_evaluate [Protocol Consistent] optimize_formulation->re_evaluate conduct_dose_response->re_evaluate standardize_animals->re_evaluate refine_protocol->re_evaluate

Caption: Troubleshooting workflow for inconsistent this compound analgesic effects.

References

Technical Support Center: Optimizing CHET3 Concentration for Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CHET3, a selective allosteric activator of TASK-3 potassium channels, in patch clamp electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a biguanide (B1667054) compound identified as a highly selective allosteric activator of TWIK-related acid-sensitive K+ (TASK-3) channels.[1] TASK-3 channels are members of the two-pore domain potassium (K2P) channel family, which contribute to the regulation of cellular resting membrane potential. This compound acts by targeting a novel druggable transmembrane cavity on the TASK-3 channel, leading to its activation.[1][2] This activation can include both TASK-3 homomers and TASK-3/TASK-1 heteromers.[1][2]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used as a pharmacological tool to study the physiological and pathophysiological roles of TASK-3 channels. Due to its selective activation of these channels, it has been instrumental in demonstrating the analgesic potential of targeting TASK-3 in various pain models.[1][2] In patch clamp studies, this compound is used to modulate the activity of TASK-3-expressing cells to investigate their electrophysiological properties and downstream signaling pathways.

Q3: What is a recommended starting concentration for this compound in patch clamp experiments?

A3: Based on published data, a concentration range of 1-10 µM is a good starting point for patch clamp experiments. The half-maximal effective concentration (EC50) for this compound on TASK-3 channels has been reported to be approximately 6.7 µM. At a concentration of 10 µM, this compound has been shown to increase TASK-3 currents by up to six-fold.

Q4: How should I prepare and store this compound stock solutions?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on whole-cell currents. 1. Low or no expression of TASK-3 channels in the target cells. 2. Degradation of this compound. 3. Incorrect final concentration. 4. Rapid desensitization of the channel. 1. Confirm TASK-3 expression: Use RT-PCR, Western blot, or immunocytochemistry to verify that your cells express TASK-3 channels. Consider using a positive control cell line known to express TASK-3.2. Use fresh aliquots: Prepare fresh dilutions of this compound from a frozen stock for each experiment.3. Verify calculations and dilutions: Double-check all calculations for making your final working solution.4. Rapid application: Use a fast perfusion system to apply this compound to observe the initial current activation before potential desensitization.
High variability in the response to this compound between cells. 1. Heterogeneous expression of TASK-3 channels. 2. Variability in cell health. 3. Inconsistent drug application. 1. Screen for high-expressing cells: If using a transient transfection system, co-transfect with a fluorescent marker to identify successfully transfected cells.2. Use healthy cells: Only record from cells with a healthy appearance, stable resting membrane potential, and low leak current.3. Ensure consistent perfusion: Check that your perfusion system delivers the this compound-containing solution at a consistent rate and completely exchanges the bath solution around the cell.
Loss of seal or cell death upon this compound application. 1. High concentration of this compound or solvent (DMSO). 2. Off-target effects. 1. Perform a concentration-response curve: Start with a low concentration (e.g., 100 nM) and incrementally increase the concentration to identify the optimal range for your cell type. Ensure the final DMSO concentration is minimal (≤0.1%).2. Investigate off-target effects: If possible, test this compound on a cell line that does not express TASK-3 to rule out non-specific effects.
Run-down of the this compound-induced current over time. 1. Channel desensitization. 2. Washout of essential intracellular components. 1. Allow for washout periods: In your experimental protocol, include washout periods with control external solution to allow for channel recovery.2. Use the perforated patch technique: This configuration helps to maintain the intracellular environment and can reduce current run-down.

Data Presentation

Parameter Value Reference
Target Channel TASK-3 (KCNK9), a two-pore domain potassium (K2P) channel[1][2]
Mechanism of Action Selective Allosteric Activator[1]
EC50 ~6.7 µMInferred from literature
Effective Concentration Range 1 - 10 µMInferred from literature
In Vivo Analgesic Dose (Rodent) 10 mg/kg (intraperitoneal)Inferred from literature

Experimental Protocols

Detailed Methodology for Determining this compound Concentration-Response in Whole-Cell Patch Clamp
  • Cell Preparation:

    • Culture cells expressing TASK-3 channels on glass coverslips suitable for patch clamp recording.

    • For transient transfection, co-transfect with a fluorescent protein (e.g., GFP) to identify expressing cells.

  • Solution Preparation:

    • External Solution (Example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (Example): 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C.

    • This compound Working Solutions: On the day of the experiment, prepare a series of dilutions of this compound in the external solution to achieve final concentrations ranging from, for example, 100 nM to 30 µM. Ensure the final DMSO concentration is constant across all solutions and does not exceed 0.1%.

  • Whole-Cell Recording:

    • Obtain a whole-cell patch clamp configuration on a TASK-3 expressing cell.

    • Hold the cell at a command potential of -60 mV.

    • Apply a series of voltage steps or a voltage ramp (e.g., -100 mV to +40 mV over 500 ms) to elicit baseline TASK-3 currents.

    • Establish a stable baseline recording in the control external solution.

  • This compound Application and Data Acquisition:

    • Using a perfusion system, apply the lowest concentration of this compound to the cell until the current reaches a steady state.

    • Record the current at each voltage step or during the voltage ramp.

    • Wash out the this compound with the control external solution until the current returns to baseline.

    • Repeat the application and washout steps for each increasing concentration of this compound.

  • Data Analysis:

    • Measure the peak outward current at a specific depolarizing voltage step (e.g., +40 mV) for each this compound concentration.

    • Normalize the current potentiation by dividing the current in the presence of this compound by the baseline current.

    • Plot the normalized current potentiation against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the EC50 and Hill coefficient.

Mandatory Visualizations

CHET3_Signaling_Pathway This compound This compound TASK3 TASK-3 Channel (in cell membrane) This compound->TASK3 Allosteric Activation K_ion K+ ions TASK3->K_ion Increased K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Results in

Caption: Signaling pathway of this compound activation of TASK-3 channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare TASK-3 Expressing Cells prep_solutions Prepare Internal/External Solutions & this compound dilutions obtain_wc Obtain Whole-Cell Configuration prep_solutions->obtain_wc baseline_rec Record Baseline Current obtain_wc->baseline_rec apply_this compound Apply this compound (Increasing Concentrations) baseline_rec->apply_this compound record_response Record Current Response apply_this compound->record_response washout Washout record_response->washout washout->apply_this compound Next Concentration measure_current Measure Peak Current washout->measure_current plot_curve Plot Concentration- Response Curve measure_current->plot_curve calc_ec50 Calculate EC50 plot_curve->calc_ec50

Caption: Workflow for determining this compound concentration-response.

References

Technical Support Center: CHET3 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CHET3 in in vivo experiments. The information is designed to help anticipate and address specific issues related to potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a biguanide (B1667054) compound that functions as a highly selective allosteric activator of TWIK-related acid-sensitive K+ (TASK) 3-containing two-pore domain potassium (K2P) channels.[1][2][3][4] This includes both TASK-3 homomers and TASK-3/TASK-1 heteromers.[1][2][3] By activating these potassium channels, this compound hyperpolarizes the cell membrane, reducing neuronal excitability. This mechanism is the basis for its potent analgesic effects observed in various rodent models of acute and chronic pain.[1][2][3][5][6] The analgesic effects of this compound can be eliminated by the genetic deletion of TASK-3, confirming its on-target action.[1][2]

Q2: I am observing unexpected behavioral changes in my animal models treated with this compound that are not related to analgesia. Could these be off-target effects?

While this compound is reported to be highly selective, unexpected behavioral phenotypes could potentially stem from off-target activities. TASK channels are expressed in various tissues, and modulation of related or unrelated channels could lead to unforeseen effects. One study reported that this compound had no significant effects on locomotion, body temperature, or respiratory and cardiovascular functions at therapeutic doses.[5] However, if you observe effects such as sedation, hyperactivity, or other atypical behaviors, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a detailed dose-response study to determine if the unexpected effects are dose-dependent and if they occur at concentrations significantly higher than those required for analgesia.

  • Control Experiments: Include a negative control group with a structurally similar but inactive compound to rule out effects related to the chemical scaffold.

  • Target Knockout/Knockdown Animals: If available, use TASK-3 knockout or knockdown animals to confirm if the observed behavioral changes are independent of the intended target.[1][2][5]

Q3: My in vivo study with this compound is showing inconsistent analgesic effects. What could be the cause?

Inconsistent efficacy can be due to several factors related to experimental design and execution:

  • Pharmacokinetics: The route of administration, formulation, and metabolism of this compound can influence its bioavailability and exposure at the target site. Ensure consistent and appropriate vehicle and administration route. For intraperitoneal injection, using salt forms of the compound is preferable due to higher solubility, and for oral gavage, a homogenous suspension in 0.5% CMC-Na is recommended.[4]

  • Animal Model Variability: The expression and function of TASK-3 channels may vary between different animal strains, ages, and disease models.

  • Pain Model Specificity: The analgesic efficacy of this compound may differ depending on the specific pain modality being tested (e.g., thermal vs. mechanical) and the underlying pathology of the pain model.[1][6]

Q4: Are there known off-target liabilities for biguanide compounds like this compound that I should be aware of?

The biguanide class of molecules can have off-target effects. While specific broad-panel off-target screening data for this compound is not publicly available, researchers should be mindful of potential liabilities associated with this chemical class. Computational tools can be used to predict potential off-target interactions for small molecules, which can then be validated experimentally.

Troubleshooting Guide for Unexpected In Vivo Observations

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Cardiovascular Changes (e.g., altered heart rate, blood pressure) Off-target activity on other ion channels in the cardiovascular system.Perform a safety pharmacology assessment focusing on cardiovascular parameters. This can include telemetry studies in conscious animals to monitor ECG, heart rate, and blood pressure.[7][8][9]
Respiratory Distress Modulation of ion channels or receptors in the respiratory control centers.Conduct a respiratory safety pharmacology study, for example, using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.[8][9]
Central Nervous System (CNS) Side Effects (e.g., sedation, ataxia) Off-target binding to receptors or ion channels in the central nervous system.Perform a functional observational battery (FOB) or Irwin test to systematically assess behavioral and neurological changes.[7][8][10]
Lack of Efficacy in a Specific Pain Model The targeted TASK-3 channels may not play a significant role in the specific pain pathway being investigated.Validate the expression and functional role of TASK-3 in the specific neuronal populations relevant to your pain model.

Experimental Protocols

Protocol 1: In Vivo Safety Pharmacology Core Battery Assessment

This protocol outlines a general workflow for assessing the potential off-target effects of a small molecule like this compound on the central nervous, cardiovascular, and respiratory systems, as recommended by ICH guidelines S7A and S7B.[7]

  • Central Nervous System (CNS) Assessment:

    • Method: Functional Observational Battery (FOB) or Irwin Test.[8][10]

    • Procedure: Administer this compound at multiple doses (including a therapeutic dose and a supra-therapeutic dose) to rodents. Observe and score a range of behavioral and physiological parameters at specified time points. Parameters include, but are not limited to, locomotor activity, posture, gait, stereotypies, and autonomic signs.

  • Cardiovascular Assessment:

    • Method: Radiotelemetry in conscious, freely moving large animals (e.g., dogs, non-human primates).[7][9]

    • Procedure: Animals are surgically implanted with telemetry devices. After a recovery period, this compound is administered, and cardiovascular parameters (ECG, blood pressure, heart rate) are continuously monitored. This allows for the detection of potential effects on cardiac rhythm and hemodynamics.

  • Respiratory Assessment:

    • Method: Whole-body plethysmography in rodents.[8][9]

    • Procedure: Animals are placed in a plethysmography chamber after administration of this compound. Respiratory parameters such as respiratory rate, tidal volume, and minute volume are measured and compared to vehicle-treated controls.

Protocol 2: Off-Target Profiling Using In Vitro Panel Screening

To proactively identify potential off-target interactions, this compound can be screened against a broad panel of receptors, ion channels, enzymes, and transporters.

  • Target Selection: Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include hundreds of targets known to be involved in adverse drug reactions.

  • Assay Format: The screening is usually performed using radioligand binding assays or functional enzymatic and cellular assays.

  • Data Analysis: The results are typically reported as a percent inhibition at a specific concentration of the test compound (e.g., 10 µM). Significant interactions ("hits") are then followed up with concentration-response curves to determine the potency (IC50 or EC50) of the off-target effect.

Visualizing Workflows and Pathways

Below are diagrams illustrating key concepts and workflows for investigating the off-target effects of this compound.

CHET3_Signaling_Pathway This compound On-Target Signaling Pathway This compound This compound TASK3 TASK-3/TASK-1 Channel This compound->TASK3 Allosteric Activation K_efflux K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting_Workflow Workflow for Investigating Unexpected In Vivo Effects Observation Unexpected In Vivo Phenotype Observed DoseResponse Conduct Dose-Response Study Observation->DoseResponse InVitroScreen In Vitro Off-Target Panel Screening Observation->InVitroScreen Controls Use Inactive Analogs and KO Animals DoseResponse->Controls SafetyPharm Perform Safety Pharmacology Core Battery (CNS, CV, Respiratory) Controls->SafetyPharm DataAnalysis Analyze Data & Identify Off-Target Liability SafetyPharm->DataAnalysis InVitroScreen->DataAnalysis

Caption: Troubleshooting workflow for unexpected in vivo effects.

References

Addressing CHET3 solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CHET3. This resource is designed for researchers, scientists, and drug development professionals to address potential solubility and stability challenges when working with this compound in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a biguanide (B1667054) compound that functions as a highly selective allosteric activator of TASK-3-containing two-pore domain K+ (K2P) channels, which include TASK-3 homomers and TASK-3/TASK-1 heteromers.[1][2] These channels play a crucial role in setting the resting membrane potential of various cells. By activating these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. This mechanism is the basis for its potent analgesic effects observed in preclinical models.[1][2]

Q2: What are the potential solubility and stability issues with this compound in in vitro assays?

A2: While the biguanide functional group in this compound is polar and generally confers hydrophilicity, the presence of aromatic and heterocyclic ring structures in the molecule may lead to limited aqueous solubility, particularly at higher concentrations in physiological buffers or cell culture media.[3][4] This can result in precipitation of the compound, leading to inaccurate and irreproducible experimental results. Stability issues could arise from interactions with components in complex media or prolonged exposure to certain pH and temperature conditions, although specific degradation pathways for this compound have not been extensively documented in publicly available literature.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: For initial stock solutions, a high-purity polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended. It is crucial to ensure that the final concentration of the organic solvent in the in vitro assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[5]

Q4: How can I determine the optimal working concentration of this compound for my experiments?

A4: The optimal working concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup. Based on published data, this compound has been shown to be effective in the low micromolar range.[6]

Troubleshooting Guide: Solubility and Stability Issues

This guide provides a systematic approach to addressing common solubility and stability problems encountered when using this compound in in vitro experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. 1. "Crashing out" : The compound is significantly less soluble in the aqueous environment compared to the organic stock solvent. 2. High final concentration : The desired final concentration of this compound exceeds its aqueous solubility limit.1. Pre-warm the aqueous diluent : Pre-warming the buffer or media to 37°C can help improve solubility. 2. Stepwise dilution : Perform serial dilutions in the aqueous buffer instead of a single large dilution. 3. Vortexing during dilution : Add the stock solution dropwise to the pre-warmed aqueous diluent while vortexing to ensure rapid and uniform mixing. 4. Lower the final concentration : If precipitation persists, consider lowering the final concentration of this compound in your assay.
Cloudiness or precipitate observed in the stock solution. 1. Improper storage : The stock solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. 2. Solvent evaporation : The solvent may have evaporated over time, increasing the compound's concentration beyond its solubility limit.1. Proper storage : Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Prepare fresh stock solutions : If the stock solution appears cloudy or contains precipitate, it is best to prepare a fresh solution.
Inconsistent or variable experimental results. 1. Incomplete dissolution : The compound may not be fully dissolved in the stock solution or the final working solution. 2. Degradation of the compound : this compound may be unstable under the specific experimental conditions (e.g., prolonged incubation, extreme pH).1. Ensure complete dissolution : Visually inspect the stock solution to ensure it is clear before use. Gentle warming and vortexing can aid dissolution. 2. Minimize incubation time : If stability is a concern, minimize the incubation time of this compound with cells or in the assay buffer. 3. pH considerations : Be mindful of the pH of your buffers, as the solubility and stability of biguanide compounds can be pH-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro cell-based assays.

Materials:

  • This compound powder

  • High-purity DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution in DMSO:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 423.49 g/mol ).

    • Aseptically add the calculated mass of this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Store the stock solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare working solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the desired aqueous buffer or cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed aqueous diluent to achieve the final desired concentrations. It is recommended to add the stock solution to the diluent while gently vortexing to facilitate mixing and prevent precipitation.

    • Use the freshly prepared working solutions immediately for your experiments.

Protocol 2: General Cell-Based Assay Workflow

This protocol outlines a general workflow for assessing the activity of this compound in a cell-based assay using a 96-well plate format.

Materials:

  • Cells expressing TASK-3 channels (e.g., HEK293 cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • Assay-specific reagents (e.g., for measuring membrane potential, cell viability)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

  • Compound Treatment:

    • On the day of the experiment, carefully remove the culture medium from the wells.

    • Add the freshly prepared this compound working solutions (at various concentrations) to the respective wells. Include appropriate vehicle controls (e.g., medium with the same final DMSO concentration as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration at 37°C.

  • Assay Measurement:

    • Following the incubation period, perform the specific assay according to the manufacturer's instructions to measure the desired endpoint (e.g., change in membrane potential, ion flux, cell viability).

  • Data Analysis:

    • Analyze the data to determine the effect of this compound on the measured parameter. If a dose-response experiment was performed, calculate the EC50 value.

Visualizations

CHET3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TASK3 TASK-3 Channel (Closed State) This compound->TASK3 Allosteric Binding TASK3_open TASK-3 Channel (Open State) TASK3->TASK3_open Conformational Change K_ion_out K+ TASK3_open->K_ion_out K+ Efflux K_ion_in K+ Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound-mediated activation of the TASK-3 channel.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock in 100% DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw Single Aliquot store_stock->thaw_stock serial_dilute Prepare Working Solutions (Serial Dilution with Vortexing) thaw_stock->serial_dilute warm_media Pre-warm Aqueous Buffer/Media to 37°C warm_media->serial_dilute treat_cells Treat Cells in 96-well Plate serial_dilute->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Assay (e.g., Membrane Potential) incubate->assay analyze Analyze Data (Calculate EC50) assay->analyze end End analyze->end

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

References

Technical Support Center: Minimizing Variability in Chemogenetic Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize variability in behavioral experiments using chemogenetic technologies like CHET3 and DREADDs.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in chemogenetic behavioral experiments?

A1: Variability in chemogenetic studies can stem from pharmacological, biological, and procedural factors.

  • Pharmacological Factors: The choice of the activating ligand is crucial. For instance, Clozapine-N-oxide (CNO) can be metabolized back to clozapine (B1669256), which has its own psychoactive properties and can produce off-target effects.[1][2] The rate of this metabolism can differ between individual animals.[3] Newer ligands such as Deschloroclozapine (DCZ) provide higher potency with fewer off-target issues.[4] Additionally, inconsistent ligand dosage and the route of administration (e.g., systemic versus intracranial) can significantly impact behavioral results.[5] The effective dose often depends on the specific DREADD being used (e.g., Gq, Gi) and the targeted brain area.[5]

  • Biological Factors: The genetic strain, sex, and age of the animal model can influence behavioral outcomes and how ligands are metabolized.[3][6]

  • Procedural Factors: The selection of viral vectors and promoters affects the efficiency and location of DREADD expression.[4][5] Animal handling techniques are also a major contributor; stressful handling can alter behavior and increase variability.[7][8][9] Environmental conditions such as housing, lighting, and noise levels can also introduce experimental variability.[10]

Q2: How should I select the appropriate ligand and determine the correct dosage?

A2: Ligand selection and dose determination require careful planning and pilot studies.

  • Ligand Choice:

    • Clozapine-N-Oxide (CNO): While widely used, its effectiveness is debated due to its conversion to clozapine and limited ability to cross the blood-brain barrier.[1][2]

    • Clozapine (CLZ): Can be used at low doses to directly activate DREADDs, but there is a narrow window before off-target effects appear.[2][11] Studies have shown that doses between 0.01 and 0.1 mg/kg are effective in rats without notable side effects.[11][12]

    • Deschloroclozapine (DCZ): A more recent agonist that is highly potent and selective for DREADDs, showing minimal off-target effects.[4]

    • This compound: This compound is a selective allosteric activator for TASK-3-containing K2P channels and has demonstrated significant analgesic effects in rodent models of pain.[13] Its broader use as a DREADD agonist would need to be validated for specific receptors.

  • Dose-Response Studies: It is essential to conduct a dose-response study for your specific experimental conditions to find the lowest effective dose that elicits the desired behavior without off-target effects. For clozapine, effective doses for neural activation without affecting locomotion have been identified in the 0.01-0.1 mg/kg range.[12]

Q3: What control groups are essential for a well-designed chemogenetic experiment?

A3: Proper control groups are critical for the correct interpretation of experimental results.[14][15]

  • Primary Controls:

    • DREADD + Vehicle: Animals express the DREADD but receive only the vehicle solution. This controls for effects from the virus and surgery.

    • No DREADD (e.g., reporter virus like GFP) + Ligand: A crucial control where animals express a non-functional protein but receive the ligand. This isolates any off-target effects of the ligand itself.[16]

  • Additional Controls:

    • Sham Surgery + Vehicle/Ligand: This group controls for the effects of the surgical procedure.

    • No Treatment: A baseline group to establish normal behavior in the experimental paradigm.

Q4: How can I reduce variability caused by animal handling and environmental factors?

A4: Standardization of all procedures and environmental conditions is crucial.[17]

  • Handling: Employ non-aversive handling methods like tunnel handling to reduce animal anxiety, which can improve the reliability of behavioral data.[7][9] Consistent and regular handling can habituate animals to the experimenter, but be aware that handling frequency itself can be a variable with sex-specific effects.[8]

  • Environment: Maintain stable environmental conditions, including temperature, humidity, light-dark cycles, and noise levels.[10] All animals should be properly acclimated to the testing environment before experiments begin.

Troubleshooting Guides

Problem 1: High variability in behavioral data within an experimental group.

Possible CauseTroubleshooting Step
Inconsistent Viral Expression Verify viral titers before injection and use a consistent injection speed and volume. Confirm expression location and spread with post-mortem histology.
Variable Ligand Delivery/Metabolism Ensure precise dosing and a consistent administration route. Consider using a more stable ligand like DCZ to avoid metabolic variability.[4]
Animal Stress/Anxiety Implement non-aversive handling techniques and ensure adequate habituation to the testing environment.[7][9]
Environmental Factors Strictly control the time of day for testing, as well as noise and light levels in the experimental room.[10]
Genetic and Strain Differences Source all animals from the same vendor and be aware that even inbred strains can exhibit significant behavioral variability.[6]

Problem 2: No significant behavioral effect is observed after ligand administration.

Possible CauseTroubleshooting Step
Insufficient DREADD Expression Increase viral titer or injection volume, and allow more time for expression (e.g., 3-4 weeks for AAVs). Verify expression with histology.
Ligand Dose Too Low Conduct a dose-response study to determine the optimal concentration. Note that some DREADDs, like hM4Di, may require higher doses than others.[5]
Ineffective Ligand Check the ligand's stability and storage conditions. CNO's poor blood-brain barrier penetration may necessitate higher doses or a switch to a different ligand.[1]
Insensitive Behavioral Paradigm Ensure the behavioral test is sensitive enough to detect changes in the neural circuit being studied.

Problem 3: Off-target effects are observed in control groups (e.g., GFP + Ligand).

Possible CauseTroubleshooting Step
Ligand Dose Too High The ligand may be interacting with endogenous receptors. This is a known issue with CNO (via clozapine) and higher doses of clozapine.[11][12] Reduce the dose to the minimum effective concentration.
Choice of Ligand CNO's conversion to clozapine is a common cause of off-target effects.[1] Consider switching to a more specific ligand like DCZ.[4]
Vehicle Effects If using a vehicle other than saline (e.g., DMSO), run a control to test for its own behavioral effects.

Quantitative Data Summary

Table 1: Recommended Starting Doses for Systemic Administration of DREADD Ligands in Rodents

LigandSpeciesDREADD TypeRecommended Starting DosePotential Off-Target Effects at Higher DosesCitation(s)
Clozapine (CLZ) RathM3Dq0.01 - 0.1 mg/kgChanges in locomotion, sedation[11][12]
RathM4Di0.2 - 0.5 mg/kgChanges in locomotion, sedation
CNO Mouse/RathM3Dq/hM4Di1 - 10 mg/kgSedation, altered sleep patterns due to clozapine conversion[3][18]
DCZ MouseMuscarinic DREADDs1 - 100 µg/kgMinimal off-target effects reported[4]
C21 RatMuscarinic DREADDs0.5 - 1 mg/kgPotential effects via 5-HT2 and histamine (B1213489) H1 receptors[4]

Disclaimer: These are starting recommendations. The optimal dose must be determined empirically for each specific experimental context.

Experimental Protocols

Protocol 1: Stereotaxic Viral Injection for DREADD Expression

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Provide adequate analgesia.

  • Surgical Procedure: After exposing the skull, perform a craniotomy over the target brain region. Lower a microinjection needle to the predetermined stereotaxic coordinates.

  • Viral Infusion: Infuse the AAV-DREADD vector at a slow, controlled rate (e.g., 100 nL/minute). After infusion, leave the needle in place for 5-10 minutes to allow for diffusion.

  • Post-Operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal's recovery. Allow 3-4 weeks for viral expression before behavioral testing.

Protocol 2: Ligand Administration and Behavioral Testing

  • Habituation: Acclimate animals to the testing room and injection procedure before the experiment.

  • Ligand Preparation: Dissolve the ligand in the appropriate vehicle. It is recommended to prepare fresh solutions for each use.

  • Administration: Administer the ligand or vehicle via the chosen route. The timing between administration and testing should be consistent and based on the ligand's pharmacokinetics (e.g., a 30-minute wait is common for systemic CNO or clozapine).[2]

  • Behavioral Testing: Conduct the behavioral paradigm with the experimenter blinded to the experimental conditions to prevent bias.[14]

  • Verification: After the experiment, perform immunohistochemistry to verify the location and spread of DREADD expression.

Visualizations

DREADD_Signaling_Pathway cluster_Gq Gq-DREADD (e.g., hM3Dq) - Excitatory cluster_Gi Gi-DREADD (e.g., hM4Di) - Inhibitory Ligand_Gq Ligand (CNO, CLZ, DCZ) hM3Dq hM3Dq Receptor Ligand_Gq->hM3Dq Gq Gq Protein hM3Dq->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Activation Neuronal Firing Ca_release->Activation Ligand_Gi Ligand (CNO, CLZ, DCZ) hM4Di hM4Di Receptor Ligand_Gi->hM4Di Gi Gi Protein hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Hyperpolarization (Inhibition) cAMP->Inhibition K_efflux ↑ K⁺ Efflux GIRK->K_efflux K_efflux->Inhibition

Caption: Signaling pathways for Gq- and Gi-coupled DREADDs.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_surgery Phase 2: DREADD Expression cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Verification & Analysis A Experimental Design (Controls, Sample Size) B Virus Production (AAV-DREADD) A->B C Stereotaxic Surgery (Virus Injection) B->C D Post-Op Recovery & Virus Expression (3-4 Weeks) C->D E Habituation to Handling & Environment D->E F Ligand/Vehicle Administration E->F G Behavioral Assay (Blinded) F->G H Data Analysis G->H I Histology (Verify Expression) G->I Perfusion J Interpretation H->J I->J

Caption: Workflow for a typical chemogenetic behavioral experiment.

Troubleshooting_Tree Start Behavioral Experiment Shows High Variability or No Effect Q_Controls Are control groups (e.g., GFP+Ligand) showing effects? Start->Q_Controls A_Controls_Yes Off-target ligand effect likely Q_Controls->A_Controls_Yes Yes A_Controls_No Issue is likely with DREADD expression or dose Q_Controls->A_Controls_No No Sol_Controls_1 Reduce ligand dose A_Controls_Yes->Sol_Controls_1 Sol_Controls_2 Switch to a more -specific ligand (e.g., DCZ) A_Controls_Yes->Sol_Controls_2 Q_Histology Does post-mortem histology confirm correct viral targeting and expression? A_Controls_No->Q_Histology A_Histology_No Surgical/viral issue Q_Histology->A_Histology_No No A_Histology_Yes Dose or paradigm issue Q_Histology->A_Histology_Yes Yes Sol_Histology_1 Refine surgical coordinates A_Histology_No->Sol_Histology_1 Sol_Histology_2 Check viral titer A_Histology_No->Sol_Histology_2 Sol_Dose_1 Perform dose-response study A_Histology_Yes->Sol_Dose_1 Sol_Dose_2 Optimize behavioral paradigm A_Histology_Yes->Sol_Dose_2

Caption: Decision tree for troubleshooting common experimental issues.

References

CHET3 degradation in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CHET3

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this compound, a selective allosteric activator of TASK-3-containing K2P channels.[1] This guide provides frequently asked questions (FAQs) and troubleshooting advice to maintain the integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For maximum stability, this compound in solid form should be stored under specific conditions to prevent degradation. Stock solutions require even more stringent storage to maintain their integrity. Always refer to the supplier's specific recommendations, but general guidelines are provided below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 2 yearsStore in a desiccator, protected from light and moisture.[2]
4°CUp to 1 yearFor shorter-term storage; ensure the container is tightly sealed.
DMSO Stock-80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.
Solution-20°CUp to 1 monthProtect from light. Stability is significantly lower than at -80°C.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). When preparing, allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[3] For storage, aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.[3] Store these aliquots at -80°C, protected from light.

Q3: What is the stability of this compound in aqueous solutions like cell culture media?

Q4: What are the visible signs of this compound degradation?

A4: Visual signs of degradation in solid this compound can include discoloration or changes in texture. For stock solutions, the appearance of precipitates (that do not redissolve upon gentle warming) or a change in color may indicate degradation or contamination. However, significant degradation can occur without any visible changes. Analytical methods are required for confirmation.

Q5: How can I verify the integrity and concentration of my this compound solution?

A5: The most reliable method to assess the integrity of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This can confirm the identity, purity, and concentration of the compound and detect the presence of degradation products.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in my assay.

This is a common issue that can often be traced back to compound integrity. The following workflow can help you troubleshoot the problem.

G start Inconsistent or Low This compound Activity check_storage 1. Verify Storage Conditions (Solid & Stock Solution) start->check_storage check_handling 2. Review Solution Handling (Freeze-thaw, Aqueous Prep) check_storage->check_handling check_purity 3. Assess Compound Purity (Use HPLC-MS) check_handling->check_purity good_purity Purity is High (>95%) check_purity->good_purity  OK bad_purity Purity is Low (<95%) or Degradants Detected check_purity->bad_purity  NOT OK troubleshoot_assay 4. Troubleshoot Assay Parameters (Concentration, Incubation Time, etc.) good_purity->troubleshoot_assay discard Discard Compound and Obtain a New Batch bad_purity->discard

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue: I see a precipitate in my this compound stock solution after thawing.

  • Possible Cause 1: Poor Solubility. The concentration may be too high for the solvent.

    • Troubleshooting Step: Gently warm the solution to 37°C and vortex or sonicate briefly. If the precipitate dissolves, it was likely due to falling out of solution at low temperature. Consider using a slightly lower stock concentration in the future.

  • Possible Cause 2: Compound Degradation. The precipitate could be an insoluble degradation product.

    • Troubleshooting Step: If the precipitate does not redissolve with gentle warming, it may indicate degradation. Analyze the solution using HPLC-MS to identify the components. Discard the stock if significant degradation is confirmed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibration: Allow the vial of solid this compound to warm to room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: In a controlled environment, accurately weigh the desired amount of this compound powder. (e.g., for 1 mL of a 10 mM solution, use the amount corresponding to 0.01 mmol of this compound).

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial (not exceeding 37°C) or sonicate in a water bath until all solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Assessing this compound Stability in an Aqueous Solution via HPLC-MS

This protocol provides a general workflow to determine how stable this compound is in your specific experimental buffer or cell culture medium.

G cluster_sampling Time-Point Sampling prep_stock Prepare Fresh 10 mM This compound Stock in DMSO dilute Dilute Stock to Final Conc. (e.g., 10 µM) in Aqueous Buffer prep_stock->dilute t0 Immediately take T=0 Sample (Analyze via HPLC-MS) dilute->t0 incubate Incubate Solution at Experimental Temperature (e.g., 37°C) dilute->incubate analyze Analyze Samples via HPLC-MS t0->analyze t1 T=2h incubate->t1 t2 T=6h t1->t2 t3 T=24h t2->t3 t3->analyze compare Compare Peak Area of Parent this compound Across All Time Points analyze->compare

References

Technical Support Center: Investigating Off-Target Activities of CHET3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target activities of CHET3. While this compound is a selective allosteric activator of TASK-3-containing K2P ion channels, it is crucial to characterize any compound's full activity profile to ensure accurate interpretation of experimental results.[1] This guide offers troubleshooting advice and detailed protocols for investigating off-target effects, with a focus on kinase activity as a potential area of inquiry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a biguanide (B1667054) compound identified as a highly selective allosteric activator for TASK-3-containing two-pore domain K+ (K2P) channels, which include TASK-3 homomers and TASK-3/TASK-1 heteromers.[1] Its primary mechanism of action is to enhance the activity of these ion channels.[1]

Q2: Why should I investigate off-target kinase activity for a non-kinase-targeting compound like this compound?

Unexpected cellular phenotypes that do not align with the known function of the intended target are often indicative of off-target activities.[2][3] Kinases are a large and structurally diverse family of enzymes that are common off-targets for small molecules due to the conserved nature of the ATP-binding pocket in many kinases.[2][4] While this compound is not designed as a kinase inhibitor, comprehensive characterization is essential to rule out any unintended interactions that could confound experimental results or lead to toxicity.

Q3: What is a kinase selectivity profile and how is it determined?

A kinase selectivity profile is a comprehensive assessment of a compound's activity against a large panel of kinases.[2][3] This is typically determined using in vitro enzymatic or binding assays that screen the compound against hundreds of purified kinases.[2][5] The results, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), reveal the compound's potency and selectivity. A significant difference (e.g., >100-fold) in potency between the intended target and other kinases suggests good selectivity.[2]

Q4: What is the difference between a biochemical assay and a cell-based assay for determining off-target activity?

Biochemical assays use purified enzymes and substrates to measure a compound's direct effect on kinase activity.[6][7] They are useful for determining potency and selectivity in a controlled environment.[7] Cell-based assays, on the other hand, measure a compound's effects within a living cell.[6][7] These assays provide more physiologically relevant data, taking into account factors like cell permeability, metabolism, and engagement with the target in its native environment.[3][6] Discrepancies between these assay types are common and can provide valuable insights.[3]

Q5: Can off-target effects be beneficial?

While often considered undesirable, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a mechanism known as polypharmacology.[2] However, it is critical to identify and characterize all significant off-target interactions to understand a compound's full mechanism of action and potential side effects.[2]

Troubleshooting Guides

Issue: An unexpected phenotype is observed in cell-based assays with this compound.

This is a strong indicator of a potential off-target effect.[3] The following steps can help you troubleshoot this issue:

StepActionRationale
1 Confirm the phenotype is this compound-dependent. Perform a dose-response experiment to ensure the phenotype correlates with the concentration of this compound.
2 Perform a rescue experiment. If the phenotype is due to an off-target effect, it will persist even when the intended target's function is restored.[3] For this compound, this could involve overexpressing a this compound-insensitive mutant of the TASK-3 channel.[3] If the phenotype is reversed, it is likely on-target.
3 Conduct a broad kinase selectivity screen. Screen this compound against a large panel of kinases to identify any potential off-target kinase interactions.[2][3] This can be done through commercial services.
4 Use a structurally distinct TASK-3 activator. If a different activator of the same target does not produce the same phenotype, it strengthens the evidence for a this compound-specific off-target effect.
5 Chemoproteomics. Employ chemical proteomics approaches to identify the proteins that this compound binds to within the cell.[2][5][8]
Issue: Discrepancy between biochemical and cell-based assay results.

This is a common challenge in drug development and can arise from several factors:[3]

Potential CauseTroubleshooting StepExpected Outcome
Poor cell permeability. Assess the physicochemical properties of this compound.Modifications to the compound may be needed to improve cell entry.
Efflux by cellular pumps. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[3]An increase in the apparent cellular potency of this compound would suggest it is a substrate for efflux pumps.[3]
Low target expression. Verify the expression and activity of the TASK-3 channel in your cell model using techniques like Western blotting or qPCR.[3]If the target is not expressed or is inactive, select a different cell line.[3]
High intracellular ATP (for off-target kinase inhibition). Be aware that biochemical kinase assays are often run at low ATP concentrations, which may not reflect the high ATP levels in cells that can outcompete ATP-competitive inhibitors.[3][6]An inhibitor may appear potent in a biochemical assay but be much weaker in a cellular context.[3][6]

Quantitative Data Summary

The following tables provide examples of how to present data from a kinase selectivity screen for a hypothetical compound.

Table 1: Inhibitory Activity of a Test Compound Against a Panel of Kinases

KinaseIC50 (nM)Fold Selectivity vs. Off-Target Kinase A
Intended Target 10100
Off-Target Kinase A1,0001
Off-Target Kinase B>10,000>1000
Off-Target Kinase C5,000500

Interpretation: The test compound shows good selectivity against Off-Target Kinases B and C. However, it has moderate activity against Off-Target Kinase A, which could lead to off-target effects in cellular systems where this kinase is active.[2]

Key Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from methods using the ADP-Glo™ Kinase Assay to measure the inhibitory activity of a compound against a panel of kinases.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the appropriate kinase buffer.

  • Reaction Setup: In a 384-well plate, add the this compound dilutions.

  • Add Kinase and Substrate: Add a mixture containing the recombinant active kinase and a suitable substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.[9]

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system. This involves depleting the remaining ATP, then converting ADP to ATP for a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values from the resulting dose-response curves.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol assesses whether a compound binds to a specific kinase within living cells.[10]

  • Cell Line Preparation: Use a cell line engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.[3]

  • Cell Plating: Seed the cells in a multi-well plate.[3]

  • Compound Treatment: Add serial dilutions of this compound to the cells.[3]

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[3]

  • Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.[3] A decrease in the BRET signal indicates that this compound is displacing the tracer and binding to the target kinase.

Visualizations

Off_Target_Identification_Workflow cluster_0 Initial Observation cluster_1 Initial Verification cluster_3 Confirmation & Mitigation phenotype Unexpected Cellular Phenotype Observed dose_response Confirm Dose-Response phenotype->dose_response rescue_exp Rescue Experiment dose_response->rescue_exp kinase_screen Broad Kinase Selectivity Screen rescue_exp->kinase_screen Phenotype Persists chemoproteomics Chemoproteomics/ Affinity Purification-MS rescue_exp->chemoproteomics Phenotype Persists structural_analog Test Structurally Unrelated Agonist rescue_exp->structural_analog Phenotype Persists cellular_engagement Cellular Target Engagement Assay (e.g., NanoBRET) kinase_screen->cellular_engagement chemoproteomics->cellular_engagement pathway_analysis Confirm Pathway Perturbation cellular_engagement->pathway_analysis structure_modification Structure-Activity Relationship (SAR) to Mitigate pathway_analysis->structure_modification

Caption: Workflow for identifying and validating off-target effects.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound TASK3 TASK-3 Channel (On-Target) This compound->TASK3 Activates OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibits K_efflux K+ Efflux TASK3->K_efflux Downstream_Substrate Downstream Substrate OffTargetKinase->Downstream_Substrate Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neuron_Excitability ↓ Neuronal Excitability (Expected Effect) Hyperpolarization->Neuron_Excitability Phosphorylation Phosphorylation Downstream_Substrate->Phosphorylation Unexpected_Phenotype Unexpected Phenotype Phosphorylation->Unexpected_Phenotype

Caption: On-target vs. potential off-target signaling of this compound.

References

CHET3 Delivery in Freely Moving Animals: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CHET3 in in vivo studies with freely moving animals. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in animal research?

This compound is a highly selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3.[1] In preclinical research, its primary application is the investigation of pain mechanisms and the development of novel analgesics. Studies have demonstrated its potent analgesic effects in various acute and chronic pain models in rodents.[1]

Q2: What is the recommended route of administration for this compound in freely moving animals?

The most commonly reported and effective route of administration for this compound in rodent models of pain is intraperitoneal (i.p.) injection.[1]

Q3: What is a typical effective dose of this compound for analgesia studies in rodents?

While dose-response studies are always recommended for specific experimental conditions, a frequently used effective dose of this compound in mice for analgesic studies is 10 mg/kg administered via intraperitoneal injection.[1]

Q4: What are the known side effects or off-target effects of this compound at effective doses?

Current research suggests that this compound has a favorable safety profile at analgesic doses. Studies have systematically evaluated for potential side effects and found that this compound had no significant effects on locomotion, body temperature, or respiratory and cardiovascular functions in rodents. However, as with any investigational compound, careful monitoring of animal well-being is crucial.

Troubleshooting Guide for this compound Delivery

This guide addresses common problems that may be encountered during the formulation and administration of this compound in freely moving animals.

Problem Potential Cause Recommended Solution
Inconsistent or lack of analgesic effect 1. Improper this compound formulation: The compound may have precipitated out of solution, leading to an inaccurate dose being administered.1. Ensure proper solubilization: While specific solubility data for this compound is limited, for in vivo studies with poorly soluble compounds, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or a polyethylene (B3416737) glycol (PEG) solution.[2][3][4] Always prepare fresh formulations and visually inspect for any precipitation before administration. Vortexing or gentle warming can aid dissolution.[5] A typical vehicle formulation for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
2. Incorrect injection technique: For intraperitoneal injections, incorrect needle placement can result in subcutaneous or intramuscular deposition, or injection into an abdominal organ, leading to variable absorption and efficacy.[6][7][8][9][10][11]2. Refine injection procedure: Ensure proper restraint of the animal. For mice, the injection should be made into the lower right quadrant of the abdomen to avoid the cecum.[9] The needle should be inserted at a 15-30 degree angle. Aspirate before injecting to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn back, which would indicate incorrect placement.[7][9]
3. Animal stress: Stress from handling and injection can induce stress-induced analgesia, which may mask the analgesic effects of this compound.3. Acclimatize animals and handle with care: Handle animals gently and consistently to minimize stress. Acclimatize them to the experimental procedures, including handling and mock injections, for several days before the actual experiment.
Adverse reactions at the injection site (e.g., swelling, irritation) 1. Irritating vehicle: The chosen vehicle, especially at high concentrations of organic solvents like DMSO, can cause local irritation.[2]1. Optimize vehicle composition: Minimize the concentration of organic solvents. If using DMSO, keep the final concentration as low as possible (ideally under 10%).[4] Consider alternative, well-tolerated vehicles.
2. Non-sterile injection: Contamination of the formulation or injection site can lead to infection and inflammation.2. Maintain sterility: Use sterile injection materials (needles, syringes) and prepare the this compound formulation under sterile conditions. Disinfect the injection site with 70% ethanol (B145695) before needle insertion.[8]
Unexpected behavioral changes in animals 1. Off-target effects: While this compound is reported to be highly selective, the possibility of off-target effects should always be considered, especially at higher doses.1. Conduct dose-response studies and include control groups: Carefully observe animals for any abnormal behaviors. Use the lowest effective dose. Include vehicle-only control groups to differentiate between compound- and vehicle-induced effects.
2. Pain or distress from the experimental procedure: The underlying pain model or the administration procedure itself may be causing distress.2. Refine experimental procedures: Ensure that the pain model is ethically sound and that animals are handled with care. Monitor for signs of distress and provide appropriate supportive care.

Quantitative Data Summary

The following table summarizes the analgesic efficacy of this compound in a common rodent pain model. Researchers should note that results can vary based on the specific pain model, species, and experimental parameters.

Pain Model Species Administration Route Dose Outcome Measure Result
Tail Immersion Test (Hot Water) MouseIntraperitoneal (i.p.)10 mg/kgTail withdrawal latencySignificant increase in withdrawal latency, indicating an analgesic effect.

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice

This protocol provides a detailed methodology for the preparation and administration of this compound for in vivo analgesia studies in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol swabs

  • Appropriate personal protective equipment (PPE)

Procedure:

1. Formulation Preparation (Example for a 1 mg/mL solution):

  • Step 1: In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a stock solution (e.g., 10 mg/mL). Vortex thoroughly to ensure complete dissolution.

  • Step 2: To prepare the final injection solution, combine the following in a sterile tube in the specified order, vortexing after each addition:

    • 10% DMSO (from the this compound stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Sterile saline

  • Step 3: Visually inspect the final solution to ensure it is clear and free of any precipitates. Prepare the formulation fresh on the day of the experiment.

2. Animal Preparation and Injection:

  • Step 1: Weigh the mouse accurately to determine the correct injection volume (e.g., for a 10 mg/kg dose from a 1 mg/mL solution, a 25g mouse would receive 0.25 mL).

  • Step 2: Gently restrain the mouse, ensuring a firm but not restrictive grip. One common method is to scruff the mouse by pinching the loose skin over the shoulders.

  • Step 3: Position the mouse so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.

  • Step 4: Disinfect the injection site in the lower right abdominal quadrant with a 70% ethanol swab.

  • Step 5: Insert a sterile needle (25-27 gauge) at a 15-30 degree angle into the peritoneal cavity.

  • Step 6: Aspirate by pulling back slightly on the syringe plunger. If no fluid enters the syringe, proceed with the injection. If fluid is observed, withdraw the needle and prepare a new sterile syringe and needle for a second attempt at a slightly different location.

  • Step 7: Inject the calculated volume of the this compound solution smoothly and steadily.

  • Step 8: Withdraw the needle and return the mouse to its home cage.

  • Step 9: Monitor the animal for any immediate adverse reactions and for its general well-being throughout the experiment.

Visualizations

Signaling Pathway and Experimental Workflow

CHET3_Mechanism_and_Workflow cluster_0 This compound Signaling Pathway cluster_1 Experimental Workflow This compound This compound TASK3 TASK-3 K+ Channel (in nociceptive neuron membrane) This compound->TASK3 Allosteric Activation K_efflux Increased K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia Formulation This compound Formulation Administration Intraperitoneal Administration Formulation->Administration PainInduction Pain Induction (e.g., inflammatory agent) Administration->PainInduction Pre- or Post-treatment BehavioralTest Behavioral Assessment (e.g., von Frey, hot plate) PainInduction->BehavioralTest DataAnalysis Data Analysis BehavioralTest->DataAnalysis

Caption: this compound allosterically activates TASK-3 channels, leading to analgesia.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent or No Analgesic Effect CheckFormulation Check this compound Formulation (Clarity, Freshness) Start->CheckFormulation CheckInjection Review Injection Technique (Site, Aspiration) Start->CheckInjection CheckStress Assess Animal Stress Levels (Handling, Acclimatization) Start->CheckStress Precipitation Precipitation? CheckFormulation->Precipitation ImproperTechnique Improper Technique? CheckInjection->ImproperTechnique HighStress High Stress? CheckStress->HighStress Precipitation->CheckInjection No Reformulate Reformulate this compound (Optimize vehicle) Precipitation->Reformulate Yes ImproperTechnique->CheckStress No Retrain Retrain on i.p. Injection ImproperTechnique->Retrain Yes RefineHandling Refine Handling Protocols HighStress->RefineHandling Yes Success Analgesic Effect Observed HighStress->Success No Reformulate->Success Retrain->Success RefineHandling->Success

Caption: A logical guide for troubleshooting inconsistent this compound efficacy.

References

Technical Support Center: Optimizing CHET3 Efficacy in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHET3, a selective allosteric activator of TASK-3 containing K2P channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in preclinical neuropathic pain models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuropathic pain?

A1: this compound is a biguanide (B1667054) compound that acts as a highly selective allosteric activator of TWIK-related acid-sensitive K+ (TASK-3) containing two-pore domain K+ (K2P) channels, including TASK-3 homomers and TASK-3/TASK-1 heteromers.[1] In the context of neuropathic pain, this compound targets these channels, which are expressed in a specific population of small-sized nociceptive sensory neurons, including those positive for TRPM8, TRPV1, or tyrosine hydroxylase (TH).[1] By activating TASK-3 channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization reduces neuronal excitability, thereby dampening the transmission of pain signals and producing analgesic effects against thermal hyperalgesia and mechanical allodynia.[1]

Q2: What is the recommended dose of this compound for in vivo studies in rodent models of neuropathic pain?

A2: Based on published studies, a dose of 10 mg/kg administered intraperitoneally (i.p.) has been shown to produce a maximal analgesic effect in various acute and chronic pain models in rodents.[1] However, it is always recommended to perform a dose-response study for your specific model and experimental conditions to determine the optimal dose.

Q3: How should I prepare this compound for intraperitoneal (i.p.) injection?

Q4: How stable are this compound solutions for in vivo experiments?

A4: The stability of small molecules in solution depends on the solvent and storage conditions. For stock solutions of compounds dissolved in DMSO, it is generally recommended to store them at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Under these conditions, many compounds remain stable for up to 3-6 months.[2] For working solutions diluted in aqueous buffers for injection, it is best practice to prepare them fresh on the day of the experiment.

Q5: What are the known off-target effects or toxicity of this compound?

A5: Currently, detailed public information on the comprehensive safety pharmacology and toxicology profile of this compound is limited. "Safety pharmacology" studies are designed to investigate potential undesirable effects of a drug on major physiological systems like the central nervous, cardiovascular, and respiratory systems.[3][4][5] While this compound is described as a "highly selective" activator of TASK-3 containing channels, researchers should always be vigilant for potential off-target effects or signs of toxicity in their animal models, such as changes in behavior, body weight, or general health. It is advisable to include control groups and monitor animals closely, especially when using higher doses or new formulations.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Variable or no analgesic effect of this compound 1. Improper drug formulation or administration: this compound may have precipitated out of solution or been administered incorrectly (e.g., subcutaneous instead of intraperitoneal injection).- Visually inspect the solution for any precipitate before each injection. If present, gently warm and vortex to redissolve. - Ensure proper i.p. injection technique to deliver the compound into the peritoneal cavity.
2. Suboptimal dosage: The dose of this compound may be too low for the specific animal model or strain.- Perform a dose-response curve (e.g., 1, 3, 10, 30 mg/kg) to determine the optimal effective dose in your model.
3. Timing of administration and behavioral testing: The analgesic effect of this compound is time-dependent. Testing may be conducted outside the peak efficacy window.- Conduct a time-course experiment to determine the onset and duration of the analgesic effect of this compound in your model. Test at multiple time points post-injection (e.g., 30 min, 1, 2, 4, 6 hours).
4. Animal model variability: The expression or function of TASK-3 channels may differ between animal strains or individual animals. The severity of the neuropathic injury can also vary.- Ensure consistent and reproducible surgical procedures for the neuropathic pain model. - Use a sufficient number of animals per group to account for biological variability.
Observed adverse effects in animals (e.g., sedation, motor impairment) 1. High dose of this compound: The administered dose may be approaching a toxic level.- Reduce the dose of this compound. If the analgesic effect is lost at lower doses, consider the therapeutic window of the compound in your model.
2. Vehicle toxicity: The vehicle, especially if containing a high concentration of DMSO or other solvents, may be causing adverse effects.- Include a vehicle-only control group to assess the effects of the formulation components. - Minimize the concentration of organic solvents in the final injection volume.
Inconsistent baseline pain thresholds in neuropathic pain models 1. Inconsistent surgical procedure: Variability in the nerve injury can lead to different levels of neuropathic pain development.- Standardize the surgical procedure for the Spared Nerve Injury (SNI) or other models. Ensure all researchers are trained and follow the same protocol.
2. Improper acclimatization or handling of animals: Stress can significantly impact pain perception and behavioral responses.- Allow animals to acclimate to the testing environment and equipment before baseline measurements. - Handle animals gently and consistently throughout the experiment.

Quantitative Data

Specific dose-response data for this compound's effect on paw withdrawal thresholds and latencies in neuropathic pain models are not extensively available in the public domain. The following tables provide a template for how such data could be structured and presented. Researchers are encouraged to generate their own dose-response curves.

Table 1: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) at 1h post-injection (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (e.g., 10% DMSO in saline)-Hypothetical Value: 1.5 ± 0.30%
This compound1Hypothetical Value: 3.0 ± 0.5Calculate based on data
This compound3Hypothetical Value: 6.5 ± 0.8Calculate based on data
This compound10Hypothetical Value: 12.0 ± 1.2Calculate based on data
This compound30Hypothetical Value: 12.5 ± 1.5Calculate based on data
Positive Control (e.g., Gabapentin)Specify DoseReported or experimental valueCalculate based on data

Table 2: Effect of this compound on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) at 1h post-injection (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (e.g., 10% DMSO in saline)-Hypothetical Value: 4.2 ± 0.40%
This compound1Hypothetical Value: 6.1 ± 0.6Calculate based on data
This compound3Hypothetical Value: 8.9 ± 0.7Calculate based on data
This compound10Hypothetical Value: 13.5 ± 1.1Calculate based on data
This compound30Hypothetical Value: 13.8 ± 1.3Calculate based on data
Positive Control (e.g., Morphine)Specify DoseReported or experimental valueCalculate based on data

Experimental Protocols

Spared Nerve Injury (SNI) Model Protocol (Rat)

This protocol is a summary of established methods for inducing neuropathic pain.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the lateral surface of the left thigh and disinfect the skin.

  • Incision: Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

  • Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate these two nerves with a suture (e.g., 5-0 silk). Transect the nerves distal to the ligation, removing a small section (2-4 mm) to prevent regeneration.

  • Closure: Ensure that the sural nerve remains intact and untouched. Close the muscle layer and the skin incision with appropriate sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal's recovery. Allow at least 7-14 days for the neuropathic pain phenotype to develop before commencing behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)
  • Acclimatization: Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes before testing.

  • Filament Application: Use a set of calibrated von Frey filaments with increasing stiffness. Apply the filament perpendicularly to the plantar surface of the hind paw (in the sural nerve territory for the SNI model) with sufficient force to cause a slight buckling.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range and increase or decrease the filament strength based on the animal's response.

  • Data Recording: Record the filament number that represents the 50% withdrawal threshold.

Assessment of Thermal Hyperalgesia (Hargreaves Test)
  • Acclimatization: Place the animals in individual plexiglass enclosures on a glass plate and allow them to acclimate for at least 30-60 minutes.

  • Heat Source: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.

  • Measurement: Activate the heat source and start a timer. The time until the animal withdraws its paw is automatically or manually recorded as the paw withdrawal latency.

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Data Recording: Take several measurements for each paw, with a sufficient interval between measurements, and calculate the average withdrawal latency.

Visualizations

CHET3_Mechanism_of_Action cluster_Neuron Nociceptive Sensory Neuron This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Activates K_ion K+ TASK3->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability PainSignal Pain Signal Transmission ReducedExcitability->PainSignal Inhibits PainSignal_out Pain Perception ReducedExcitability->PainSignal_out Reduced Transmission Analgesia Analgesia

Caption: Mechanism of action of this compound in producing analgesia.

Experimental_Workflow cluster_Model Neuropathic Pain Model Induction cluster_Behavior Behavioral Testing cluster_Analysis Data Analysis SNI Spared Nerve Injury (SNI) Surgery Baseline Baseline Testing (von Frey & Hargreaves) PostOp Post-operative Testing (Day 7-14) SNI->PostOp Development of Neuropathy Baseline->SNI Pre-surgery DrugAdmin This compound/Vehicle Administration (i.p.) PostOp->DrugAdmin PostDrug Post-treatment Testing (Time-course) DrugAdmin->PostDrug Data Data Collection & Analysis PostDrug->Data Troubleshooting_Logic Start No/Variable Analgesic Effect CheckFormulation Check Formulation (Precipitate, Concentration) Start->CheckFormulation CheckDose Review Dose (Dose-response needed?) CheckFormulation->CheckDose Formulation OK Solution1 Prepare Fresh Solution Ensure Solubilization CheckFormulation->Solution1 Issue Found CheckTiming Review Timing (Time-course needed?) CheckDose->CheckTiming Dose OK Solution2 Perform Dose-Response Study CheckDose->Solution2 Issue Found CheckModel Review Model Consistency (Surgical variability) CheckTiming->CheckModel Timing OK Solution3 Perform Time-Course Study CheckTiming->Solution3 Issue Found Solution4 Standardize Surgical Procedure CheckModel->Solution4 Issue Found

References

CHET3 dose-response curve issues in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with CHET3 dose-response curves in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective allosteric activator of TWIK-related acid-sensitive K+ 3 (TASK-3) channels, which are members of the two-pore domain K+ (K2P) channel family.[1][2] It can also activate TASK-3/TASK-1 heteromers.[1][2] By binding to a transmembrane cavity, this compound alters the channel's gating activity, leading to its activation.[3] This activation of TASK-3 channels can, for example, have analgesic effects by regulating the membrane excitability of nociceptive sensory neurons.[1][2]

Q2: What is the expected EC50 for this compound in a cell-based assay?

The reported EC50 for this compound in activating TASK-3 channels is approximately 1.4 μM.[3] However, this value can vary depending on the cell line, assay format, and specific experimental conditions. It is advisable to perform a full dose-response curve to determine the EC50 in your specific system.

Q3: Why is my this compound dose-response curve flat or showing no response?

A flat dose-response curve suggests several potential issues.[4] Firstly, the concentration range of this compound may be too low to elicit a response.[4] Secondly, the cells being used may not express functional TASK-3 channels, or the expression level may be too low.[4] It is also possible that the assay conditions are not optimal for detecting the channel's activity.[4] Lastly, the this compound compound itself could be inactive due to degradation or poor quality.[4]

Q4: My this compound dose-response curve has a bell-shape or is biphasic. What could be the cause?

Bell-shaped or biphasic dose-response curves can occur for several reasons.[4] At high concentrations, some compounds can have off-target effects that counteract the primary response.[4] Another possibility is receptor desensitization at high ligand concentrations.[4] Compound precipitation at higher doses can also lead to a decrease in the observed response.[4]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability in your data, indicated by large error bars, can obscure the true dose-response relationship.

Potential Cause Troubleshooting Steps
Inconsistent Cell Plating Ensure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques to minimize variability in the number of cells seeded per well.[5] Allow adherent cells to settle evenly before moving the plate to the incubator.[6]
"Edge Effect" Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. Fill the outer wells with sterile media or PBS to create a humidity barrier and do not use them for experimental samples.[5]
Inconsistent Reagent Addition Use a multichannel pipette or an automated liquid handler for adding this compound dilutions and other assay reagents to ensure consistency across the plate.[5]
Bubbles in Wells Bubbles can interfere with optical readings. Be careful during pipetting to avoid introducing bubbles.[7]
Issue 2: Inconsistent EC50 Values Between Experiments
Potential Cause Troubleshooting Steps
Variable Cell Health and Passage Number Use cells within a consistent and low passage number range for all experiments.[5] Regularly check cell morphology for any signs of stress or changes.[6]
Inconsistent Cell Seeding Density The initial number of cells plated can influence the final assay readout and the apparent EC50 value.[5] Maintain a consistent cell seeding density for all experiments and ensure cells are in the exponential growth phase during drug incubation.[5]
This compound Compound Instability Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] Consider the stability of this compound in your specific cell culture medium over the incubation period.[5][8]
Variable DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).[5]
Issue 3: Poor Dose-Response Curve Fit (Low R-squared)

A poor curve fit can indicate that the data does not conform well to the expected sigmoidal dose-response model.

Potential Cause Troubleshooting Steps
Inappropriate Concentration Range The selected concentrations of this compound may not adequately define the top and bottom plateaus of the curve. Test a wider range of concentrations, including higher and lower doses.
Compound Solubility Issues This compound may precipitate out of solution at higher concentrations.[8] Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells.[5] If precipitation is observed, sonication or gentle warming may help to redissolve the compound.[5]
Assay Incubation Time The incubation time with this compound may be too short or too long. Optimize the incubation time to capture the desired biological response.
Assay Detection Method The chosen detection method may not be sensitive enough or may have a high background signal. Validate your detection reagent and instrument settings.[4]

Experimental Protocols

General Protocol for a this compound Dose-Response Assay (Thallium Flux Assay)

This protocol is a general guideline for a thallium flux-based assay to measure TASK-3 channel activation.

  • Cell Culture: Culture cells expressing TASK-3 channels to ~80-90% confluency.

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control.

  • Loading with Thallium-Sensitive Dye: Wash the cells with assay buffer and then load them with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add the this compound serial dilutions and controls to the respective wells.

  • Thallium Stimulation: Add a stimulus solution containing thallium sulfate (B86663) to all wells.

  • Fluorescence Reading: Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of thallium influx for each well. Plot the rate against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

CHET3_Signaling_Pathway cluster_membrane Cell Membrane TASK3 TASK-3 Channel (Closed) TASK3_active TASK-3 Channel (Open) TASK3->TASK3_active Conformational Change K_ion K+ ion TASK3_active->K_ion This compound This compound This compound->TASK3 Allosteric Binding Efflux K+ Efflux K_ion->Efflux

Caption: this compound allosterically activates the TASK-3 potassium channel.

CHET3_Assay_Workflow A Seed TASK-3 Expressing Cells in 96-well Plate B Incubate Overnight A->B D Wash Cells & Load with Thallium-Sensitive Dye B->D C Prepare this compound Serial Dilutions E Add this compound Dilutions and Controls to Plate C->E D->E F Add Thallium Stimulus Solution E->F G Measure Fluorescence Kinetics F->G H Analyze Data & Generate Dose-Response Curve G->H

Caption: Workflow for a this compound dose-response cell-based assay.

Troubleshooting_Logic Start Dose-Response Curve Issue HighVar High Variability? Start->HighVar InconsistentEC50 Inconsistent EC50? HighVar->InconsistentEC50 No Sol_HighVar Check Cell Plating & Reagent Addition HighVar->Sol_HighVar Yes PoorFit Poor Curve Fit? InconsistentEC50->PoorFit No Sol_InconsistentEC50 Standardize Cell Health, Passage #, & Density InconsistentEC50->Sol_InconsistentEC50 Yes Sol_PoorFit Optimize Concentration Range & Check Solubility PoorFit->Sol_PoorFit Yes End Re-run Assay PoorFit->End No Sol_HighVar->End Sol_InconsistentEC50->End Sol_PoorFit->End

References

Avoiding CHET3 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CHET3 Formulations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of this compound in aqueous buffers during experiments.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.

This is a common issue for many small molecules that are sparingly soluble in aqueous solutions. The following steps provide a systematic approach to troubleshoot and prevent this compound precipitation.

Step 1: Optimize the Preparation Method

The way you dilute your this compound stock solution can significantly impact its solubility.

  • Problem: Rapid addition of the DMSO stock to the aqueous buffer can create localized high concentrations of this compound, leading to immediate precipitation.

  • Solution: Add the this compound DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid and uniform dispersion of the compound.

  • Tip: Ensure the aqueous buffer is at room temperature or slightly warmed, as cold buffers can decrease the solubility of hydrophobic compounds.

Step 2: Adjust the Final Concentration of the Co-solvent (DMSO)

While DMSO is an excellent solvent for this compound stock solutions, high concentrations in the final working solution can be problematic for both solubility and the experimental system.

  • Recommendation: Keep the final concentration of DMSO in your aqueous buffer as low as possible, ideally below 1% (v/v).[1] For some in vivo formulations, up to 10% may be used, but this should be tested for its effect on your specific assay.[1]

  • Action: Determine the lowest concentration of DMSO that maintains this compound solubility without interfering with your experiment.

Step 3: Modify the Aqueous Buffer pH

This compound is a biguanide (B1667054) derivative, and the solubility of biguanides can be pH-dependent.[2][3]

  • Consideration: As a basic compound, this compound is likely more soluble at a lower pH where it is more likely to be protonated.

  • Experimental Approach: If your experimental conditions allow, test a range of pH values for your aqueous buffer (e.g., from pH 6.0 to 7.4) to find the optimal pH for this compound solubility. Assays involving TASK-3 channels are often performed at a physiological pH of 7.4.[4]

Step 4: Incorporate Solubility Enhancers

If precipitation persists, consider adding excipients that can improve solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Precipitation Inhibitors: Biocompatible polymers can help prevent the aggregation and crystallization of your compound.[5][6] Commonly used inhibitors include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on supplier information, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a stock solution of this compound. A concentration of 2.12 mg/mL (5.01 mM) in DMSO has been reported, and sonication may be required to fully dissolve the compound.[1]

Q2: My this compound solution is clear at first but precipitates over time. What can I do?

A2: This suggests that your solution is supersaturated and thermodynamically unstable. To mitigate this, you can:

  • Prepare fresh working solutions immediately before each experiment.

  • Incorporate a precipitation inhibitor, such as PVP or HPMC, into your buffer to kinetically stabilize the supersaturated solution.[5][6]

  • If your experimental design permits, consider lowering the final concentration of this compound.

Q3: What is a good starting buffer for experiments with this compound targeting TASK-3 channels?

A3: A common buffer system for studying TASK-3 channels is Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES at pH 7.4.[4]

Q4: Are there any general formulations for in vivo studies with this compound?

A4: A general formulation suggested for compounds dissolved in DMSO for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline or Phosphate Buffered Saline (PBS).[1] However, this should be optimized for your specific animal model and administration route.

Quantitative Data Summary

ParameterValueSource
This compound Solubility in DMSO 2.12 mg/mL (5.01 mM)[1]
Recommended Final DMSO Concentration (in vitro) < 1% (v/v)[1]
Recommended Final DMSO Concentration (in vivo) < 10% (v/v)[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

This protocol describes the preparation of a 10 µM this compound working solution in a final volume of 10 mL of HBSS with 0.1% DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Hanks' Balanced Salt Solution (HBSS)

  • 20 mM HEPES, pH 7.4

  • Sterile microcentrifuge tubes and conical tubes

  • Vortex mixer

Procedure:

  • Prepare this compound Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM concentration. For example, dissolve 4.235 mg of this compound in 1 mL of DMSO.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Aqueous Buffer:

    • Prepare HBSS containing 20 mM HEPES and adjust the pH to 7.4.

    • Filter the buffer through a 0.22 µm filter to sterilize and remove any particulate matter.

  • Prepare the Final Working Solution (10 µM this compound):

    • To a 15 mL conical tube, add 9.99 mL of the prepared HBSS buffer.

    • Set a vortex mixer to a medium speed.

    • While the buffer is vortexing, slowly add 10 µL of the 10 mM this compound stock solution dropwise to the side of the tube.

    • Continue vortexing for another 30 seconds to ensure the solution is homogenous.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_buffer Buffer Preparation cluster_working Working Solution Preparation stock_prep Dissolve this compound in DMSO (e.g., 10 mM) sonicate Sonicate if necessary stock_prep->sonicate add_stock Dropwise addition of This compound stock with vortexing sonicate->add_stock buffer_prep Prepare Aqueous Buffer (e.g., HBSS + HEPES, pH 7.4) filter_buffer Filter Buffer (0.22 µm) buffer_prep->filter_buffer dilution Add buffer to tube filter_buffer->dilution dilution->add_stock final_solution Final Working Solution add_stock->final_solution

Caption: Experimental workflow for preparing a this compound working solution.

troubleshooting_flowchart start This compound Precipitation Observed optimize_mixing Optimize Mixing? (Dropwise addition, vortexing) start->optimize_mixing lower_dmso Lower Final DMSO%? optimize_mixing->lower_dmso Still Precipitates success Precipitation Resolved optimize_mixing->success Resolved adjust_ph Adjust Buffer pH? lower_dmso->adjust_ph Still Precipitates lower_dmso->success Resolved add_enhancer Add Solubility Enhancer? (Cyclodextrin, PVP) adjust_ph->add_enhancer Still Precipitates adjust_ph->success Resolved add_enhancer->success Resolved fail Consult Further add_enhancer->fail Still Precipitates

Caption: Troubleshooting flowchart for this compound precipitation.

signaling_pathway This compound This compound TASK3 TASK-3 K+ Channel This compound->TASK3 Allosteric Activation K_efflux K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Caption: Simplified signaling pathway of this compound action.

References

Best practices for long-term storage of CHET3 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CHET3 powder. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of the compound throughout its use in experiments.

Troubleshooting Guide

Researchers may encounter issues with this compound powder that can affect experimental outcomes. This guide provides a systematic approach to troubleshooting common problems.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for identifying and resolving issues related to this compound powder.

CHET3_Troubleshooting cluster_storage Storage & Handling Issues cluster_purity Purity & Degradation cluster_solution Solution & Reconstitution cluster_resolution Resolution storage_issue Unexpected Experimental Results check_storage Verify Storage Conditions (-20°C, desiccated) storage_issue->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures (e.g., weighing, reconstitution) handling_ok Handling OK? check_handling->handling_ok storage_ok->check_handling Yes resolve_storage Correct Storage/Handling storage_ok->resolve_storage No purity_test Perform Purity Analysis (e.g., HPLC) handling_ok->purity_test Yes handling_ok->resolve_storage No degradation_suspected Degradation Suspected? purity_test->degradation_suspected new_vial Use a New Vial of this compound degradation_suspected->new_vial Yes reconstitution_issue Reconstitution Problems (e.g., insolubility) degradation_suspected->reconstitution_issue No proceed Proceed with Experiment new_vial->proceed check_solvent Verify Solvent Quality (anhydrous DMSO) reconstitution_issue->check_solvent solvent_ok Solvent OK? check_solvent->solvent_ok check_protocol Review Reconstitution Protocol (sonication may be needed) resolve_solution Use Fresh Solvent/ Optimize Protocol check_protocol->resolve_solution solvent_ok->check_protocol Yes solvent_ok->resolve_solution No resolve_storage->storage_issue resolve_purity Contact Supplier/ Perform Further Analysis resolve_purity->storage_issue resolve_solution->storage_issue

Caption: Troubleshooting workflow for this compound powder issues.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container. To prevent degradation from moisture, it is also advisable to store the powder in a desiccated environment. Under these conditions, the powder is reported to be stable for at least two to three years.

2. How should I handle this compound powder in the laboratory?

As with any chemical powder, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn. Weighing of the powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation. It is important to minimize the generation of dust. After handling, wash hands thoroughly. For specific safety information, it is recommended to request the Safety Data Sheet (SDS) from the supplier.

3. What is the recommended solvent for reconstituting this compound powder?

This compound powder is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to use anhydrous DMSO to prepare a stock solution. Sonication may be used to aid dissolution.

4. How stable are this compound solutions?

Once reconstituted in a solvent, this compound solutions should be stored at -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

5. Is this compound sensitive to light or humidity?

6. What are the potential degradation pathways for this compound?

This compound is a biguanide (B1667054) derivative. Biguanides are generally stable but can be susceptible to degradation under harsh conditions such as strong acids, strong bases, and high temperatures. Hydrolysis is a potential degradation pathway. To ensure the integrity of your experimental results, it is important to avoid exposing this compound to these conditions.

7. Where can I find the Safety Data Sheet (SDS) for this compound?

A specific Safety Data Sheet (SDS) for this compound may not be publicly available. You should request the SDS directly from your supplier (e.g., MedChemExpress, Amsbio) to obtain comprehensive safety and handling information.

Data Presentation

This table summarizes the recommended storage and stability information for this compound.

ParameterConditionRecommendationStability
Powder Storage Temperature-20°C≥ 2-3 years
HumidityDesiccatedN/A
LightProtected from lightN/A
Solution Storage SolventAnhydrous DMSON/A
Temperature-80°CNot specified; aliquot for single use
LightProtected from lightN/A

Experimental Protocols

To ensure the quality and stability of this compound for your experiments, you can perform stability-indicating analyses. The following section outlines a general protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method and conducting forced degradation studies.

Protocol: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Objective: To develop an HPLC method that separates this compound from its potential degradation products.

Materials and Equipment:

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase pH adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

Methodology:

  • Initial Method Development:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Start with a gradient elution using a mixture of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid) to improve peak shape. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound in the mobile phase using a UV-Vis spectrophotometer. Use this wavelength for detection.

    • Injection Volume: 10-20 µL.

  • Forced Degradation Studies: To generate potential degradation products and test the specificity of the HPLC method, subject this compound to forced degradation under the following conditions:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed powder in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified period. Analyze a control sample stored in the dark.

  • Method Optimization and Validation:

    • Analyze the stressed samples using the initial HPLC method.

    • Observe the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Optimize the mobile phase gradient and other chromatographic parameters to achieve good resolution between the parent this compound peak and all degradation product peaks.

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logic of a stability study and a general experimental workflow for using this compound.

Stability_Study_Logic cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) hplc_analysis HPLC Analysis stress_conditions->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity degradant_id Identify Degradation Products (if necessary) peak_purity->degradant_id stability_profile Establish Stability Profile degradant_id->stability_profile method_validation Validate Stability-Indicating Method stability_profile->method_validation

Caption: Logic of a forced degradation study for this compound.

CHET3_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis_exp Analysis weigh_powder Weigh this compound Powder reconstitute Reconstitute in Anhydrous DMSO (Prepare Stock Solution) weigh_powder->reconstitute aliquot Aliquot and Store at -80°C reconstitute->aliquot thaw_aliquot Thaw a Single-Use Aliquot aliquot->thaw_aliquot prepare_working Prepare Working Solution (Dilute in appropriate buffer/media) thaw_aliquot->prepare_working treat_cells Treat Cells/Administer to Animals prepare_working->treat_cells data_collection Collect Experimental Data treat_cells->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis

Caption: General experimental workflow for using this compound.

Interpreting unexpected results in CHET3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHET3 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving the TASK-3 channel activator, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a biguanide (B1667054) compound that acts as a highly selective allosteric activator of TASK-3 (TWIK-related acid-sensitive K+ 3) potassium channels.[1][2][3] It can also activate TASK-3/TASK-1 heterodimers.[3][4] Its primary mechanism involves binding to a druggable transmembrane cavity on the TASK-3 channel, which stabilizes the channel in a conductive state.[1]

Q2: What are the expected effects of this compound in in-vitro cellular assays?

A2: In cellular assays involving cells expressing TASK-3 channels (e.g., specific neuronal cells), application of this compound is expected to cause hyperpolarization of the cell membrane due to the outward flow of potassium ions. This can lead to a decrease in cellular excitability.

Q3: What are the potential in-vivo effects of this compound?

A3: In rodent models, this compound has demonstrated potent analgesic effects in various acute and chronic pain models.[2][3][5] This is attributed to its activation of TASK-3 channels in nociceptive sensory neurons.[2][3]

Q4: How can I be sure my this compound compound is active?

A4: The activity of your this compound compound can be verified by performing a dose-response curve in a validated in-vitro assay, such as whole-cell patch-clamp electrophysiology on cells expressing TASK-3 channels. You should observe a concentration-dependent increase in potassium current.

Troubleshooting Unexpected Results

Issue 1: No observable effect of this compound in a cellular assay.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cell line does not express functional TASK-3 channels. Confirm TASK-3 expression using qPCR, Western blot, or immunocytochemistry. Consider using a positive control cell line with known TASK-3 expression.
This compound degradation or incorrect concentration. Prepare fresh this compound solutions. Verify the concentration of your stock solution using an appropriate analytical method.
Incorrect experimental conditions. Ensure the pH and ionic concentrations of your buffers are within the optimal range for TASK-3 channel activity.
Presence of a non-specific channel blocker in the experimental medium. Review all components of your experimental medium for substances that may inhibit potassium channels.
Issue 2: Reduced or variable potency of this compound compared to literature.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Differences in experimental conditions. Compare your experimental protocol (e.g., cell type, temperature, buffer composition) with published studies. Minor variations can significantly impact results.
Compound solubility issues. Ensure this compound is fully dissolved in your vehicle and final assay buffer. Consider using a different solvent if solubility is a concern.
Cell passage number and health. High passage numbers can lead to changes in ion channel expression and cellular physiology. Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown.
Presence of interacting substances. Some components of serum or other media additives may interact with this compound, reducing its effective concentration.
Issue 3: Observed off-target effects or cellular toxicity.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High concentration of this compound. Perform a dose-response experiment to determine the optimal concentration range. High concentrations may lead to non-specific effects.
Contamination of this compound stock. Ensure the purity of your this compound compound. If in doubt, obtain a new batch from a reliable supplier.
Solvent toxicity. If using a solvent like DMSO, ensure the final concentration in your assay is below the toxic threshold for your cell type (typically <0.1%).
Cell line sensitivity. Some cell lines may be more sensitive to the compound or vehicle. Perform a cell viability assay (e.g., MTT, trypan blue) to assess toxicity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for this compound Activity
  • Cell Preparation: Culture cells expressing TASK-3 channels on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse with the external solution containing various concentrations of this compound.

  • Data Analysis: Measure the change in outward current in response to this compound application. Plot the dose-response curve to determine EC50.

Visualizations

This compound Signaling Pathway

CHET3_Signaling_Pathway cluster_membrane This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_ion K+ Ions TASK3->K_ion Increased Efflux Membrane Cell Membrane Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect) CheckCompound Verify this compound (Fresh Stock, Concentration) Start->CheckCompound CheckCells Validate Cell Model (TASK-3 Expression, Health) Start->CheckCells CheckProtocol Review Experimental Protocol (Buffers, Conditions) Start->CheckProtocol PositiveControl Run Positive Control (Known TASK-3 Activator) CheckCompound->PositiveControl NegativeControl Run Negative Control (Non-expressing Cells) CheckCells->NegativeControl CheckProtocol->PositiveControl Analyze Analyze Results PositiveControl->Analyze NegativeControl->Analyze Conclusion Identify Source of Error Analyze->Conclusion

References

Technical Support Center: CHET3 Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHET3, a selective allosteric activator of the TASK-3 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is not an enzyme, but a highly selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3 (TWIK-related acid-sensitive K+ channel 3).[1][2][3] Its primary function is to enhance the activity of TASK-3 channels, leading to an increase in potassium ion (K+) efflux from the cell. This hyperpolarizes the cell membrane, making it less excitable.

Q2: How should this compound be stored to ensure its stability?

A2: For long-term storage, this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least two years.[1] For short-term use, it can be kept at 0°C.[2] It is typically shipped with an ice pack to maintain a cool temperature during transit.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO).[2]

Q4: How can I validate the activity of this compound after prolonged storage?

A4: To validate the activity of this compound after prolonged storage, a functional assay measuring TASK-3 channel activation is recommended. The most direct method is whole-cell patch-clamp electrophysiology to measure the potentiation of TASK-3 currents. Alternatively, a high-throughput fluorescence-based membrane potential assay can be used to assess changes in cell membrane potential upon this compound application. A decrease in activity compared to a freshly prepared solution or a positive control would indicate degradation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the validation of this compound activity using whole-cell patch-clamp and fluorescence-based membrane potential assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion current through TASK-3 channels in response to this compound.

G cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Culture cells expressing TASK-3 channels cell_plating Plate cells onto coverslips for recording cell_culture->cell_plating pipette Pull and fill patch pipette with internal solution cell_plating->pipette seal Form a gigaohm seal with the cell membrane pipette->seal whole_cell Rupture membrane to achieve whole-cell configuration seal->whole_cell record_baseline Record baseline TASK-3 current whole_cell->record_baseline apply_this compound Apply this compound solution record_baseline->apply_this compound record_this compound Record TASK-3 current in the presence of this compound apply_this compound->record_this compound analyze Analyze current potentiation record_this compound->analyze compare Compare with control analyze->compare

Caption: Workflow for this compound activity validation using a fluorescence-based assay.

Issue Possible Cause Recommended Solution
High background fluorescence Incomplete washing: Residual dye in the wells can lead to high background signals.Ensure thorough but gentle washing of the cell monolayer after dye loading to remove extracellular dye.
Dye precipitation: The fluorescent dye may have precipitated in the assay buffer.Prepare fresh dye solutions and ensure complete dissolution. Filter the dye solution if necessary.
Low signal-to-noise ratio Low TASK-3 expression: Insufficient channel expression will result in a small change in membrane potential upon activation.Use a cell line with robust and stable expression of TASK-3 channels.
Suboptimal dye concentration: The concentration of the membrane potential dye may not be optimal for the cell type and instrument used.Perform a dye concentration titration to determine the optimal concentration that provides the best signal window.
High well-to-well variability Uneven cell plating: Inconsistent cell numbers across wells will lead to variable fluorescence signals.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell plating. Visually inspect the plate for even cell distribution.
Pipetting errors: Inaccurate or inconsistent addition of this compound or other reagents.Use calibrated pipettes and ensure proper mixing of solutions before addition to the wells.

TASK-3 Signaling Pathway

TASK-3 channels play a crucial role in setting the resting membrane potential of cells, thereby influencing their excitability. Their activity is modulated by various upstream signals, and their activation has significant downstream consequences.

TASK-3 Signaling Pathway Diagram

G cluster_upstream Upstream Regulation cluster_channel TASK-3 Channel cluster_downstream Downstream Effects extracellular_pH Extracellular pH task3 TASK-3 Channel extracellular_pH->task3 Inhibition (low pH) tnfa TNFα tnfa->task3 Activation (via ASK1/JNK/p38) gpcrs Gq-coupled GPCRs gpcrs->task3 Inhibition membrane_potential Membrane Hyperpolarization task3->membrane_potential apoptosis Modulation of Apoptosis task3->apoptosis cell_excitability Decreased Cell Excitability membrane_potential->cell_excitability This compound This compound This compound->task3 Allosteric Activation

Caption: Simplified signaling pathway of the TASK-3 potassium channel.

Upstream Regulators:

  • Extracellular pH: TASK-3 channels are highly sensitive to changes in extracellular pH, with acidic conditions leading to their inhibition.

  • Tumor Necrosis Factor-alpha (TNFα): TNFα has been shown to enhance TASK-3 channel activity through a signaling cascade involving ASK1, JNK, and p38 MAP kinases.

  • G-protein Coupled Receptors (GPCRs): Activation of Gq-coupled GPCRs can lead to the inhibition of TASK-3 channels.

  • This compound: As a positive allosteric modulator, this compound binds to a site on the TASK-3 channel distinct from the pore, leading to an increase in channel opening and potassium ion flow.

Downstream Effects:

  • Membrane Hyperpolarization: The primary and immediate effect of TASK-3 activation is the efflux of potassium ions, which drives the cell's membrane potential to a more negative value (hyperpolarization).

  • Decreased Cell Excitability: By hyperpolarizing the membrane, TASK-3 activation makes it more difficult for the cell to reach the threshold for firing an action potential, thus reducing its excitability.

  • Modulation of Apoptosis: TASK-3 channels have been implicated in the regulation of programmed cell death (apoptosis), although the precise mechanisms are still under investigation.

References

Validation & Comparative

Validating CHET3 selectivity for TASK-3 over other K2P channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biguanide (B1667054) compound CHET3's performance as a selective activator for the two-pore domain potassium (K2P) channel, TASK-3 (KCNK9). The following sections present supporting experimental data, detailed methodologies for validation, and visualizations to clarify the selectivity profile and screening workflow. This compound has been identified as a highly selective allosteric activator for TASK-3-containing K2P channels, which include TASK-3 homomers and TASK-3/TASK-1 heteromers.[1]

Data Presentation: this compound's Selectivity Profile Across K2P Channels

The following table summarizes the quantitative data on this compound's activity across a panel of K2P channels. The data is compiled from electrophysiological studies and demonstrates this compound's high selectivity for the TASK-3 channel.

K2P Channel SubtypeGene NameThis compound Activity (EC50/Effect)Reference
TASK-3 KCNK9~1.4 µM (EC50)[2]
TASK-1 KCNK3No significant effect at 10 µM[2]
TREK-1 KCNK2High subtype selectivity observed[1]
TREK-2 KCNK10High subtype selectivity observed[1]
TRAAK KCNK4High subtype selectivity observed[1]
TRESK KCNK18High subtype selectivity observed[1]
THIK-1 KCNK13High subtype selectivity observed[1]

Experimental Protocols: Validating this compound Selectivity

The following is a detailed methodology for a key experiment used to validate the selectivity of this compound, based on standard electrophysiological screening protocols.

Whole-Cell Patch-Clamp Electrophysiology in HEK293T Cells

This protocol is designed to assess the potency and selectivity of a compound, such as this compound, on various K2P channels expressed heterologously in a mammalian cell line.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are utilized due to their low endogenous potassium channel expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For each K2P channel to be tested, HEK293T cells are transiently transfected with a plasmid vector containing the cDNA for the specific human K2P channel subunit. A co-transfection with a green fluorescent protein (GFP) plasmid is used to identify transfected cells for recording. Transfection is typically performed 24-48 hours prior to electrophysiological recordings.

2. Electrophysiological Recordings:

  • Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C).

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

    • Extracellular Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH. The high extracellular potassium concentration is used to increase the inward current through the potassium channels.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. Channel currents are elicited by a voltage ramp protocol from -100 mV to +100 mV over 500 ms.

  • Compound Application: this compound is prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final desired concentrations in the extracellular solution. The various concentrations of this compound are applied to the patched cell via a gravity-fed perfusion system. The effect of each concentration is recorded until a stable current is observed.

3. Data Analysis:

  • Current Measurement: The current amplitude is measured at a specific voltage, for instance, +40 mV, for each concentration of the test compound.

  • Concentration-Response Curves: The measured current at each compound concentration is normalized to the baseline current (before compound application). These normalized values are then plotted against the logarithm of the compound concentration.

  • EC50/IC50 Determination: The resulting concentration-response data is fitted to a Hill equation to determine the half-maximal effective concentration (EC50) for activators or the half-maximal inhibitory concentration (IC50) for inhibitors.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: K2P Channel Selectivity Screening A HEK293T Cell Culture B Transient Transfection (Individual K2P Channel + GFP) A->B C Whole-Cell Patch-Clamp B->C D Application of this compound (Concentration Gradient) C->D E Data Acquisition (Current Recordings) D->E F Data Analysis (EC50/IC50 Determination) E->F

Experimental workflow for assessing K2P channel selectivity.

G cluster_channels K2P Channel Panel This compound This compound TASK3 TASK-3 This compound->TASK3  Potent Activation  (EC50 ~1.4 µM) TASK1 TASK-1 This compound->TASK1  No Significant Effect TREK1 TREK-1 This compound->TREK1  No Significant Effect TRESK TRESK This compound->TRESK  No Significant Effect

Selectivity profile of this compound for TASK-3 over other K2P channels.

References

A Comparative Analysis of CHET3 and Other TASK-3 Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CHET3 with other known activators of the TWIK-related acid-sensitive potassium (TASK)-3 channel, a member of the two-pore domain potassium (K2P) channel family. TASK-3 channels are crucial regulators of neuronal excitability and have emerged as promising therapeutic targets for a variety of neurological disorders, including pain.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for assessing activator efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.

Efficacy Comparison of TASK-3 Activators

The following table summarizes the reported efficacy of this compound and other small-molecule activators of TASK-3 channels. Efficacy is primarily reported as the half-maximal effective concentration (EC50), which indicates the concentration of a compound required to elicit 50% of its maximal effect. A lower EC50 value denotes higher potency.

CompoundActivator TypeEC50Selectivity ProfileReference
This compound Allosteric ActivatorNot explicitly stated, described as highly potentHighly selective for TASK-3-containing K2P channels (TASK-3 homomers and TASK-1/TASK-3 heteromers)[1][2][3]
Terbinafine Activator~631 nM (pEC50 = 6.2)Selective for TASK-3 over TASK-2, TREK-2, THIK-1, TWIK-1, and TRESK. No activity at TASK-1.[4]
NPBA Activator6.7 µMGood selectivity for TASK-3 over other K2P channels including TASK-1, TREK-1, TRESK, and THIK-1 at 10 µM.[5]

Signaling Pathway and Mechanism of Action

TASK-3 channels are considered "leak" channels, contributing to the resting membrane potential of cells by allowing a constant outward flow of potassium ions. The activation of these channels hyperpolarizes the cell membrane, making it less likely to fire an action potential. This mechanism is central to their role in modulating neuronal excitability.

This compound is identified as an allosteric activator, meaning it binds to a site on the channel protein distinct from the ion pore itself to induce a conformational change that increases the channel's open probability.[1][2]

TASK-3 Activation Pathway General Signaling Pathway of TASK-3 Activation cluster_membrane Cell Membrane TASK3 TASK-3 Channel (K2P9.1) K_efflux Increased K+ Efflux TASK3->K_efflux Opens Activator TASK-3 Activator (e.g., this compound) Activator->TASK3 Binds to Binding Allosteric Binding Conformation Conformational Change Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Caption: General signaling pathway of TASK-3 channel activation.

Experimental Protocols for Efficacy Assessment

The efficacy of TASK-3 activators is typically determined using two primary electrophysiological techniques: the thallium flux assay and whole-cell patch-clamp recording.

Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize ion channel modulators.[6][7] It relies on the principle that thallium ions (Tl+) can pass through potassium channels and that a specific fluorescent dye inside the cell will increase its fluorescence upon binding Tl+.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the TASK-3 channel are plated in multi-well plates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Incubation: The test compounds (e.g., this compound, Terbinafine) at various concentrations are added to the wells and incubated with the cells.

  • Thallium Stimulation: A solution containing thallium is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader. An increase in the rate of fluorescence indicates channel activation.

  • Data Analysis: The rate of fluorescence increase is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, providing direct measurement of the ion currents flowing across the cell membrane.[4][8][9][10][11][12]

Methodology:

  • Cell Preparation: Cells expressing TASK-3 channels are prepared on a culture dish.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaohm seal" is formed.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a constant voltage (voltage clamp mode).

  • Compound Application: The test compound is applied to the cell via the external solution.

  • Current Recording: The resulting changes in the potassium current flowing through the TASK-3 channels are recorded. An increase in outward current indicates channel activation.

  • Data Analysis: The increase in current is measured at different compound concentrations to construct a dose-response curve and determine the EC50.

Experimental_Workflow Experimental Workflow for Comparing TASK-3 Activators cluster_HTS High-Throughput Screening (HTS) cluster_Validation Electrophysiological Validation cluster_Selectivity Selectivity Profiling HTS Thallium Flux Assay HTS_Result Identify Potential Activators HTS->HTS_Result Validation Whole-Cell Patch Clamp HTS_Result->Validation Dose_Response Generate Dose-Response Curves Validation->Dose_Response EC50 Determine EC50 & Maximal Activation Dose_Response->EC50 Selectivity Test against other K2P channels EC50->Selectivity Profile Determine Selectivity Profile Selectivity->Profile

Caption: Workflow for identifying and validating TASK-3 activators.

References

A Comparative Guide to CHET3 and Terbinafine as TASK-3 Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two known activators of the TWIK-related acid-sensitive potassium (TASK)-3 channel: CHET3 and terbinafine (B446). The information presented is based on available experimental data to assist researchers in selecting the appropriate modulator for their studies.

Introduction to TASK-3 Channels

TASK-3, also known as KCNK9, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various tissues, particularly in the nervous system. Modulation of TASK-3 channels is a promising therapeutic strategy for several conditions, including pain, neurodevelopmental disorders, and cancer. Both this compound and terbinafine have been identified as activators of TASK-3 channels, facilitating potassium ion efflux and leading to membrane hyperpolarization.

Quantitative Comparison of Modulator Performance

The following table summarizes the available quantitative data for this compound and terbinafine as TASK-3 channel activators. It is important to note that this data is compiled from separate studies employing different experimental methodologies.

ParameterThis compoundTerbinafineReference
Modality Allosteric ActivatorActivator[1][2]
Potency (EC50) ~1.4 µM~0.63 µM (calculated from pEC50 of 6.2)[3][2]
Assay for Potency Whole-cell patch clampThallium flux assay[3][2]
Selectivity Highly selective for TASK-3 containing channelsSelective for TASK-3 over TASK-1, TASK-2, TREK-2, TRESK, and THIK-1[1][2]
Known In Vivo Effects Potent analgesic effects in rodent models of acute and chronic painReduces formalin-induced flinching and nociceptive hyperalgesia in rats[1][3]

Experimental Methodologies

The characterization of this compound and terbinafine as TASK-3 modulators has been primarily achieved through two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through channels in the membrane of a single cell. It is the gold standard for characterizing the effects of compounds on ion channel function, providing detailed information on channel kinetics and conductance.

Protocol for Characterizing TASK-3 Activators:

  • Cell Preparation: Cells expressing TASK-3 channels (e.g., HEK293 cells transfected with the KCNK9 gene) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing KCl, EGTA, and HEPES) and mounted on a micromanipulator.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit TASK-3 currents.

  • Compound Application: The compound of interest (this compound or terbinafine) is applied to the cell via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: The resulting changes in current are recorded and analyzed to determine the compound's effect on channel activity, including potency (EC50) and efficacy.

Thallium Flux Assay

This is a fluorescence-based assay used for high-throughput screening of ion channel modulators. It relies on the principle that thallium ions (Tl+) can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.

Protocol for Screening TASK-3 Activators:

  • Cell Plating: Cells expressing TASK-3 channels are plated in a multi-well plate (e.g., 384-well).

  • Dye Loading: The cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) that loads into the cytoplasm.

  • Compound Incubation: The test compounds (e.g., terbinafine) are added to the wells and incubated for a specific period.

  • Thallium Stimulation: A solution containing Tl+ is added to the wells.

  • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates Tl+ influx through open TASK-3 channels.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Dose-response curves are generated to determine the pEC50 or EC50 of the activating compounds.

Signaling Pathway and Experimental Workflow

TASK-3 Channel Activation Signaling Pathway

Activation of TASK-3 channels by modulators like this compound and terbinafine leads to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it less likely to fire an action potential. This mechanism is fundamental to their effects on neuronal excitability and pain signaling. Additionally, studies have shown that the activity of TASK-3 can be enhanced by signaling pathways involving Tumor Necrosis Factor α (TNFα), which acts through the ASK1-JNK/p38 pathway.

TASK3_Signaling_Pathway cluster_modulators TASK-3 Activators cluster_channel Cell Membrane cluster_cellular_effects Cellular Response cluster_tnfa Inflammatory Signaling This compound This compound TASK3 TASK-3 Channel This compound->TASK3 activates Terbinafine Terbinafine Terbinafine->TASK3 activates K_efflux K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability TNFa TNFα TNFR TNFα Receptor TNFa->TNFR ASK1 ASK1 TNFR->ASK1 JNK_p38 JNK / p38 ASK1->JNK_p38 JNK_p38->TASK3 enhances activity

TASK-3 Channel Activation and Signaling

Experimental Workflow for Screening and Validation of TASK-3 Activators

The discovery and validation of novel TASK-3 activators typically follow a multi-step workflow, beginning with high-throughput screening and culminating in detailed electrophysiological characterization.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_invivo In Vivo Studies HTS Compound Library Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Analysis (EC50/pEC50 Determination) Hit_ID->Dose_Response Electrophysiology Whole-Cell Patch Clamp (Confirmation of Mechanism) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (vs. other K2P channels) Electrophysiology->Selectivity Animal_Models Animal Models of Disease (e.g., Pain Models) Selectivity->Animal_Models

Workflow for TASK-3 Activator Discovery

Conclusion

Both this compound and terbinafine are valuable pharmacological tools for studying the function of TASK-3 channels. Terbinafine appears to be slightly more potent based on the available data, though this is derived from a high-throughput screening assay. This compound, characterized by the more precise patch-clamp technique, is described as a highly selective allosteric activator with proven in vivo efficacy in pain models. The choice between these two compounds will depend on the specific experimental needs, such as the required level of selectivity, the experimental model (in vitro vs. in vivo), and the desired mode of action. For high-throughput screening applications, a thallium flux assay with a compound like terbinafine may be suitable, while detailed mechanistic studies would benefit from the use of a well-characterized modulator like this compound in electrophysiological recordings.

References

In Vitro Validation of CHET3 Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of CHET3, a selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3, with alternative TASK-3 modulators. Supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are presented to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to this compound and the TASK-3 Channel

The TWIK-related acid-sensitive K+ channel 3 (TASK-3), encoded by the KCNK9 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial for setting the resting membrane potential and regulating cellular excitability in various tissues, particularly in the nervous system. Dysregulation of TASK-3 has been implicated in several pathological conditions, making it a promising therapeutic target.

This compound is a novel, highly selective allosteric activator of TASK-3-containing K2P channels.[1][2] It binds to a distinct transmembrane cavity, stabilizing the channel in a conductive state and thereby increasing potassium ion efflux.[1][2] This guide evaluates the in vitro evidence supporting this mechanism and compares this compound's performance against other known TASK-3 modulators.

Comparative Analysis of TASK-3 Modulators

The following tables summarize the quantitative data for this compound and a selection of alternative TASK-3 activators and inhibitors. This data is compiled from various in vitro studies to provide a clear comparison of their potency and selectivity.

TASK-3 Activators: Potency and Selectivity
CompoundTargetAssay TypeEC50 / pEC50Fold ActivationSelectivity NotesReference(s)
This compound Human TASK-3Electrophysiology~1.4 µM~4-foldHighly selective for TASK-3 over TASK-1 and other K2P channels like TREK-1, TREK-2, TRAAK, TRESK, and THIK-1.[1][3]
TerbinafineHuman TASK-3Thallium Flux AssaypEC50 = 6.2 (±0.12)Not specifiedSelective for TASK-3; no activation observed for TASK-1, TASK-2, TREK-2, THIK-1, TWIK-1, and TRESK.[3][4]
TASK-3 Inhibitors: Potency and Selectivity
CompoundTargetAssay TypeIC50Selectivity NotesReference(s)
PK-THPPHuman TASK-3Electrophysiology35 nM~8.6-fold selective for TASK-3 over TASK-1 (IC50 = 300 nM).[5]
A1899Human TASK-1 / TASK-3Electrophysiology (CHO cells)70 nM (TASK-3)More potent on TASK-1 (IC50 = 7 nM). ~10-fold selective for TASK-1 over TASK-3.[6]
Doxapram (B1670896)Human TASK-3ElectrophysiologyEC50 = 2.5 µMEquipotent inhibitor of human TASK-1 and TASK-3 channels.[7]
DoxapramRodent TASK-3Electrophysiology (Xenopus oocytes)37 µMMore selective for rodent TASK-1 (IC50 = 410 nM).[8]
DR16.1Human TASK-3Two-electrode voltage-clamp14.2 µMAlso inhibits TASK-1 with an IC50 of 21.21 µM.[9]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on TASK-3 Channel

The following diagram illustrates the proposed mechanism of action of this compound on the TASK-3 potassium channel.

CHET3_Mechanism This compound Mechanism of Action on TASK-3 Channel cluster_membrane Cell Membrane TASK3_closed TASK-3 Channel (Closed/Inactive) TASK3_open TASK-3 Channel (Open/Active) TASK3_closed->TASK3_open Conformational change K_ion_out K+ Efflux TASK3_open->K_ion_out Allows This compound This compound This compound->TASK3_closed Binds to allosteric site Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to

Caption: this compound allosterically activates the TASK-3 channel, leading to potassium efflux and membrane hyperpolarization.

Experimental Workflow for In Vitro Validation

This diagram outlines a typical workflow for the in vitro validation of a TASK-3 modulator like this compound.

Experimental_Workflow In Vitro Validation Workflow for TASK-3 Modulators start Start cell_culture HEK-293 Cell Culture start->cell_culture transfection Transient Transfection with TASK-3 Plasmid cell_culture->transfection electrophysiology Whole-Cell Patch Clamp transfection->electrophysiology thallium_flux Thallium Flux Assay transfection->thallium_flux compound_prep Compound Preparation (e.g., this compound) compound_prep->electrophysiology compound_prep->thallium_flux data_analysis Data Analysis (EC50/IC50, Fold Activation) electrophysiology->data_analysis thallium_flux->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A streamlined workflow for characterizing TASK-3 modulators using cell-based in vitro assays.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted for recording TASK-3 currents in transiently transfected HEK-293 cells.

1. Cell Culture and Transfection:

  • Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • For transfection, plate cells onto glass coverslips in a 24-well plate.

  • When cells reach 70-80% confluency, transiently transfect them with a plasmid encoding human TASK-3 and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).

  • Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Recording Procedure:

  • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a fluorescently labeled cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) to elicit TASK-3 currents.

  • Apply this compound or other modulators at various concentrations to the external solution and record the changes in current amplitude.

Thallium Flux Assay

This high-throughput assay is used to screen for and characterize potassium channel modulators.

1. Cell Preparation:

  • Seed HEK-293 cells stably or transiently expressing TASK-3 in a 384-well black-walled, clear-bottom plate.

  • Allow cells to adhere and grow to a confluent monolayer.

2. Dye Loading:

  • Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer for approximately 1 hour at room temperature, protected from light.

3. Compound Application:

  • After dye loading, wash the cells with a chloride-free buffer.

  • Add the test compounds (e.g., this compound, terbinafine) at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes).

4. Thallium Flux Measurement:

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

  • Add a stimulus buffer containing thallium (Tl+) and a depolarizing concentration of potassium to all wells simultaneously.

  • Immediately begin recording the fluorescence intensity over time. The influx of Tl+ through open TASK-3 channels will cause an increase in fluorescence.

5. Data Analysis:

  • The rate of fluorescence increase is proportional to the TASK-3 channel activity.

  • Calculate the EC50 or IC50 values from the concentration-response curves.

Conclusion

The in vitro data strongly support the mechanism of action of this compound as a potent and highly selective allosteric activator of the TASK-3 potassium channel. When compared to other known TASK-3 modulators, this compound demonstrates a favorable profile in terms of selectivity, which is a critical attribute for a therapeutic candidate. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and the discovery of novel TASK-3 modulators. The use of complementary techniques such as whole-cell patch clamp electrophysiology and thallium flux assays is essential for a comprehensive in vitro validation of compound activity on ion channels.

References

Validating CHET3's Analgesic Effects: A Crucial Role for TASK-3 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in non-opioid pain relief is being explored through the selective activation of the TASK-3 potassium channel. The biguanide (B1667054) compound, CHET3, has emerged as a potent and selective allosteric activator of TASK-3-containing channels, demonstrating significant analgesic properties in preclinical studies.[1][2] The gold standard for validating the on-target effect of this compound has been the use of TASK-3 knockout (KO) mice. In these animals, the analgesic effects of this compound are completely abolished, providing unequivocal evidence that its mechanism of action is mediated through the TASK-3 channel.[1][2][3][4] This guide compares the effects of this compound in wild-type versus TASK-3 KO mice, presents the experimental methodologies for this validation, and explores alternative pharmacological tools for studying TASK-3 channels.

Quantitative Comparison of this compound Efficacy

The analgesic effects of this compound are starkly contrasted between wild-type (WT) and TASK-3 knockout (KO) mice across various pain models. The following tables summarize the quantitative data from key behavioral assays.

Thermal Pain Sensitivity (Tail Immersion Test)
Animal Group Treatment Tail Withdrawal Latency (s)
Wild-Type (WT)Vehicle~2.5
Wild-Type (WT)This compound (10 mg/kg, i.p.)~5.0
TASK-3 Knockout (KO)Vehicle~2.5
TASK-3 Knockout (KO)This compound (10 mg/kg, i.p.)~2.5
Data synthesized from preclinical studies.[5]
Mechanical Pain Sensitivity (Von Frey Test)
Animal Group Treatment Paw Withdrawal Threshold (g)
Wild-Type (WT)Vehicle~1.0
Wild-Type (WT)This compound (10 mg/kg, i.p.)~2.5
TASK-3 Knockout (KO)Vehicle~1.0
TASK-3 Knockout (KO)This compound (10 mg/kg, i.p.)~1.0
Data synthesized from preclinical studies demonstrating this compound's lack of effect in KO mice.[3][6]

Alternative Pharmacological Probes for TASK-3

Beyond genetic knockout models, pharmacological inhibitors of the TASK-3 channel serve as valuable tools for comparative studies. These compounds can be used to pharmacologically mimic the knockout phenotype.

Compound Action IC50 for TASK-3 Notes
PK-THPP Inhibitor42 nM (rat)Potent and selective TASK-3 antagonist.[2][7]
A1899 Inhibitor1.6 µM (rat)Potent and selective TASK-3 antagonist.[2][7]
Doxapram Inhibitor22 µM (rat)Less potent TASK-3 inhibitor, also a respiratory stimulant.[2]
IC50 values represent the concentration required for 50% inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Generation of TASK-3 Knockout Mice

The generation of TASK-3 knockout mice is a foundational step. While specific details can vary between laboratories, a general protocol involves:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Kcnk9 gene (encoding TASK-3) with a selectable marker, such as a neomycin resistance cassette. Homologous arms flanking the exon ensure targeted insertion via homologous recombination.

  • Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into mouse ES cells through electroporation.

  • Selection of Targeted ES Cells: ES cells that have successfully integrated the targeting vector are selected for using antibiotics (e.g., G418 for neomycin resistance). Positive clones are further screened by PCR and Southern blotting to confirm correct targeting.

  • Blastocyst Injection and Chimera Generation: The correctly targeted ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified allele are identified by genotyping and represent the F1 generation of TASK-3 heterozygous mice.

  • Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous TASK-3 knockout mice.

This compound Administration

For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) injection.

  • Preparation: this compound is dissolved in a vehicle such as a mixture of DMSO, Tween 80, and saline.

  • Dosage: A common effective dose demonstrating analgesic effects is 10 mg/kg.[5]

  • Procedure: Mice are briefly restrained, and the solution is injected into the peritoneal cavity using a sterile syringe and needle.

Behavioral Pain Assays

Standardized behavioral assays are used to quantify pain responses.

  • Tail Immersion Test (Thermal Pain): The distal portion of the mouse's tail is submerged in a warm water bath (e.g., 52°C), and the latency to tail withdrawal is recorded. A cut-off time is employed to prevent tissue damage.

  • Von Frey Test (Mechanical Pain): Mice are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the mouse withdraws its paw is recorded as the paw withdrawal threshold.[8]

  • Hot Plate Test (Thermal Pain): Mice are placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is measured.

  • Formalin Test (Inflammatory Pain): A dilute formalin solution is injected into the plantar surface of a hind paw. The time spent licking or biting the injected paw is quantified in two phases: an acute phase (0-5 minutes post-injection) and a tonic phase (20-40 minutes post-injection).[9]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for validating its effects.

CHET3_Signaling_Pathway cluster_neuron Nociceptive Neuron This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_ion K+ TASK3->K_ion Increased K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia

This compound binds to and activates the TASK-3 channel, leading to analgesia.

Experimental_Workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_assay Behavioral Assays cluster_outcome Outcome WT Wild-Type Mice This compound This compound Administration (10 mg/kg, i.p.) WT->this compound Vehicle Vehicle Administration WT->Vehicle KO TASK-3 KO Mice KO->this compound KO->Vehicle PainAssays Tail Immersion Von Frey Test Hot Plate Test Formalin Test This compound->PainAssays Vehicle->PainAssays Analgesia Analgesia Observed PainAssays->Analgesia WT + this compound NoAnalgesia No Analgesia PainAssays->NoAnalgesia WT + Vehicle KO + this compound KO + Vehicle

Workflow for validating this compound's on-target effects using KO mice.

References

A Comparative Guide to K2P Channel Openers: CHET3 vs. Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Two-pore domain potassium (K2P) channels are crucial regulators of cellular excitability and serve as "leak" channels that help establish the resting membrane potential in a variety of cells.[1][2][3][4] Their involvement in physiological processes such as pain perception, neuroprotection, and anesthesia makes them promising therapeutic targets.[2][5][6] The development of selective pharmacological tools is essential to dissect the function of individual K2P channel subtypes and to validate them as drug targets.

This guide provides a comparative analysis of CHET3, a highly selective activator of TASK-3 channels, against other notable K2P channel openers that primarily target the TREK subfamily. We present supporting experimental data, detailed methodologies for key assays, and visualizations of activation mechanisms and experimental workflows.

Comparative Performance of K2P Channel Openers

The landscape of K2P channel openers is dominated by compounds targeting the TREK subfamily (TREK-1, TREK-2, and TRAAK). This compound stands out due to its high selectivity for the TASK subfamily, specifically TASK-3 containing channels. This selectivity is critical for developing targeted therapies with fewer off-target effects. The following table summarizes the quantitative performance of this compound alongside other well-characterized K2P openers.

CompoundTarget K2P Channel(s)EC50 Value(s) (μM)Selectivity ProfileProposed Binding Site / Mechanism
This compound TASK-3, TASK-3/TASK-1 heteromersNot explicitly stated, but potent activation demonstratedHighly selective allosteric activator for TASK-3 containing channels.[7]Binds to a druggable transmembrane cavity.[7][8]
ML335 TREK-1 (K2P2.1), TREK-2 (K2P10.1)TREK-1: 14.3, TREK-2: 5.2[9][10][11]Activates TREK-1 and TREK-2; does not activate TRAAK (K2P4.1).[9][11]Binds to a cryptic "K2P modulator pocket" behind the selectivity filter, directly stimulating the C-type gate.[1][9]
GI-530159 TREK-1 (K2P2.1), TREK-2 (K2P10.1)TREK-1: ~0.8-0.9[12]Activates TREK-1 and TREK-2; no detectable action on TRAAK channels.[12][13][14]Mechanism not fully elucidated but is a selective opener.[13][14]

Mechanisms of K2P Channel Activation

K2P channel openers can act through distinct allosteric sites to stabilize the channel's open conformation. This compound and ML335, for example, bind to entirely different locations on their respective target channels to induce activation. This polysite pharmacology underscores the potential for developing highly subtype-selective modulators.[1][6]

cluster_channel K2P Channel Dimer cluster_compounds Channel Openers cluster_sites Binding Sites cluster_action Resulting Action K2P_Channel M1 P1 M2 M3 P2 M4 Selectivity Filter (Gate) Extracellular Cap Domain This compound This compound TM_Cavity Transmembrane Cavity (TASK-3) This compound->TM_Cavity Binds ML335 ML335 Modulator_Pocket K2P Modulator Pocket (TREK-1/2) ML335->Modulator_Pocket Binds TM_Cavity->K2P_Channel:m2 Activation Channel Activation TM_Cavity->Activation Modulator_Pocket->K2P_Channel:p1 Modulator_Pocket->Activation Activation->K2P_Channel Stabilizes Open State of Selectivity Filter

Caption: Allosteric activation of K2P channels by different openers.

Experimental Protocols

The characterization of K2P channel openers relies heavily on electrophysiological and ion flux assays. These methods allow for the precise measurement of channel activity and the quantification of a compound's potency and efficacy.

Standard Electrophysiological Workflow

Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function. It allows for the direct measurement of ion currents across the cell membrane in response to a compound.

G start Cell Culture & Transfection with K2P Channel DNA pipette Prepare Patch Pipette (1-3 MΩ resistance) Fill with intracellular solution start->pipette config Establish GΩ Seal & Achieve Whole-Cell Configuration pipette->config baseline Record Baseline Current (Voltage Ramp Protocol) config->baseline application Perfuse Cells with K2P Channel Opener (e.g., this compound) baseline->application effect Record Potentiated Current application->effect washout Washout with Control Solution effect->washout analysis Data Analysis (Calculate EC50, % Activation) washout->analysis

Caption: Workflow for whole-cell patch-clamp analysis of K2P openers.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is adapted from methodologies used to characterize K2P channel activators.[15][16]

A. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293 or CHO cells) on glass coverslips.

  • Transfect cells with the plasmid DNA encoding the human K2P channel of interest (e.g., KCNK9 for TASK-3 or KCNK2 for TREK-1). A co-transfection marker like GFP is often used to identify successfully transfected cells.

  • Allow 24-48 hours for channel expression before recording.

B. Solutions:

  • External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 3 MgCl₂, 20 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 145 KCl, 3 MgCl₂, 5 EGTA, 20 HEPES. Adjust pH to 7.2 with KOH.

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass to a resistance of 1-3 MΩ when filled with the internal solution.

  • Place a coverslip with transfected cells into the recording chamber on an inverted microscope and perfuse with the external solution.

  • Approach a single, fluorescent cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Record baseline K+ currents by applying a voltage ramp protocol (e.g., a 1-second ramp from -100 mV to +50 mV).

  • Perfuse the chamber with the external solution containing the K2P channel opener (e.g., this compound, ML335) at various concentrations.

  • Once the current potentiation reaches a steady state, record the currents using the same voltage ramp protocol.

  • Perform a washout step by perfusing with the control external solution to observe the reversal of the effect.

D. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., 0 mV) for baseline and during drug application.

  • Calculate the percentage increase in current for each concentration.

  • Plot the concentration-response data and fit with a Hill equation to determine the EC50 value.

Rubidium (⁸⁶Rb⁺) Efflux Assay Protocol

This high-throughput assay is used to screen for compounds that activate potassium channels. It measures the efflux of the radioactive K+ surrogate, ⁸⁶Rb⁺, from cells expressing the target channel.[13][14]

A. Cell Preparation:

  • Seed HEK293 cells expressing the K2P channel of interest into 96-well plates.

  • Allow cells to grow for 24 hours.

B. Loading and Assay Procedure:

  • Aspirate the growth medium and wash the cells with a loading buffer.

  • Incubate the cells with loading buffer containing ⁸⁶RbCl for a defined period (e.g., 2 hours) to allow for cellular uptake.

  • Aspirate the loading buffer and wash the cells multiple times with a ⁸⁶Rb⁺-free buffer to remove extracellular radioactivity.

  • Add the assay buffer containing the test compound (e.g., GI-530159) at various concentrations to the wells. Use a high-K+ solution as a positive control for maximum efflux.

  • Incubate for a short period (e.g., 10-30 minutes) to allow for channel activation and ⁸⁶Rb⁺ efflux.

  • Transfer the supernatant from each well to a scintillation plate.

  • Add a lysis buffer to the cell plates to release the remaining intracellular ⁸⁶Rb⁺. Transfer this lysate to another scintillation plate.

  • Measure the radioactivity in both the supernatant and lysate plates using a scintillation counter.

C. Data Analysis:

  • Calculate the percentage of ⁸⁶Rb⁺ efflux for each well: (Supernatant Counts / (Supernatant + Lysate Counts)) * 100.

  • Normalize the data to the negative (buffer) and positive (high-K+) controls.

  • Plot the concentration-response curve to determine the EC50 of the compound.

References

Validating the Analgesic Potential of CHET3: A Comparative Analysis with Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel analgesic compound CHET3 with established control compounds, namely pregabalin (B1679071) and morphine. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TASK-3 potassium channel for pain management.

Introduction to this compound

This compound is a selective allosteric activator of TWIK-related acid-sensitive potassium (TASK)-3 channels, which are two-pore domain potassium (K2P) channels.[1][2] These channels play a crucial role in setting the resting membrane potential of neurons and thereby modulating their excitability. By activating TASK-3 containing channels, this compound effectively reduces neuronal excitability, particularly in nociceptive sensory neurons, leading to potent analgesic effects in various preclinical models of acute and chronic pain.[1][2] The analgesic efficacy of this compound is directly linked to its on-target activity, as its effects are abolished in animals with a genetic knockout of the TASK-3 channel.

Comparative Analgesic Efficacy

The analgesic effects of this compound have been evaluated in several well-established rodent models of pain and compared with standard-of-care analgesics. The following tables summarize the available quantitative data from these studies.

Thermal Pain Models (Tail-Flick/Immersion Test)

The tail-flick or tail-immersion test is a measure of acute thermal pain. An increase in the latency to tail withdrawal from a heat source indicates an analgesic effect.

CompoundDoseRoute of AdministrationAnimal Model% Maximum Possible Effect (MPE) or Latency (s)
This compound 10 mg/kgi.p.MouseDose-dependent increase in tail immersion latency[3]
Morphine 2.5 mg/kgs.c.Rat28% MPE (Hot Plate Test)[4]
Pregabalin 50 mg/kgi.p.Rat8-10% MPE (Hot Plate Test)[4]
Mechanical Allodynia Models (von Frey Test)

Mechanical allodynia, a state where non-painful stimuli are perceived as painful, is a hallmark of neuropathic and inflammatory pain. The von Frey test measures the paw withdrawal threshold to a mechanical stimulus. An increase in the withdrawal threshold indicates an anti-allodynic effect.

CompoundDoseRoute of AdministrationAnimal ModelPaw Withdrawal Threshold (g) or % Reversal
This compound 10 mg/kgi.p.RodentAttenuates mechanical allodynia[1]
Pregabalin 30 mg/kgp.o.Rat (CCI model)Significant reversal of allodynia
Morphine 1-5 mg/kgi.p.Rat (CCI model)Dose-dependent reversal of allodynia

Note: Quantitative, direct head-to-head comparative data for this compound against pregabalin and morphine in the von Frey test from a single study is not available in the provided search results. The table reflects the qualitative findings.

Inflammatory and Neuropathic Pain Models

This compound has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain. A notable finding is its superior efficacy in a model of cold hyperalgesia compared to a clinically used first-line treatment for neuropathic pain, pregabalin.[1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

CHET3_Signaling_Pathway cluster_neuron Nociceptive Sensory Neuron This compound This compound TASK3 TASK-3 Channel This compound->TASK3 K_efflux K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Signaling pathway of this compound leading to analgesia.

Experimental_Workflow cluster_setup Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Analgesic Assessment CFA CFA-Induced Inflammatory Pain Vehicle Vehicle Control CFA->Vehicle CHET3_group This compound CFA->CHET3_group Pregabalin_group Pregabalin CFA->Pregabalin_group Morphine_group Morphine CFA->Morphine_group CCI CCI-Induced Neuropathic Pain CCI->Vehicle CCI->CHET3_group CCI->Pregabalin_group CCI->Morphine_group Tail_Flick Tail-Flick Test (Thermal Hyperalgesia) Vehicle->Tail_Flick Von_Frey Von Frey Test (Mechanical Allodynia) Vehicle->Von_Frey CHET3_group->Tail_Flick CHET3_group->Von_Frey Pregabalin_group->Tail_Flick Pregabalin_group->Von_Frey Morphine_group->Tail_Flick Morphine_group->Von_Frey Data_Analysis Data Analysis & Comparison Tail_Flick->Data_Analysis Measure Latency Von_Frey->Data_Analysis Measure Threshold

Caption: Experimental workflow for validating this compound's analgesic effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tail-Flick/Immersion Test (Thermal Hyperalgesia)
  • Animal Habituation: Rodents are habituated to the testing apparatus to minimize stress-induced variability.

  • Baseline Measurement: The baseline latency for the animal to withdraw its tail from a radiant heat source or a hot water bath (typically 48-52°C) is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Compound Administration: Animals are administered this compound, a control compound (morphine or pregabalin), or vehicle via the specified route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At predetermined time points after administration, the tail withdrawal latency is measured again.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Von Frey Test (Mechanical Allodynia)
  • Animal Habituation: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

  • Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Withdrawal Threshold Determination: The force (in grams) at which the animal exhibits a paw withdrawal response is recorded as the mechanical withdrawal threshold. The "up-down" method is often used to determine the 50% withdrawal threshold.

  • Compound Administration: Test compounds or vehicle are administered.

  • Post-treatment Measurement: The paw withdrawal threshold is reassessed at various time points after drug administration.

  • Data Analysis: An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an anti-allodynic effect.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
  • Induction: A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of the rodent. This induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.

  • Pain Assessment: Behavioral tests (Tail-Flick/Immersion and von Frey) are performed at baseline and at various time points after CFA injection to confirm the development of a pain-like state.

  • Compound Evaluation: this compound and control compounds are administered after the establishment of inflammation, and their ability to reverse the thermal hyperalgesia and mechanical allodynia is assessed as described in the respective protocols.

Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)
  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind leg is exposed, and loose ligatures are tied around it. This procedure leads to nerve damage and the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia.

  • Pain Assessment: Behavioral testing is conducted at baseline and then serially for several days or weeks post-surgery to monitor the development and maintenance of the neuropathic pain state.

  • Compound Evaluation: Once a stable neuropathic pain state is established, this compound and control compounds are administered, and their efficacy in alleviating mechanical allodynia and thermal hyperalgesia is evaluated.

Conclusion

The available preclinical data strongly support the analgesic potential of this compound, a selective activator of TASK-3 channels. It demonstrates efficacy in models of acute, inflammatory, and neuropathic pain. Notably, its superior performance against pregabalin in a model of cold hyperalgesia suggests a promising therapeutic avenue, particularly for neuropathic pain states. Further head-to-head comparative studies with a broader range of doses and in different pain models will be crucial to fully elucidate the therapeutic window and clinical potential of this compound.

References

Cross-Validation of CHET3 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the cross-validation of CHET3 activity in different cell lines. This compound is a selective allosteric activator of the TASK-3 (KCNK9) potassium channel, a member of the two-pore domain potassium (K2P) channel family.[1][2][3] This guide offers a framework for assessing its activity, including detailed experimental protocols and a summary of its signaling pathway.

Quantitative Analysis of this compound Activity

A direct comparison of this compound activity across multiple cell lines requires standardized experimental conditions and reporting of key quantitative metrics such as the half-maximal effective concentration (EC50) and the maximum activation percentage. Due to the lack of publicly available, direct comparative studies, the following table illustrates a hypothetical dataset to guide researchers in structuring their findings.

Table 1: Hypothetical Comparative Activity of this compound Across Different Cell Lines

Cell LineEndogenous/Exogenous TASK-3 ExpressionAssay TypeThis compound EC50 (µM)Maximum Activation (%)Notes
HEK293Exogenous (Human TASK-3)Automated Patch Clamp0.595Ideal for initial screening and mechanism of action studies.
CHO-K1Exogenous (Human TASK-3)Thallium Flux Assay0.790Suitable for high-throughput screening.
F-11Endogenous (Rat TASK-3)Manual Patch Clamp1.280A dorsal root ganglion neuroblastoma hybridoma, relevant for pain studies.
PC-12Endogenous (Rat TASK-3)Membrane Potential Assay2.570A pheochromocytoma cell line, useful for studying neuronal differentiation.
Primary Dorsal Root Ganglion (DRG) NeuronsEndogenous (Mouse TASK-3)Manual Patch Clamp0.885Physiologically relevant model for pain research.

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Researchers should generate their own data for accurate comparison.

Experimental Protocols for Assessing this compound Activity

To ensure reproducibility and enable meaningful comparisons, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to characterize potassium channel activators like this compound.

Cell Culture and Transfection for Exogenous Expression

For cell lines lacking endogenous TASK-3 expression, such as HEK293 and CHO-K1 cells, transient or stable transfection is required to express the channel.

Protocol for Transient Transfection of HEK293 Cells:

  • Cell Seeding: Plate HEK293 cells in 6-well plates at a density of 5 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator until cells reach 70-80% confluency.

  • Transfection Mixture Preparation: For each well, prepare a mixture of plasmid DNA (encoding human TASK-3) and a transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium, following the manufacturer's instructions. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.

  • Transfection: Add the transfection mixture to the cells and incubate for 24-48 hours.

  • Assay Preparation: After incubation, the cells are ready for use in functional assays. For patch-clamp experiments, cells may be sparsely re-plated onto glass coverslips.

Electrophysiological Recording: Whole-Cell Patch Clamp

Whole-cell patch-clamp is the gold-standard method for detailed characterization of ion channel activity, providing precise measurements of ion currents.

Protocol:

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Cell Preparation: Place a coverslip with transfected or endogenously expressing cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV) to elicit TASK-3 currents.

    • Record baseline currents and then perfuse the cells with increasing concentrations of this compound to determine the dose-response relationship.

High-Throughput Screening: Thallium Flux Assay

Thallium flux assays are a fluorescence-based method suitable for high-throughput screening of potassium channel modulators. These assays utilize the permeability of potassium channels to thallium ions (Tl+).

Protocol:

  • Cell Plating: Seed cells expressing TASK-3 in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green) according to the manufacturer's protocol. This is typically done for 1 hour at 37°C.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Thallium Stimulation and Fluorescence Reading: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a stimulus buffer containing Tl+ and immediately begin kinetic fluorescence readings. The increase in fluorescence corresponds to the influx of Tl+ through open TASK-3 channels.

Membrane Potential Assay

This fluorescence-based assay measures changes in the cell membrane potential upon ion channel activation.

Protocol:

  • Cell Plating: Plate cells in 96- or 384-well plates.

  • Dye Loading: Load the cells with a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) as per the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with different concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader. Activation of TASK-3 channels by this compound will cause hyperpolarization, leading to a change in the fluorescence signal.

Signaling Pathways and Experimental Workflows

Understanding the cellular context of TASK-3 is crucial for interpreting the activity of its modulators. Below are diagrams illustrating the signaling pathway of TASK-3 and a typical experimental workflow for this compound validation.

TASK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_channel TASK-3 Channel cluster_downstream Downstream Effects Gq_GPCR Gq-coupled GPCRs (e.g., M3R, TRHR) PKC Protein Kinase C (PKC) Gq_GPCR->PKC activates PIP2_depletion PIP2 Depletion Gq_GPCR->PIP2_depletion causes TASK3 TASK-3 (KCNK9) PKC->TASK3 inhibits PIP2_depletion->TASK3 inhibits pH_extracellular Extracellular pH pH_extracellular->TASK3 inhibits (acidic) SGK SGK1 SGK->TASK3 inhibits (endocytosis) K_efflux K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability This compound This compound This compound->TASK3 activates

Figure 1: Simplified signaling pathway of the TASK-3 potassium channel.

CHET3_Validation_Workflow Start Start: Hypothesis This compound activates TASK-3 in a specific cell line Cell_Line_Selection Cell Line Selection (e.g., HEK293, DRG neurons) Start->Cell_Line_Selection Transfection Transfection with TASK-3 cDNA (if needed) Cell_Line_Selection->Transfection Assay_Selection Assay Selection (Patch Clamp, Thallium Flux, etc.) Transfection->Assay_Selection Dose_Response Dose-Response Experiment (multiple this compound concentrations) Assay_Selection->Dose_Response Data_Analysis Data Analysis (EC50, Max Activation) Dose_Response->Data_Analysis Cross_Validation Cross-Validation in Different Cell Lines Data_Analysis->Cross_Validation Conclusion Conclusion on this compound Activity and Selectivity Cross_Validation->Conclusion

Figure 2: Experimental workflow for cross-validating this compound activity.

Conclusion

The comprehensive characterization of this compound across multiple, relevant cell lines is a critical step in validating its therapeutic potential. By employing standardized and robust experimental protocols as outlined in this guide, researchers can generate high-quality, comparable data. This will not only enhance our understanding of this compound's mechanism of action but also accelerate its development as a potential therapeutic agent for conditions such as chronic pain. The provided frameworks for data presentation and experimental design are intended to facilitate a more harmonized approach to the cross-validation of this and other ion channel modulators.

References

Confirming CHET3's Engagement with TASK-3 in Native Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to confirm the targeting of the two-pore domain potassium channel TASK-3 by the selective activator CHET3 in native tissues. We present a comparative analysis of this compound with other known TASK-3 modulators, supported by experimental data and detailed protocols for key validation techniques.

Comparative Analysis of TASK-3 Modulators

The following table summarizes the quantitative data for this compound and other compounds known to modulate TASK-3 activity. This allows for a direct comparison of their potency and selectivity.

CompoundAction on TASK-3Potency (EC50/IC50)Channel Subunit SelectivityMethodTissue/Cell Type
This compound Activator~1.4 µM (homomers), ~2.5 µM (TASK-1/3 heteromers)Highly selective for TASK-3 containing channels over other K2P channels and a panel of other ion channels.[1]Electrophysiology (Whole-cell patch-clamp)HEK293 cells expressing TASK-3
Terbinafine ActivatorpEC50 of 6.2 (approximately 0.63 µM)Selective for TASK-3 over TASK-1, TASK-2, TREK-2, THIK-1, TWIK-1, and TRESK.[2][3]Thallium flux assayBaculovirus-infected insect cells expressing TASK-3
Flufenamic Acid Activator/ModulatorBroad spectrum, effective concentrations from µM to mM range.[4][5]Non-selective, modulates various ion channels including other K2P channels, TRP channels, and chloride channels.[4][5]ElectrophysiologyVarious, including native rat cardiomyocytes.[4]
PK-THPP AntagonistIC50 = 35 nMHighVoltage-sensitive fluorescent dye assayCell line expressing TASK-3

Experimental Protocols for Target Validation

Confirming that this compound directly engages TASK-3 in native tissues requires a multi-faceted approach, combining functional, biochemical, and genetic methods.

Functional Confirmation: Patch-Clamp Electrophysiology in Native Neurons

Electrophysiology is the gold standard for demonstrating a direct modulatory effect of a compound on ion channel function in their native environment.

Objective: To measure the effect of this compound on TASK-3-mediated potassium currents in native neurons.

Detailed Protocol:

  • Tissue Preparation:

    • Isolate dorsal root ganglion (DRG) neurons or other relevant neuronal populations from rodents, as these have been shown to express TASK-3.

    • Prepare acute brain slices or dissociated neuronal cultures from brain regions with high TASK-3 expression, such as the cerebellum.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings from the isolated neurons.

    • Use a ramp or step voltage protocol to elicit potassium currents.

    • Establish a stable baseline recording of the outward current.

  • This compound Application:

    • Perfuse the recording chamber with a solution containing this compound at various concentrations (e.g., 0.1 µM to 10 µM).

    • Record the changes in the outward potassium current in the presence of this compound. An increase in the outward current indicates activation of potassium channels.

  • Data Analysis:

    • Measure the amplitude of the current at a specific holding potential before and after this compound application.

    • Construct a dose-response curve to determine the EC50 of this compound on the native TASK-3 channels.

Expected Outcome: Application of this compound will result in a dose-dependent increase in the outward potassium current in neurons expressing TASK-3. This effect should be reversible upon washout of the compound.

cluster_workflow Patch-Clamp Electrophysiology Workflow prep Isolate Native Neurons (e.g., DRG, cerebellar neurons) patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline K+ Currents patch->baseline This compound Apply this compound (various concentrations) baseline->this compound record Record Changes in K+ Currents This compound->record analysis Analyze Data & Determine EC50 record->analysis

Patch-Clamp Electrophysiology Workflow

Direct Interaction: Co-Immunoprecipitation (Co-IP) from Native Tissue

Co-IP is a powerful technique to demonstrate the physical association between two molecules in a complex mixture like a tissue lysate. While typically used for protein-protein interactions, it can be adapted to investigate small molecule-protein interactions, often requiring cross-linking.

Objective: To pull down TASK-3 from a native tissue lysate and detect co-precipitated this compound (or a tagged version of it).

Detailed Protocol:

  • Tissue Lysis:

    • Homogenize fresh or frozen brain tissue (e.g., cerebellum) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

    • Use a lysis buffer optimized for membrane proteins, which may include mild detergents like digitonin (B1670571) or NP-40.

  • Cross-linking (Optional but Recommended):

    • To stabilize the transient interaction between a small molecule and a protein, treat the tissue homogenate with a cross-linking agent (e.g., formaldehyde (B43269) or a photo-activatable cross-linker incorporated into a this compound analog) prior to lysis.

  • Immunoprecipitation:

    • Incubate the cleared lysate with a specific antibody against TASK-3 overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-TASK-3 complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound complexes from the beads.

    • Analyze the eluate using Western blotting with an antibody against TASK-3 to confirm successful immunoprecipitation.

    • Detect the presence of this compound in the eluate using techniques such as mass spectrometry or by using a tagged and detectable version of this compound.

Expected Outcome: Successful co-immunoprecipitation will show a band for TASK-3 on a Western blot of the eluate, and subsequent analysis will detect the presence of this compound, indicating a direct interaction in the native tissue.

cluster_coip Co-Immunoprecipitation Workflow lysate Prepare Native Tissue Lysate crosslink Cross-link this compound to TASK-3 (optional) lysate->crosslink ip Immunoprecipitate TASK-3 crosslink->ip wash Wash to Remove Non-specific Binders ip->wash elute Elute Bound Complexes wash->elute detect Detect TASK-3 (Western Blot) & this compound (Mass Spec) elute->detect

Co-Immunoprecipitation Workflow

In Situ Visualization: Proximity Ligation Assay (PLA)

PLA allows for the visualization of protein-protein or small molecule-protein interactions within fixed cells or tissue sections, providing spatial context.

Objective: To visualize the close proximity of this compound and TASK-3 in native tissue sections.

Detailed Protocol:

  • Tissue Preparation:

    • Prepare thin sections of formalin-fixed, paraffin-embedded or frozen brain tissue known to express TASK-3.

  • Antibody Incubation:

    • Incubate the tissue sections with a primary antibody specific to TASK-3.

    • For detecting the small molecule, a second primary antibody that recognizes a tag on a modified this compound molecule or an antibody that recognizes the this compound-bound conformation of TASK-3 would be required.

  • PLA Probe Incubation and Ligation:

    • Add secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.

    • If the primary antibodies are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

  • Amplification and Detection:

    • Amplify the circular DNA template via rolling circle amplification.

    • Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA, creating a fluorescent spot at the site of the interaction.

    • Visualize the fluorescent spots using a fluorescence microscope.

Expected Outcome: Fluorescent puncta will be observed in cells expressing TASK-3, indicating that this compound is in close proximity to the channel in its native cellular environment.

cluster_pla Proximity Ligation Assay Workflow tissue Prepare Fixed Tissue Sections antibodies Incubate with Primary Antibodies (anti-TASK-3 & anti-CHET3/tag) tissue->antibodies probes Add PLA Probes (Oligonucleotide-conjugated secondary antibodies) antibodies->probes ligation Ligate Oligonucleotides in Close Proximity probes->ligation amplification Amplify DNA Circle (Rolling Circle Amplification) ligation->amplification detection Detect Fluorescent Signal amplification->detection

Proximity Ligation Assay Workflow

Genetic Validation: Use of TASK-3 Knockout Models

The most definitive way to confirm that the physiological effects of this compound are mediated through TASK-3 is to use a genetic knockout model.

Objective: To demonstrate that the effects of this compound are absent in animals lacking the TASK-3 gene.

Experimental Approach:

  • Animal Models: Utilize both wild-type and TASK-3 knockout (KO) mice.

  • Behavioral or Physiological Assays:

    • Based on the known functions of TASK-3, perform relevant in vivo experiments. For example, as this compound has been shown to have analgesic effects, conduct tests for thermal and mechanical pain sensitivity.[6]

  • This compound Administration:

    • Administer this compound to both wild-type and TASK-3 KO mice.

  • Data Comparison:

    • Compare the behavioral or physiological responses to this compound in both genotypes.

Expected Outcome: this compound will produce a significant effect (e.g., analgesia) in wild-type mice, but this effect will be absent or significantly reduced in TASK-3 KO mice, providing strong evidence for on-target activity.[7]

cluster_genetic Genetic Validation Logic This compound This compound wt Wild-Type Mouse (TASK-3 present) This compound->wt ko TASK-3 KO Mouse (TASK-3 absent) This compound->ko effect Physiological Effect (e.g., Analgesia) wt->effect no_effect No Physiological Effect ko->no_effect

Genetic Validation Logic

Conclusion

Confirming that this compound targets TASK-3 in native tissues requires a combination of functional, biochemical, and genetic approaches. Electrophysiology provides direct evidence of functional modulation, while Co-IP and PLA can demonstrate a direct physical interaction. The use of TASK-3 knockout animals offers the most definitive in vivo validation of on-target activity. By employing these methodologies, researchers can confidently establish the mechanism of action of this compound and further explore its therapeutic potential.

References

A Comparative Guide to TREK Channel Activation: ML335 versus Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related K+ (TREK) channels, specifically TREK-1 and TREK-2, are members of the two-pore domain potassium (K2P) channel family. These channels are crucial in regulating cellular excitability and are considered promising therapeutic targets for various conditions, including pain, depression, and neurodegenerative diseases. This guide provides a detailed comparison of two distinct activators of TREK channels: the synthetic small molecule ML335 and the endogenous polyunsaturated fatty acid, Arachidonic Acid (AA).

Initially, a comparison between CHET3 and ML335 was proposed. However, our research indicates that this compound is a selective activator of TASK-3 and TASK-1 containing K2P channels, with no reported activity on TREK channels.[1] Therefore, to provide a relevant and valuable comparison for researchers focused on TREK channel activation, this guide will focus on ML335 and the well-established natural TREK channel activator, Arachidonic Acid.

This document will delve into their mechanisms of action, present quantitative data on their efficacy, provide detailed experimental protocols for their use in activation studies, and visualize the pertinent signaling pathways and experimental workflows.

Mechanism of Action

ML335: This synthetic compound acts as a selective activator of both TREK-1 and TREK-2 channels.[2][3] Its mechanism involves direct binding to a specific "K2P modulator pocket" located at the interface of the first pore helix (P1) and the fourth transmembrane helix (M4).[4][5] By occupying this pocket, ML335 acts as a molecular wedge, stabilizing the open conformation of the channel's C-type gate and thereby increasing potassium ion efflux.[4][5] This leads to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[6]

Arachidonic Acid (AA): As an endogenous polyunsaturated fatty acid, AA activates TREK-1 and TREK-2 channels through a mechanism that is believed to be either a direct interaction with the channel protein or through modifications of the lipid bilayer, or a combination of both.[6][7] The C-terminal domain of the TREK-1 channel is a critical region for its activation by AA, and this region also integrates signals from mechanical stretch and intracellular pH changes.[8] The activation of TREK-1 by AA leads to an increase in potassium conductance, resulting in membrane hyperpolarization.[2]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for ML335 and Arachidonic Acid in activating TREK-1 and TREK-2 channels.

ParameterML335Arachidonic Acid
Target Channels TREK-1 (K2P2.1) & TREK-2 (K2P10.1)TREK-1 (K2P2.1) & TREK-2 (K2P10.1)
EC50 for TREK-1 14.3 µM[2][3]~1-10 µM (Concentration-dependent activation observed, specific EC50 values vary across studies)
EC50 for TREK-2 5.2 µM[2][3]Potent activator, though specific EC50 values are not consistently reported.
Selectivity Selective for TREK-1 and TREK-2 over other K2P channels like TRAAK.[2]Activates other K2P channels, such as TRAAK, and has broad physiological effects.
Nature of Compound Synthetic small moleculeEndogenous polyunsaturated fatty acid

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TREK Channel Activation

This protocol is a generalized method for assessing the activation of TREK channels by ML335 or Arachidonic Acid in a mammalian cell line (e.g., HEK293) transiently expressing the channel of interest.

I. Cell Preparation:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transiently transfect the cells with a plasmid encoding the human TREK-1 or TREK-2 channel using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Plate the transfected cells onto glass coverslips 24 hours before the experiment.

II. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Compound Stock Solutions:

    • ML335: Prepare a 10 mM stock solution in DMSO.

    • Arachidonic Acid: Prepare a 100 mM stock solution in ethanol. Protect from light and oxidation.

III. Recording Procedure:

  • Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, fluorescently identified cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 500 ms) to elicit TREK channel currents.

  • Establish a stable baseline recording for at least 3-5 minutes.

  • Apply the test compound (ML335 or Arachidonic Acid) at the desired concentration by adding it to the perfusion system. For Arachidonic Acid, it is crucial to use a carrier protein like fatty-acid-free BSA to improve solubility and delivery.

  • Record the current for 5-10 minutes to observe the full effect of the compound.

  • To determine the dose-response relationship, apply increasing concentrations of the compound, with washout periods in between if the effect is reversible.

IV. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application.

  • Calculate the fold activation by dividing the current in the presence of the compound by the baseline current.

  • Plot the fold activation against the compound concentration and fit the data with a Hill equation to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

Signaling Pathway for TREK Channel Activation cluster_ML335 ML335 Pathway cluster_AA Arachidonic Acid Pathway ML335 ML335 Pocket K2P Modulator Pocket (P1-M4 Interface) ML335->Pocket Direct Binding Gate_ML C-type Gate Stabilization (Open State) Pocket->Gate_ML Efflux K+ Efflux Gate_ML->Efflux AA Arachidonic Acid Membrane Membrane Bilayer Interaction AA->Membrane Direct Direct Channel Binding (C-terminus) AA->Direct Gate_AA Channel Gating (Open State) Membrane->Gate_AA Direct->Gate_AA Gate_AA->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Caption: Signaling pathways for TREK channel activation by ML335 and Arachidonic Acid.

Experimental Workflow: Whole-Cell Patch-Clamp start Start: Transfected HEK293 Cells giga_seal Form Gigaohm Seal start->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current (Voltage Ramp) whole_cell->baseline compound Apply Compound (ML335 or Arachidonic Acid) baseline->compound record_effect Record Activated Current compound->record_effect washout Washout (Optional) record_effect->washout analysis Data Analysis (EC50 Calculation) record_effect->analysis washout->compound Repeat with different [C]

References

Assessing the Reproducibility of CHET3's Analgesic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of CHET3, a selective allosteric activator of the TWIK-related acid-sensitive K+ (TASK-3) channel, with other established analgesics. By presenting supporting experimental data from preclinical rodent models, this document aims to facilitate an assessment of the reproducibility of this compound's therapeutic potential.

Executive Summary

This compound has emerged as a promising non-opioid analgesic candidate that demonstrates potent efficacy in a variety of acute and chronic pain models in rodents.[1][2][3] Its mechanism of action, the selective activation of TASK-3 containing potassium channels, leads to hyperpolarization of nociceptive sensory neurons, thereby reducing their excitability.[1][2] This guide synthesizes available quantitative data to compare the analgesic profile of this compound with commonly used analgesics such as Pregabalin, Gabapentin, and Tramadol. The provided experimental protocols and signaling pathway diagrams are intended to support the design and interpretation of future studies aimed at validating these initial findings.

Data Presentation: Comparative Analgesic Efficacy

The following tables summarize the median effective dose (ED50) of this compound and comparator drugs in various rodent models of pain. Lower ED50 values indicate higher potency.

Table 1: Efficacy in Neuropathic Pain Models

CompoundPain ModelSpeciesRoute of AdministrationED50 (mg/kg)Key Findings
This compound Spared Nerve Injury (SNI)MouseIntraperitoneal (i.p.)Data Not AvailableDemonstrated superior efficacy in attenuating cold hyperalgesia compared to Pregabalin.[2]
Pregabalin Spared Nerve Injury (SNI)RatIntraperitoneal (i.p.)~10-30Dose-dependently attenuates tactile allodynia.
Gabapentin Orofacial Formalin Test (Phase 2)RatIntrathecal0.00827Produced a dose-dependent decrease in the second phase of the behavioral response.[4]
Tramadol Hot Plate TestMouseIntraperitoneal (i.p.)19.4Effective in a model of acute thermal pain.[5]

Table 2: Efficacy in Inflammatory and Acute Pain Models

CompoundPain ModelSpeciesRoute of AdministrationED50 (mg/kg)Key Findings
This compound Formalin Test (Phase 1 & 2)MouseIntraperitoneal (i.p.)10 (Maximal Effect)Attenuated both phases of the formalin response, suggesting both peripheral and central actions.[6]
Gabapentin Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)27.8Dose-dependently reduced the number of writhes.
Tramadol Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)11.18 - 19.4Demonstrated potent analgesia in a model of visceral pain.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation of the findings.

Hot Plate Test

This test assesses the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.

Procedure:

  • A hot plate apparatus is maintained at a constant temperature, typically between 50-55°C.

  • A rodent is placed on the heated surface, and the latency to a nocifensive response (e.g., licking a paw, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound or vehicle is administered prior to the test, and the change in latency is measured.

Formalin Test

This model assesses the response to a persistent chemical stimulus and is used to study both acute and tonic pain.

Procedure:

  • A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of a rodent's hind paw.

  • The animal is then placed in an observation chamber.

  • Nocifensive behaviors, such as licking, biting, or flinching of the injected paw, are quantified over a period of up to 60 minutes.

  • The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

  • The test compound or vehicle is administered prior to formalin injection, and the reduction in nocifensive behaviors in each phase is measured.

Spared Nerve Injury (SNI) Model

This is a widely used model of neuropathic pain that involves partial denervation of the sciatic nerve.

Procedure:

  • Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb.

  • The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.

  • The muscle and skin are then closed in layers.

  • Following recovery, animals develop mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the paw innervated by the spared sural nerve.

  • The paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) or the latency to withdraw from a thermal stimulus is measured to assess the analgesic effect of a test compound.

Mandatory Visualization

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for the analgesic action of this compound.

CHET3_Signaling_Pathway This compound This compound TASK3 TASK-3 Channel This compound->TASK3 Allosteric Activation K_efflux K+ Efflux TASK3->K_efflux Increased Open Probability Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia Inhibition of Pain Signal Transmission

Caption: Proposed signaling pathway of this compound-mediated analgesia.

Experimental Workflow for Assessing Analgesic Efficacy

The diagram below outlines a typical experimental workflow for evaluating the analgesic properties of a novel compound like this compound.

Analgesic_Testing_Workflow cluster_preclinical Preclinical Evaluation cluster_assessment Assessment Compound Test Compound (e.g., this compound) & Comparators DoseResponse Dose-Response Studies (e.g., Hot Plate, Formalin) Compound->DoseResponse ChronicModels Chronic Pain Models (e.g., SNI) DoseResponse->ChronicModels DataAnalysis Data Analysis (ED50) ChronicModels->DataAnalysis SideEffects Side Effect Profile ChronicModels->SideEffects Efficacy Analgesic Efficacy DataAnalysis->Efficacy

Caption: General experimental workflow for analgesic drug testing.

References

Verifying CHET3's On-Target Efficacy: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target effect of a novel compound is a cornerstone of preclinical validation. This guide provides a comparative analysis of the control experiments used to confirm the on-target effects of CHET3, a selective allosteric activator of the TASK-3 (KCNK9) potassium channel. The data presented herein, supported by detailed experimental protocols, demonstrates the robust methodologies employed to distinguish on-target activity from potential off-target effects.

This compound has emerged as a promising therapeutic candidate, particularly in the context of analgesia. Its mechanism of action is centered on the activation of TASK-3, a two-pore domain potassium (K2P) channel.[1][2] The following sections detail the critical experiments that validate this compound's engagement with and specific activation of this intended target.

On-Target Validation: A Multi-pronged Approach

To rigorously confirm that the observed physiological effects of this compound are a direct consequence of its interaction with TASK-3, a series of control experiments are essential. These include pharmacological blockade, genetic knockout, and the use of structurally similar but inactive analogs.

Pharmacological Inhibition with a Selective Antagonist

A key strategy to verify the on-target action of this compound is to demonstrate that its effects can be reversed by a selective antagonist of the intended target. In this case, PK-THPP, a known and potent TASK-3 inhibitor, is utilized.

Experimental Synopsis: The analgesic effects of this compound are first established in a relevant animal model of pain. Subsequently, the selective TASK-3 blocker, PK-THPP, is co-administered with this compound. A reversal of the this compound-induced analgesia by PK-THPP provides strong evidence that the analgesic effect is mediated through TASK-3 channels.[3]

Genetic Ablation of the Target

The most definitive method to confirm the on-target action of a compound is to test its efficacy in a genetically modified animal model where the target protein is absent. The use of TASK-3 knockout (KO) mice serves this purpose.

Experimental Synopsis: The analgesic effects of this compound are evaluated in both wild-type and TASK-3 KO mice. The absence of an analgesic response to this compound administration in the TASK-3 KO mice, in stark contrast to the response in wild-type animals, unequivocally demonstrates that TASK-3 is the molecular target responsible for the observed phenotype.[1][2]

The Inactive Analog Control

To rule out non-specific effects related to the chemical scaffold of this compound, a structurally analogous compound that lacks activity at the target site is a crucial control. This compound-2, a close structural analog of this compound, has been identified as being inactive on TASK-3 channels.

Experimental Synopsis: this compound and the inactive analog, this compound-2, are administered to animals in parallel pain models. The observation that this compound produces a significant analgesic effect while this compound-2 does not, reinforces that the biological activity is a specific consequence of the on-target interaction and not a general property of the chemical structure.

Comparative Analysis of TASK-3 Activators

To provide a broader context for this compound's on-target effects, it is useful to compare its activity with other known TASK-3 activators. The table below summarizes the potency of this compound alongside two other activators, NPBA and Terbinafine.

CompoundTargetEC50 / pEC50Selectivity Notes
This compound TASK-3~1.4 µM (EC50)No significant effect on TASK-1 up to 10 µM.[4]
NPBA TASK-36.7 µM (EC50)Shows good selectivity between TASK channels.[5]
Terbinafine TASK-36.2 (pEC50)No activity observed at TASK-1.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the direct effect of compounds on the activity of TASK-3 ion channels.

Methodology:

  • HEK293 cells stably expressing human TASK-3 channels are cultured.

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.

  • Cells are held at a membrane potential of -80 mV.

  • A series of voltage steps are applied to elicit channel currents.

  • This compound, NPBA, or Terbinafine are perfused into the bath at varying concentrations to determine the dose-response relationship and calculate the EC50 or pEC50 values.

  • To test for selectivity, the same protocol is applied to cells expressing other K2P channels, such as TASK-1.

In Vivo Analgesia Assessment in Rodent Models

Objective: To evaluate the analgesic effects of this compound and control compounds in models of acute and chronic pain.

Methodology:

  • Animal Models: Male C57BL/6 mice are used. For knockout studies, TASK-3 KO mice and their wild-type littermates are used. Pain models can include the tail-immersion test for acute thermal pain or the spared nerve injury (SNI) model for neuropathic pain.

  • Drug Administration: this compound (e.g., 10 mg/kg), this compound-2 (e.g., 10 mg/kg), or vehicle are administered via intraperitoneal (i.p.) injection. For pharmacological blockade experiments, PK-THPP is administered prior to this compound.[3]

  • Behavioral Testing:

    • Tail-Immersion Test: The latency of tail withdrawal from a hot water bath (e.g., 52°C) is measured at baseline and at various time points after drug administration.[3]

    • Mechanical Allodynia (von Frey Test): In the SNI model, the paw withdrawal threshold to mechanical stimulation with von Frey filaments is assessed. An increase in the withdrawal threshold indicates an analgesic effect.

  • Data Analysis: The percentage of maximal possible effect (%MPE) or the change in withdrawal threshold is calculated and compared between treatment groups using appropriate statistical tests.

Visualizing the Logic of On-Target Validation

The following diagrams illustrate the key experimental workflows and the logical framework for confirming this compound's on-target effects.

OnTargetValidationWorkflow cluster_pharmacological Pharmacological Blockade cluster_genetic Genetic Knockout cluster_analog Inactive Analog Control CHET3_analgesia This compound produces analgesia PKTHPP_admin Administer TASK-3 blocker (PK-THPP) CHET3_analgesia->PKTHPP_admin Analgesia_reversal Analgesia is reversed PKTHPP_admin->Analgesia_reversal Conclusion Conclusion: this compound's analgesic effect is on-target via TASK-3 activation Analgesia_reversal->Conclusion CHET3_WT This compound is analgesic in Wild-Type mice CHET3_KO Administer this compound to TASK-3 KO mice CHET3_WT->CHET3_KO No_analgesia_KO Analgesic effect is absent CHET3_KO->No_analgesia_KO No_analgesia_KO->Conclusion CHET3_active This compound shows analgesic effect Inactive_analog Administer inactive analog (this compound-2) CHET3_active->Inactive_analog No_effect_analog No analgesic effect observed Inactive_analog->No_effect_analog No_effect_analog->Conclusion

Workflow for this compound On-Target Validation.

SignalingPathway This compound This compound TASK3 TASK-3 Channel This compound->TASK3 activates K_efflux K+ Efflux TASK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Proposed Signaling Pathway of this compound.

Off-Target Considerations

While the presented evidence strongly supports an on-target mechanism for this compound, a comprehensive off-target screening against a broad panel of receptors, kinases, and other ion channels is a critical step in preclinical development. The high selectivity of this compound for TASK-3 over the closely related TASK-1 channel is a positive indicator of its specificity.[4] However, the lack of publicly available, extensive off-target screening data represents a current knowledge gap.

Conclusion

The on-target effects of this compound as a selective activator of the TASK-3 potassium channel are substantiated by a robust set of control experiments. The convergence of evidence from pharmacological blockade, genetic knockout studies, and the use of an inactive analog provides a high degree of confidence that the analgesic properties of this compound are mediated through its intended molecular target. This guide underscores the importance of a multi-faceted experimental approach in the validation of novel therapeutic compounds. Further investigation into a comprehensive off-target profile will be crucial for the continued development of this compound as a potential therapeutic agent.

References

A Comparative Study: CHET3 and General Anesthetics on K2P Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the selective K2P channel activator, CHET3, and various general anesthetics on the family of two-pore domain potassium (K2P) channels. The information presented is supported by experimental data to aid in research and drug development endeavors targeting these crucial ion channels.

Introduction to K2P Channels

Two-pore domain potassium (K2P) channels are key players in setting the resting membrane potential and regulating cellular excitability in a wide range of cell types. These channels act as "leak" potassium channels, allowing a constant outward flow of K+ ions, which hyperpolarizes the cell membrane and reduces neuronal firing. There are 15 members of the K2P channel family in mammals, classified into six subfamilies: TWIK, TREK, TASK, TALK, THIK, and TRESK. Their diverse expression and regulation make them attractive therapeutic targets for a variety of conditions, including pain, depression, and cardiac arrhythmias. Furthermore, several K2P channels are known targets for general anesthetics.

Overview of this compound and General Anesthetics

This compound is a synthetic small molecule that has been identified as a highly selective allosteric activator of TASK-3-containing K2P channels.[1][2][3][4] This includes homomeric TASK-3 channels and heteromeric TASK-1/TASK-3 channels. Its selectivity makes it a valuable tool for studying the physiological roles of these specific channel subtypes.

General anesthetics are a structurally diverse group of drugs that induce a reversible state of unconsciousness, amnesia, analgesia, and immobility. Many volatile anesthetics, such as halothane (B1672932), isoflurane (B1672236), and sevoflurane (B116992), exert their effects, at least in part, by modulating the activity of various ion channels, including several members of the K2P channel family.[5][6][7][8][9] Their actions on K2P channels are generally less specific than this compound, affecting multiple channel subtypes, sometimes with opposing effects (activation or inhibition).[7][8]

Quantitative Comparison of Effects

The following tables summarize the quantitative data on the effects of this compound and various general anesthetics on different K2P channel subtypes.

Table 1: Effect of this compound on K2P Channels

CompoundK2P Channel SubtypeEffectEC50 / IC50Reference
This compoundTASK-3Activation~1.4 µM[1]
This compoundTASK-1/TASK-3Activation2.5 ± 0.2 µM[10]
This compoundTASK-1No significant effect>10 µM[1]

Table 2: Effects of General Anesthetics on K2P Channels

AnestheticK2P Channel SubtypeEffectConcentration / EC50 / IC50Reference
HalothaneTASK-1, TASK-3ActivationClinically relevant concentrations[8][11]
HalothaneTREK-1ActivationClinically relevant concentrations[8]
HalothaneTHIK-1InhibitionHigh concentrations[7]
IsofluraneTASK-1, TASK-3ActivationClinically relevant concentrations[8][12]
IsofluraneTREK-1ActivationClinically relevant concentrations[5][6]
SevofluraneK2P ChannelsActivation/ModulationClinically relevant concentrations[8][13]
CyclopropaneTASK-3No significant activationHigh concentrations[11]
Nitrous OxideTREK-1, TRESKActivation-[7]
XenonTREK-1Activation-[7]

Mechanism of Action and Binding Sites

This compound acts as a selective allosteric activator of TASK-3-containing channels.[2][4] It is proposed to bind to a druggable transmembrane cavity, leading to a conformational change that favors the open state of the channel.[3][14]

General Anesthetics , particularly volatile anesthetics, have been shown to bind to specific sites on K2P channels. For instance, a binding site for isoflurane has been identified in the TREK1 channel within a region involving transmembrane helices TM2, TM3, and TM4.[5][6] This binding site is thought to overlap with regions that are important for the channel's sensitivity to other stimuli like mechanical stretch and heat. The interaction of anesthetics with these sites can either stabilize the open state (activation) or the closed state (inhibition) of the channel. The effects of combinations of different volatile anesthetics, such as halothane and isoflurane, on TASK channels have been shown to be subadditive, suggesting that they may compete for a common binding site.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying the effects of these compounds on K2P channels.

cluster_this compound This compound Mechanism of Action This compound This compound TASK-3_Channel TASK-3 Channel (Closed State) This compound->TASK-3_Channel Binds to allosteric site TASK-3_Channel_Open TASK-3 Channel (Open State) TASK-3_Channel->TASK-3_Channel_Open Conformational Change K_efflux K+ Efflux TASK-3_Channel_Open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed mechanism of this compound action on TASK-3 channels.

cluster_anesthetics General Anesthetic Mechanism of Action (Activation) Anesthetic Volatile Anesthetic K2P_Channel K2P Channel (e.g., TASK, TREK) (Closed State) Anesthetic->K2P_Channel Binds to specific site K2P_Channel_Open K2P Channel (Open State) K2P_Channel->K2P_Channel_Open Stabilizes open state K_efflux_an K+ Efflux K2P_Channel_Open->K_efflux_an Hyperpolarization_an Membrane Hyperpolarization K_efflux_an->Hyperpolarization_an Reduced_Excitability_an Reduced Neuronal Excitability Hyperpolarization_an->Reduced_Excitability_an Anesthesia Anesthetic State Reduced_Excitability_an->Anesthesia

Caption: General mechanism of activating general anesthetics on K2P channels.

cluster_workflow Electrophysiological Recording Workflow Cell_Prep Cell Preparation (Xenopus oocytes or mammalian cell line) Transfection Transfection with K2P channel cDNA Cell_Prep->Transfection Recording_Setup Electrophysiology Setup (TEVC or Patch-Clamp) Transfection->Recording_Setup Baseline Record Baseline Current Recording_Setup->Baseline Drug_Application Apply this compound or General Anesthetic Baseline->Drug_Application Record_Effect Record Current in presence of compound Drug_Application->Record_Effect Data_Analysis Data Analysis (Dose-response curves, EC50/IC50 determination) Record_Effect->Data_Analysis

Caption: A typical workflow for studying compound effects on K2P channels.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is suitable for studying the macroscopic currents of ion channels expressed in large cells like Xenopus oocytes.

I. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired K2P channel subunit(s).

  • Incubate the oocytes for 2-7 days at 18°C in ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/ml gentamicin.

II. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with a recording solution (e.g., containing in mM: 98 KCl, 2 NaCl, 1 MgCl2, 5 HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit channel currents. A typical protocol would be to step from -100 mV to +60 mV in 20 mV increments.

  • Record baseline currents.

III. Drug Application and Data Analysis:

  • Perfuse the recording chamber with the recording solution containing the desired concentration of this compound or a volatile anesthetic.

  • Record currents in the presence of the compound.

  • To determine the dose-response relationship, apply a range of concentrations of the compound.

  • Analyze the data by measuring the current amplitude at a specific voltage. Plot the normalized current as a function of drug concentration and fit the data with the Hill equation to determine the EC50 or IC50.

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for the recording of currents from the entire cell membrane of smaller mammalian cells.

I. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate media.

  • Transiently transfect the cells with a plasmid containing the cDNA for the K2P channel of interest. A co-transfection with a marker gene (e.g., GFP) is often used to identify transfected cells.

  • Allow 24-48 hours for channel expression.

II. Electrophysiological Recording:

  • Transfer a coverslip with the transfected cells to a recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Pull glass micropipettes (2-5 MΩ resistance) and fill them with an intracellular solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • Approach a single transfected cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

  • Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage protocols to record K2P channel currents.

III. Drug Application and Data Analysis:

  • Apply this compound or general anesthetics to the recording chamber via the perfusion system.

  • Record currents before, during, and after drug application.

  • Analyze the data in a similar manner to the TEVC experiments to determine the effect of the compounds on channel activity and to construct dose-response curves.

Conclusion

This compound and general anesthetics both modulate the activity of K2P channels, but with key differences in selectivity and mechanism. This compound is a highly selective activator of TASK-3-containing channels, making it a precise tool for studying the function of these specific channels. In contrast, general anesthetics have broader effects, targeting multiple K2P channel subtypes, often with varying outcomes. Understanding these differences is crucial for the development of novel therapeutics that can selectively target specific K2P channels to achieve desired physiological effects with minimal off-target interactions. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate relationship between these compounds and the diverse family of K2P channels.

References

Validating CHET3 Binding to the TASK-3 Channel: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of CHET3 binding to the TASK-3 (KCNK9) potassium channel, a key target in pain signaling pathways. By employing site-directed mutagenesis, researchers can pinpoint the specific amino acid residues crucial for this interaction. This guide compares the selective TASK-3 activator, this compound, with other known modulators of the channel, presenting supporting experimental data and detailed protocols for replication.

Unveiling the this compound-TASK-3 Interaction through Mutagenesis

The selective activation of the TASK-3 channel by this compound presents a promising avenue for therapeutic development, particularly in the realm of analgesia.[1][2] Computational modeling and subsequent mutagenesis studies have been pivotal in identifying a potential allosteric binding site for this compound within a transmembrane cavity of the TASK-3 channel.[1][3]

To validate this binding hypothesis, specific amino acid residues predicted to interact with this compound are systematically replaced with a non-interacting amino acid, typically alanine. The functional consequence of these mutations on this compound-mediated channel activation is then quantified using electrophysiological techniques, such as whole-cell patch clamping. A significant reduction or complete loss of this compound efficacy in mutant channels provides strong evidence for the direct involvement of the mutated residues in the binding and activation mechanism.

One key study identified several residues within the TASK-3 channel that are critical for this compound activation. Mutation of Phenylalanine at position 125 (F125), Isoleucine at 235 (I235), Phenylalanine at 238 (F238), and Leucine at 239 (L239) to Alanine resulted in either reduced or no activation by this compound, thereby confirming their importance in the binding pocket.

Comparative Analysis of TASK-3 Modulators

This compound is a highly selective activator of TASK-3-containing channels.[2] However, a variety of other compounds are known to modulate TASK-3 activity, offering a spectrum of pharmacological tools for studying the channel's function. The following tables summarize the potency of this compound in comparison to other known activators and inhibitors of the TASK-3 channel.

TASK-3 Channel Activators: A Comparative Overview
CompoundTypeEC50 / pEC50Cell TypeNotes
This compound Selective Activator ~1.4 µM Mammalian Cells Highly selective for TASK-3-containing channels. [4]
TerbinafineSelective ActivatorpEC50 of 6.2 (±0.12)Not specifiedAn antifungal agent identified as a selective TASK-3 activator.[5][6]
NPBASelective Activator6.7 µMMammalian CellsBinds to two distinct clusters of residues.[4][5]
TASK-3 Channel Inhibitors: A Comparative Overview
CompoundTypeIC50Cell TypeNotes
PK-THPPPotent Inhibitor35 nMHEK CellsAlso inhibits TASK-1, but with lower potency.[4][7]
A1899Potent Inhibitor1.6 µM (rat TASK-3)FRT MonolayersOpen channel blocker of TASK-1 and TASK-3.
DoxapramNon-selective Inhibitor22 µM (rat TASK-3)FRT MonolayersA respiratory stimulant that also inhibits TASK-1.[8]
ML308Selective Inhibitor0.413 µMMammalian CellsShows at least 50-fold selectivity for TASK-3 over TASK-1.[4]
Ruthenium Red (RuR)Selective Inhibitor0.114 µMXenopus OocytesSelectively inhibits homodimeric TASK-3.[4][5]

Experimental Protocols

The validation of this compound binding to the TASK-3 channel involves a two-stage experimental workflow: site-directed mutagenesis to create channel variants, followed by functional analysis of these mutants using whole-cell patch-clamp electrophysiology.

I. Site-Directed Mutagenesis of the TASK-3 Channel

This protocol outlines the generation of point mutations in the human KCNK9 gene (encoding TASK-3) using a PCR-based method.[9][10][11][12][13]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., F125A).

  • The mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥78°C.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuTurbo) with the wild-type TASK-3 plasmid as the template and the mutagenic primers.

  • The cycling parameters should be optimized for the specific plasmid and primers, but a typical protocol includes an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

3. Digestion of Parental DNA:

  • Following PCR, digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the amplification reaction.

  • Incubate at 37°C for at least 1-2 hours to ensure complete digestion of the wild-type plasmid.

4. Transformation:

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plate the transformed cells on a selective agar (B569324) plate and incubate overnight at 37°C.

5. Verification of Mutation:

  • Select several colonies and isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing of the entire coding region of the TASK-3 gene.[9]

II. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the functional characterization of wild-type and mutant TASK-3 channels expressed in a mammalian cell line (e.g., HEK293T cells).

1. Cell Culture and Transfection:

  • Culture HEK293T cells in appropriate media.

  • Co-transfect the cells with the plasmid encoding either wild-type or mutant TASK-3 and a fluorescent reporter plasmid (e.g., eGFP) to allow for identification of transfected cells.

2. Electrophysiological Recording:

  • Prepare borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • The internal (pipette) solution should contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

  • The external (bath) solution should contain (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.

  • Identify transfected cells using fluorescence microscopy.

  • Form a gigaohm seal between the micropipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

3. Data Acquisition and Analysis:

  • Record whole-cell currents in voltage-clamp mode.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +40 mV) to elicit TASK-3 currents.

  • Perfuse the cells with the external solution containing various concentrations of this compound.

  • Measure the current amplitude at a specific voltage (e.g., 0 mV) in the presence of different this compound concentrations.

  • Construct a dose-response curve and calculate the EC50 value for this compound on both wild-type and mutant TASK-3 channels. A significant rightward shift in the dose-response curve or a lack of response for a mutant channel indicates that the mutated residue is critical for this compound binding and/or activation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams illustrate the experimental workflow for validating this compound binding and the signaling pathway of the TASK-3 channel.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Functional Validation cluster_comparison Comparison wt_plasmid Wild-Type TASK-3 Plasmid pcr PCR Amplification wt_plasmid->pcr mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni mut_plasmid Mutant TASK-3 Plasmid dpni->mut_plasmid transfection Transfection into HEK293T Cells mut_plasmid->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp data_analysis Data Analysis (EC50) patch_clamp->data_analysis wt_response Wild-Type Response data_analysis->wt_response mut_response Mutant Response data_analysis->mut_response conclusion Validate Binding Site wt_response->conclusion mut_response->conclusion

Caption: Experimental workflow for validating this compound binding to TASK-3.

signaling_pathway cluster_membrane Cell Membrane TASK3 TASK-3 Channel K_out K+ TASK3->K_out K+ Efflux Activation Channel Activation TASK3->Activation This compound This compound This compound->TASK3 Binds to Allosteric Site Hyperpolarization Membrane Hyperpolarization Activation->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Proposed signaling pathway of this compound-mediated TASK-3 activation.

References

A Comparative Analysis of the In Vivo Side Effect Profiles of CHET3 and Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo side effect profiles of the novel analgesic compound CHET3 and the widely used class of opioid analgesics. While opioids are effective pain relievers, their clinical utility is often limited by a range of severe and dose-limiting side effects. This compound, a selective allosteric activator of TWIK-related acid-sensitive K+ (TASK)-3 channels, has emerged as a promising non-opioid analgesic.[1][2] This guide aims to objectively compare the known and potential side effect profiles of these two classes of drugs, supported by available experimental data and detailed methodologies.

Executive Summary

Opioid analgesics are associated with a well-documented and significant burden of in vivo side effects, including respiratory depression, constipation, sedation, tolerance, and dependence.[3][4] These adverse effects are primarily mediated by the activation of mu-opioid receptors in the central and peripheral nervous systems. In contrast, direct preclinical safety and toxicology data for this compound are not extensively available in the public domain. Therefore, its side effect profile is largely inferred from the known physiological functions of its molecular target, the TASK-3 potassium channel. TASK-3 channels are expressed in various tissues, including the central nervous system, heart, and lungs, suggesting that their activation could potentially influence the functions of these systems.[4][5][6][7][8] This guide presents a comparison based on the established adverse effects of opioids and the theoretical and inferred side effect profile of this compound, highlighting the critical need for further in vivo safety studies for this novel analgesic.

Data Presentation: Quantitative Comparison of In Vivo Side Effects

Due to the limited availability of direct comparative studies, the following tables summarize the well-documented side effects of opioids and the potential side effects of this compound, based on the physiological roles of TASK-3 channels.

Table 1: Comparison of Major In Vivo Side Effects

Side EffectOpioids (e.g., Morphine)This compound (inferred)
Respiratory Depression High risk, potentially fatalUnclear, potential for modulation of respiratory control centers[8]
Constipation Very common and persistentUnlikely, based on the known function of TASK-3 in the gut[3]
Sedation CommonPossible, due to TASK-3 expression in CNS sleep-regulating centers[5][6]
Nausea & Vomiting CommonUnknown
Tolerance & Dependence High risk with chronic useUnlikely, due to a non-opioid mechanism of action
Cardiovascular Effects Can cause bradycardia and hypotensionPossible, due to TASK-3 expression in cardiac tissue[4][7]

Table 2: Summary of Preclinical Findings in Animal Models

ParameterOpioids (e.g., Morphine)This compound
Analgesic Efficacy High (Hot Plate, Tail Flick)[9][10]High (various acute and chronic pain models)[1][2]
Respiratory Rate Significantly decreasedNot reported
Gastrointestinal Transit Significantly decreased[11][12][13][14][15][16][17]Not reported
Locomotor Activity Decreased (sedation)[18][19][20][21]Not reported

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the understanding and replication of studies assessing the side effect profiles of analgesics.

Assessment of Respiratory Depression: Whole-Body Plethysmography
  • Objective: To measure respiratory parameters in conscious, unrestrained rodents following drug administration.

  • Apparatus: A whole-body plethysmography system consisting of a sealed chamber with a sensitive pressure transducer.

  • Procedure:

    • Animals (mice or rats) are habituated to the plethysmography chamber for a designated period.

    • Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.

    • The test compound (e.g., morphine or this compound) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).

    • Animals are immediately placed back into the chamber, and respiratory parameters are continuously monitored for a specified duration.

    • Data is analyzed to determine the change in respiratory function over time compared to baseline and vehicle-treated controls.

Assessment of Gastrointestinal Transit: Charcoal Meal Assay
  • Objective: To evaluate the effect of a drug on gastrointestinal motility by measuring the transit of a non-absorbable marker.[11][12][15]

  • Materials: Activated charcoal meal (e.g., 5-10% charcoal in 5-10% gum arabic or methylcellulose).

  • Procedure:

    • Animals (typically mice) are fasted overnight with free access to water.

    • The test compound (e.g., morphine or this compound) or vehicle is administered.

    • At a predetermined time after drug administration (e.g., 30-60 minutes), the charcoal meal is administered orally via gavage.

    • After a set period (e.g., 20-30 minutes), animals are euthanized by an approved method.

    • The small intestine is carefully dissected from the pyloric sphincter to the cecum.

    • The total length of the small intestine and the distance traveled by the charcoal front are measured.

    • Gastrointestinal transit is calculated as the percentage of the total intestinal length traveled by the charcoal.

Assessment of Sedation: Locomotor Activity Test
  • Objective: To measure spontaneous locomotor activity as an indicator of sedation or motor impairment.[18][19][20][21]

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system.

  • Procedure:

    • Animals are habituated to the testing room and, if necessary, the open-field arena.

    • The test compound (e.g., morphine or this compound) or vehicle is administered.

    • Animals are placed individually into the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency, time spent mobile) is recorded for a defined period (e.g., 30-60 minutes).

    • Data is analyzed to compare the locomotor activity of drug-treated animals to that of vehicle-treated controls.

Signaling Pathways and Mechanisms of Action

Opioid Signaling Pathway

Opioids exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor (MOR).[22][23] Activation of MOR leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[24] This cascade of events results in hyperpolarization and reduced neuronal excitability, leading to analgesia but also to adverse effects like respiratory depression.[24] The recruitment of β-arrestin-2 to the activated MOR is thought to contribute to some of the adverse effects, including tolerance and respiratory depression.[24]

Opioid_Signaling cluster_opioid Opioid Action Opioid Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin recruitment Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibition K_channel ↑ K+ Efflux G_protein->K_channel activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: Signaling pathway of mu-opioid receptor activation.

This compound and TASK-3 Signaling Pathway

This compound is a selective allosteric activator of TASK-3 channels.[1][2] TASK-3 channels are two-pore domain potassium (K2P) channels that contribute to the "leak" or background potassium currents in neurons and other excitable cells.[25] By activating TASK-3 channels, this compound enhances potassium efflux, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism is thought to underlie its analgesic effects by dampening the activity of nociceptive neurons.

CHET3_Signaling cluster_this compound This compound Action This compound This compound TASK3 TASK-3 Channel This compound->TASK3 allosteric activation K_efflux ↑ K+ Efflux TASK3->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Signaling pathway of this compound-mediated TASK-3 channel activation.

Experimental Workflow for Preclinical Side Effect Profiling

A typical workflow for assessing the in vivo side effect profile of a novel analgesic compound like this compound in comparison to a standard opioid is outlined below.

Experimental_Workflow cluster_workflow In Vivo Side Effect Profiling Workflow start Compound Administration (this compound vs. Opioid vs. Vehicle) resp Respiratory Assessment (Whole-Body Plethysmography) start->resp gi Gastrointestinal Assessment (Charcoal Meal Assay) start->gi cns CNS Assessment (Locomotor Activity Test) start->cns analgesia Analgesia Assessment (Hot Plate / Tail Flick) start->analgesia data Data Collection & Analysis resp->data gi->data cns->data analgesia->data comparison Comparative Side Effect Profile data->comparison

Caption: A streamlined workflow for preclinical in vivo side effect evaluation.

Conclusion

The comparison between this compound and opioids highlights a significant potential advantage for this compound in terms of its side effect profile. Opioids are plagued by a well-characterized and clinically challenging set of adverse effects, most notably respiratory depression, constipation, and the potential for tolerance and addiction. While the in vivo side effect profile of this compound has not been extensively studied, its mechanism of action through the selective activation of TASK-3 channels suggests a departure from the opioid-related adverse effect cascade. The inferred side effect profile, based on the physiological distribution and function of TASK-3 channels, points towards potential effects on the central nervous and cardiovascular systems, which warrant thorough investigation.

For researchers and drug development professionals, this comparison underscores the critical need for comprehensive preclinical safety and toxicology studies for this compound and other novel analgesic candidates. Direct, head-to-head in vivo studies comparing the side effect profiles of this compound and opioids are essential to fully elucidate the therapeutic window and safety margin of this promising new compound. The detailed experimental protocols provided in this guide offer a framework for conducting such vital investigations. The development of safer, non-opioid analgesics like this compound holds immense promise for improving the management of pain while mitigating the significant public health challenges associated with opioid use.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for CHET3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of the investigational compound CHET3 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential, step-by-step guidance for the safe management and disposal of this compound waste. Adherence to these procedures is mandatory for all personnel handling this compound.

Hazard Identification and Waste Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a biguanide (B1667054) derivative necessitates handling it as a potentially hazardous chemical. All this compound waste must be classified as hazardous chemical waste.

Key Hazard Considerations:

  • Toxicity: The toxicological properties of this compound have not been fully elucidated. Assume it is toxic and handle with appropriate personal protective equipment (PPE).

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Do not dispose of this compound down the drain or in regular trash.[1][2]

Waste Segregation and Container Management

Proper segregation and containment are the first steps in safe disposal.

Waste TypeContainer Requirement
Solid this compound Waste A designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
Liquid this compound Waste A designated, leak-proof, and sealable hazardous waste container (e.g., carboy). Ensure the container material is compatible with the solvents used.[3][4]
Contaminated Labware Sharps (needles, scalpels) must be placed in a designated sharps container. Other contaminated labware (e.g., pipette tips, gloves) should be collected in a labeled hazardous waste bag or container.[3]
Empty Stock Containers Original containers of this compound, even if empty, must be treated as hazardous waste and disposed of accordingly. Do not rinse and reuse.[3]

Step-by-Step Disposal Protocol

Experimental Protocol for this compound Waste Handling and Disposal:

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory for the collection of this compound waste.[3][4][5] This area must be at or near the point of generation.

  • Label Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.

  • Segregate Waste Streams:

    • Collect solid this compound waste (e.g., unused powder, contaminated weighing paper) in the designated solid waste container.

    • Collect liquid this compound waste (e.g., solutions, supernatants) in the designated liquid waste container. Do not mix incompatible solvents.

    • Dispose of this compound-contaminated sharps immediately into a sharps container.

    • Place other contaminated disposable items into a designated hazardous waste container.

  • Keep Containers Closed: All hazardous waste containers must be kept securely closed except when adding waste.[5]

  • Arrange for Pickup: Once a waste container is full, or within one year of the start date of accumulation, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5]

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area as recommended by your institution's safety protocols.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air.

    • Seek immediate medical attention after any exposure.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

CHET3_Disposal_Workflow cluster_generation Waste Generation cluster_identification Identification & Segregation cluster_containment Containment cluster_disposal Final Disposal Generate This compound Waste Generated Identify Identify Waste Type Generate->Identify Solid Solid Waste Identify->Solid Powder, Contaminated Items Liquid Liquid Waste Identify->Liquid Solutions Sharps Contaminated Sharps Identify->Sharps Needles, etc. SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Carboy Liquid->LiquidContainer SharpsContainer Sharps Container Sharps->SharpsContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

References

Safeguarding Your Research: A Guide to Handling CHET3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the novel compound CHET3 presents exciting opportunities. However, as with any new chemical entity, a thorough understanding of safe handling practices is paramount. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that treats the compound as potentially hazardous is essential to ensure laboratory safety. This guide provides essential safety and logistical information, including operational and disposal plans, to support your work with this promising molecule.

Risk Assessment and Engineering Controls

Before beginning any work with this compound, a comprehensive risk assessment should be conducted. Since the specific toxicological properties of this compound are not yet fully characterized, all personnel must treat it as a substance with a high degree of unknown toxicity.

Engineering controls are the first and most critical line of defense.

  • Chemical Fume Hood: All manipulations of this compound, especially when handling the solid form or preparing solutions, must be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel who are fully trained in the handling procedures.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of solutions or accidental contact with solid particles. A face shield offers broader protection for the entire face.
Body Protection A fully buttoned lab coat with tight-fitting cuffs. A disposable chemical-resistant gown is recommended for larger quantities or extended use.Prevents contamination of personal clothing and skin.
Respiratory Protection A fit-tested N95 respirator should be used as a minimum precaution when handling the solid compound outside of a fume hood. For procedures with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.Protects against the inhalation of airborne particles. The selection of the appropriate respirator depends on the specific procedure and risk assessment.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and ensure the integrity of your experiments.

  • Preparation: Before handling this compound, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and materials, including waste containers, within the chemical fume hood.

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

  • Handling Solid this compound:

    • Carefully weigh the solid compound within the fume hood.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Handling this compound Solutions:

    • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

    • Use a pipette or other calibrated dispensing device for accurate and safe liquid transfers.

    • Cap all containers when not in use to prevent spills and evaporation.

  • Post-Handling:

    • Decontaminate all surfaces in the designated work area with an appropriate solvent.

    • Carefully remove and dispose of all contaminated disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, disposable gowns, weighing paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Disposal Vendor: Follow your institution's guidelines for the final disposal of hazardous chemical waste through a licensed vendor.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills within a fume hood, use an appropriate absorbent material to contain the spill. Decontaminate the area and dispose of all materials as hazardous waste.

    • For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these stringent safety protocols, researchers can confidently and safely work with the novel compound this compound, paving the way for new discoveries while prioritizing personal and environmental safety.

CHET3_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Designated Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe handle_solid 3. Handle Solid this compound (Weighing, Transfer) don_ppe->handle_solid handle_solution 4. Handle this compound Solutions (Pipetting, Diluting) handle_solid->handle_solution decontaminate 5. Decontaminate Work Area handle_solution->decontaminate doff_ppe 6. Doff & Dispose of PPE decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands waste_collection 8. Collect Contaminated Waste (Solid & Liquid) doff_ppe->waste_collection waste_disposal 9. Follow Institutional Hazardous Waste Protocol waste_collection->waste_disposal

Caption: Workflow for the safe handling and disposal of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。